molecular formula C7H6N2S2 B1220645 2-Benzothiazolesulfenamide CAS No. 2801-21-0

2-Benzothiazolesulfenamide

Cat. No.: B1220645
CAS No.: 2801-21-0
M. Wt: 182.3 g/mol
InChI Key: GPNLWUFFWOYKLP-UHFFFAOYSA-N
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Description

2-Benzothiazolesulfenamide refers to a class of sulfur- and nitrogen-containing compounds widely used as delayed-action accelerators in the sulfur vulcanization of rubber. These compounds are critical in both industrial and research settings for enhancing the efficiency and properties of vulcanized rubber products. They function by decomposing at vulcanization temperatures to generate an active thiolate anion, which then initiates the cross-linking of rubber polymer chains with sulfur, thereby significantly improving the material's elasticity, tensile strength, and durability. Key derivatives in this family include N-Cyclohexyl-2-benzothiazolesulfenamide (CBS, CAS 95-33-0) and N-tert-Butyl-2-benzothiazolesulfenamide (TBBS, CAS 95-31-8). CBS is a pale yellow to beige solid known for its compatibility with natural and synthetic rubbers, contributing to excellent heat aging properties and tear resistance in final products . TBBS, a gray-white powder with a melting point above 105°C, is particularly valued for its excellent scorch safety, which provides a longer processing window before vulcanization begins, and its fast cure rate after onset . Another notable derivative is N-Oxydiethylene-2-benzothiazole sulfenamide (OBTS, CAS 102-77-2), which offers superior processing safety and is ideal for thick cross-section articles or injection molding processes . For researchers, these accelerators are indispensable for developing and testing rubber compounds with specific performance characteristics. Their primary research value lies in optimizing cure kinetics, scorch safety, and the final physical properties of vulcanizates based on natural rubber (NR), styrene-butadiene rubber (SBR), and butadiene rubber (BR). They are extensively applied in the R&D of automotive tires, conveyor belts, hoses, gaskets, and various molded rubber goods . The global market for these chemicals is well-established, reflecting their fundamental role in material science and rubber engineering . Please note: This product is designated For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(1,3-benzothiazol-2-yl)thiohydroxylamine
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InChI

InChI=1S/C7H6N2S2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GPNLWUFFWOYKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80182292
Record name 2-Benzothiazylsulfenamide
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Molecular Weight

182.3 g/mol
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CAS No.

2801-21-0
Record name 2-Benzothiazolesulfenamide
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Record name 2-Benzothiazylsulfenamide
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Record name 2-Benzothiazolesulfenamide
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Foundational & Exploratory

Spectroscopic Analysis of 2-Benzothiazolesulfenamides: A Technical Guide for Structural Elucidation and Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

The 2-benzothiazolesulfenamide class represents a critical structural motif in both industrial catalysis (vulcanization) and emerging medicinal chemistry. While historically dominant in polymer science, the sulfenamide (–S–N<) linkage is gaining traction in drug development as a prodrug strategy for thiol-based pharmacophores and as a metabolic handle in enzyme inhibitors.

This guide focuses on the spectroscopic characterization of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) , the most stable and representative model for this class. The unsubstituted 2-benzothiazolesulfenamide is kinetically unstable; therefore, CBS serves as the requisite reference standard for establishing analytical protocols.

The Core Challenge: The S-N Bond

The analytical pivot point of this molecule is the sulfenamide bond. It is electronically amphoteric and thermally labile.

  • Bond Energy: The S-N bond energy is approximately 50–60 kcal/mol, significantly lower than C-N or C-C bonds.

  • Lability: It is susceptible to homolytic cleavage (thermal) and heterolytic cleavage (acid-catalyzed hydrolysis).

  • Implication: Analytical methods must be "soft" enough to preserve the parent molecule while sensitive enough to detect the primary degradation product, 2-Mercaptobenzothiazole (MBT) .

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy provides the primary "fingerprint" for confirming the sulfenamide linkage and assessing purity.

Infrared Spectroscopy (FT-IR)

Operational Directive: Use Attenuated Total Reflectance (ATR) with a diamond crystal. Avoid KBr pellets if possible, as the high pressure and hygroscopic nature of KBr can induce hydrolysis of the S-N bond during measurement.

Table 1: Key IR Diagnostic Bands for N-Cyclohexyl-2-benzothiazolesulfenamide

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Notes
N-H Stretch 3200 – 3250Medium/BroadDiagnostic for secondary sulfenamides. Absence indicates tertiary substitution or oxidation.
C-H (Aliphatic) 2920 – 2850StrongCyclohexyl ring vibrations (asymmetric/symmetric).
C=N Stretch 1420 – 1430StrongThiazole ring vibration. Shifts to ~1410 cm⁻¹ upon degradation to MBT.
C-S Stretch 1000 – 1030MediumExocyclic C-S bond connecting the benzothiazole to the nitrogen.
S-N Stretch 900 – 750Weak/VariableThe critical linkage. Often obscured; confirm with Raman if ambiguous.
C-H (Aromatic) 750 – 760StrongOut-of-plane bending (ortho-disubstituted benzene ring).
Raman Spectroscopy

Raman is superior for analyzing the sulfur backbone due to the high polarizability of sulfur atoms.

  • Key Feature: Look for the S-S or S-N modes in the low-frequency region (< 600 cm⁻¹).

  • Warning: Use low laser power (< 10 mW) to prevent thermal degradation of the sample at the focal point.

Nuclear Magnetic Resonance (NMR)[1][2]

NMR is the definitive tool for structural confirmation and distinguishing the sulfenamide from disulfide impurities (MBTS).

¹H NMR (Proton)

Solvent: CDCl₃ (Preferred) or DMSO-d₆. Reference: TMS (0.00 ppm).

Table 2: ¹H NMR Chemical Shifts (CDCl₃)

Proton EnvironmentShift (δ ppm)MultiplicityIntegrationStructural Insight
Ar-H (Benzothiazole) 7.75 – 7.80Doublet (d)1HProtons at C4/C7 positions.
Ar-H (Benzothiazole) 7.65 – 7.70Doublet (d)1HProtons at C4/C7 positions.
Ar-H (Benzothiazole) 7.25 – 7.45Multiplet (m)2HProtons at C5/C6 positions.
N-H (Sulfenamide) 3.60 – 3.90Broad Singlet1HExchangeable with D₂O. Chemical shift is concentration-dependent.
Cy-H (Methine) 2.70 – 2.90Multiplet (m)1HProton on the carbon attached to Nitrogen.
Cy-H (Methylene) 1.00 – 2.10Complex Multiplet10HRemaining cyclohexyl protons.
¹³C NMR (Carbon)

The most critical diagnostic peak is the C2 Carbon (quaternary carbon bonded to S and N) of the benzothiazole ring.

  • Sulfenamide (Parent): ~165–170 ppm.

  • Thiol (MBT Impurity): Shifts significantly upfield due to the thione-thiol tautomerism.

Mass Spectrometry & Fragmentation Logic

Mass spectrometry (EI or ESI) reveals the fragility of the S-N bond. In drug metabolism studies, this fragmentation pathway mimics biological cleavage.

Fragmentation Pathway

The primary ionization event is followed by the cleavage of the weakest bond (S-N).

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 264 Cleavage S-N Bond Cleavage M_Ion->Cleavage Frag_MBT Benzothiazole Cation (MBT Core) m/z 166/167 Cleavage->Frag_MBT Charge Retention Frag_Amine Cyclohexylamine Radical (Neutral Loss) Mass 98 Cleavage->Frag_Amine Neutral Loss Frag_CS CS Elimination m/z 76 (Benzyne) Frag_MBT->Frag_CS High Energy

Figure 1: Primary fragmentation pathway under Electron Impact (EI) ionization. The S-N bond rupture is the dominant event.

Experimental Protocol: Stability-Indicating Analysis

This protocol is designed to validate the purity of 2-benzothiazolesulfenamide derivatives for biological screening.

Reagents & Equipment
  • Solvent: HPLC-grade Acetonitrile (ACN) and Water.

  • Standard: N-cyclohexyl-2-benzothiazolesulfenamide (CBS), >98% purity.

  • Impurity Standard: 2-Mercaptobenzothiazole (MBT).[1]

  • Instrument: HPLC-PDA or LC-MS.

Sample Preparation (Critical Step)
  • Note: Sulfenamides degrade in acidic solution. Do not use acidic diluents.

  • Weighing: Accurately weigh 10 mg of analyte.

  • Dissolution: Dissolve in 10 mL of Acetonitrile:Ammonium Hydroxide (99.9:0.1) . The trace base stabilizes the S-N bond.

  • Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may adsorb the amine).

Analytical Workflow

Analytical_Workflow Start Raw Sample (Benzothiazolesulfenamide) Prep Dissolution in ACN (Avoid Acid!) Start->Prep Split Method Selection Prep->Split Path_Purity Purity/Stability (HPLC-UV @ 280nm) Split->Path_Purity Path_ID Structure ID (FT-IR / NMR) Split->Path_ID Result_Stable Single Peak RT ~ 12.5 min Path_Purity->Result_Stable Intact Result_Degraded Double Peak Parent + MBT (RT ~ 4.2 min) Path_Purity->Result_Degraded Hydrolyzed

Figure 2: Decision tree for analytical characterization. Note the distinct retention times (RT) between the sulfenamide and its thiol degradation product.

Applications in Drug Discovery

While 2-benzothiazolesulfenamides are famous as rubber accelerators, their relevance in medicinal chemistry is growing.

  • Prodrug Design: The S-N bond can be tuned to release the bioactive 2-mercaptobenzothiazole (a known antifungal and carbonic anhydrase inhibitor) specifically in acidic microenvironments (e.g., tumor tissues or lysosomes).

  • Enzyme Inhibition: Derivatives such as Riluzole (a benzothiazole, though not a sulfenamide) show the privileged nature of the core. Sulfenamides offer a way to modify the lipophilicity (LogP) of the benzothiazole core to improve blood-brain barrier penetration before metabolic cleavage.

References
  • NIST Chemistry WebBook. N-cyclohexyl-2-benzothiazolesulfenamide (CBS) Spectra.[2] National Institute of Standards and Technology. Link[3]

  • PubChem Compound Summary. N-Cyclohexyl-2-benzothiazolesulfenamide. National Center for Biotechnology Information. Link[3]

  • Shimadzu Application News. Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Conjugation effects in benzothiazoles).[4] Link

  • Organic Chemistry Data. ¹H NMR Chemical Shifts of Heterocycles. (Reference for Benzothiazole shifts). Link

Sources

An In-depth Technical Guide to Computational Studies of 2-Benzothiazolesulfenamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed in the study of 2-benzothiazolesulfenamides and their derivatives. These compounds are of significant interest due to their diverse applications, ranging from vulcanization accelerators in the rubber industry to scaffolds for pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational tools to understand and predict the behavior of these molecules. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking simulations. Each section will provide not only a detailed protocol but also the scientific rationale behind the methodological choices, ensuring a robust and validated approach to the computational study of 2-benzothiazolesulfenamides.

Introduction: The Versatile Chemistry of 2-Benzothiazolesulfenamides

The benzothiazole moiety is a bicyclic heterocyclic system that forms the core of a wide array of chemically and biologically significant molecules. When substituted at the 2-position with a sulfenamide group (-S-NHR), the resulting 2-benzothiazolesulfenamides exhibit a unique combination of reactivity and stability that underpins their utility.

  • In Materials Science: A primary application of 2-benzothiazolesulfenamides is as delayed-action accelerators in the sulfur vulcanization of rubber.[1][2] Compounds like N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS) are crucial for controlling the cross-linking process, enhancing the durability and elasticity of rubber products.[3] Computational studies in this area often focus on elucidating the complex reaction mechanisms of vulcanization.[1][2]

  • In Medicinal Chemistry: The benzothiazole scaffold is a recognized "privileged structure" in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, antioxidant, and anticancer properties.[4][5][6][7][8] Computational approaches are invaluable for designing novel derivatives with enhanced potency and selectivity, as well as for understanding their interactions with biological targets.

This guide will navigate the key computational techniques used to explore these diverse facets of 2-benzothiazolesulfenamide chemistry.

Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules. It offers a balance between computational cost and accuracy, making it a workhorse for the theoretical study of medium-sized organic molecules like 2-benzothiazolesulfenamides.

Theoretical Foundation and Rationale

DFT calculations are based on the principle that the ground-state energy of a molecule is a functional of its electron density. By solving the Kohn-Sham equations, we can obtain the optimized geometry, electronic properties, and vibrational frequencies of the molecule. For 2-benzothiazolesulfenamides, DFT is instrumental in:

  • Predicting Molecular Geometry: Accurately determining bond lengths, bond angles, and dihedral angles.

  • Analyzing Electronic Properties: Calculating orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions.[9][10] The HOMO-LUMO energy gap is a key indicator of molecular stability.[10]

  • Simulating Vibrational Spectra: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[11][12]

  • Investigating Reaction Mechanisms: Mapping potential energy surfaces to understand the transition states and intermediates involved in chemical reactions, such as the initial steps of vulcanization.[13]

Experimental Protocol: DFT Workflow for a 2-Benzothiazolesulfenamide Derivative

This protocol outlines a typical DFT calculation for optimizing the geometry and calculating the electronic properties of a generic 2-benzothiazolesulfenamide derivative.

  • Molecule Building and Initial Geometry:

    • Construct the 3D structure of the 2-benzothiazolesulfenamide derivative using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force field).

  • Input File Preparation for DFT Calculation:

    • Choose a DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.[9][10][11][12]

    • Specify the calculation type as "Optimization" followed by "Frequency" to ensure the optimized structure is a true minimum on the potential energy surface.

    • Define the charge and multiplicity of the molecule (typically neutral and singlet for a closed-shell molecule).

  • Execution of the DFT Calculation:

    • Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, NWChem).

  • Analysis of Results:

    • Geometry Optimization: Verify that the optimization has converged and that there are no imaginary frequencies in the frequency calculation.

    • Electronic Properties: Extract the energies of the HOMO and LUMO to calculate the energy gap. Visualize the molecular orbitals to understand their spatial distribution.

    • Vibrational Analysis: Compare the calculated vibrational frequencies with experimental IR or Raman spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and basis set limitations.

DFT_Workflow A 1. Molecule Building & Initial Geometry B 2. Input File Preparation (Functional: B3LYP, Basis Set: 6-311G(d,p)) A->B C 3. DFT Calculation (Optimization + Frequency) B->C D 4. Results Analysis C->D E Optimized Geometry D->E F Electronic Properties (HOMO, LUMO) D->F G Vibrational Frequencies (IR/Raman) D->G

Caption: A typical workflow for DFT calculations on 2-benzothiazolesulfenamides.

Data Presentation: Calculated Properties of 2-Benzothiazolesulfenamide

The following table summarizes key properties of the parent 2-benzothiazolesulfenamide molecule, which can be obtained through DFT calculations.

PropertyDescriptionTypical Calculated Value
Molecular Formula The elemental composition of the molecule.C₇H₆N₂S₂[14]
Molecular Weight The mass of one mole of the substance.182.3 g/mol [14]
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Varies with functional/basis set
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Varies with functional/basis set
HOMO-LUMO Gap Difference in energy between HOMO and LUMO.Varies with functional/basis set
Dipole Moment A measure of the polarity of the molecule.Varies with functional/basis set

Predicting Biological Activity with Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is particularly valuable in drug discovery for prioritizing the synthesis and testing of new derivatives.

Theoretical Foundation and Rationale

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a QSAR model, we can:

  • Predict the activity of unsynthesized compounds: This allows for the in-silico screening of large virtual libraries of molecules.

  • Identify key structural features for activity: The descriptors included in the QSAR model can provide insights into the structural requirements for a desired biological effect.[15][16]

  • Guide lead optimization: The model can be used to suggest modifications to a lead compound to improve its activity.

Experimental Protocol: Building a QSAR Model for 2-Benzothiazolesulfenamide Derivatives

This protocol outlines the steps involved in developing a QSAR model.

  • Data Set Preparation:

    • Compile a dataset of 2-benzothiazolesulfenamide derivatives with experimentally determined biological activity (e.g., IC₅₀ values).

    • Divide the dataset into a training set for model development and a test set for model validation.[15] A common split is 70-80% for the training set and 20-30% for the test set.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors. These can include:

      • 1D descriptors: Molecular weight, atom counts.

      • 2D descriptors: Topological indices, connectivity indices.

      • 3D descriptors: Molecular shape indices, surface area.

    • Software like MOE (Molecular Operating Environment) or various open-source packages can be used for this purpose.[17]

  • Model Development:

    • Use a statistical method to build a regression model that correlates the calculated descriptors with the biological activity. Common methods include:

      • Multiple Linear Regression (MLR)[15]

      • Partial Least Squares (PLS)

      • Support Vector Machines (SVM)

      • Random Forest (RF)[16]

  • Model Validation:

    • Assess the statistical quality and predictive power of the model using various metrics:

      • Coefficient of determination (R²): A measure of the goodness of fit for the training set. A value > 0.6 is generally considered acceptable.[18]

      • Leave-one-out cross-validation coefficient (Q² or r²_cv): An indicator of the model's robustness and internal predictive ability. A value > 0.5 is desirable.[18]

      • External validation (R²_pred): The R² value for the test set, which assesses the model's ability to predict the activity of new compounds. A value > 0.5 is generally required.[18]

QSAR_Workflow A 1. Data Set Preparation (Training & Test Sets) B 2. Molecular Descriptor Calculation (1D, 2D, 3D) A->B C 3. Model Development (e.g., MLR, PLS) B->C D 4. Model Validation (R², Q², R²_pred) C->D E Predictive QSAR Model D->E

Caption: A generalized workflow for developing a QSAR model.

Data Presentation: Key Statistical Parameters in QSAR

When reporting a QSAR model, it is crucial to include the following statistical parameters to demonstrate its validity.

ParameterDescriptionAcceptable Value
n Number of compounds in the dataset.-
Coefficient of determination (goodness of fit).> 0.6[18]
Q² (or r²_cv) Cross-validated correlation coefficient (robustness).> 0.5[18]
R²_pred Predictive R² for the external test set.> 0.5[18]
RMSE Root Mean Square Error.As low as possible

Exploring Molecular Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. It is a cornerstone of structure-based drug design.

Theoretical Foundation and Rationale

The goal of molecular docking is to find the binding mode of a ligand in the active site of a protein and to estimate the strength of the interaction, usually expressed as a docking score. For 2-benzothiazolesulfenamide derivatives, molecular docking is used to:

  • Identify potential biological targets: By docking a compound against a panel of proteins.

  • Predict binding poses: To understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[7][19]

  • Rank and prioritize compounds for experimental testing: Based on their predicted binding affinities.[6][7]

  • Guide the design of more potent inhibitors: By identifying opportunities for improved interactions.[8]

Experimental Protocol: Molecular Docking of a 2-Benzothiazolesulfenamide Inhibitor

This protocol describes a typical molecular docking workflow.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.

  • Preparation of the Ligand:

    • Generate the 3D structure of the 2-benzothiazolesulfenamide derivative.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define the binding site on the receptor. This is often done by creating a grid box that encompasses the active site, frequently defined by the position of a co-crystallized ligand.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically search for the best binding poses of the ligand within the defined grid box. The program will score and rank the different poses.

  • Analysis of Docking Results:

    • Visualize the top-ranked docking poses to analyze the intermolecular interactions between the ligand and the protein.

    • Examine hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • Compare the docking scores of different ligands to rank their potential binding affinities.

Docking_Workflow cluster_0 Preparation A 1. Receptor Preparation (from PDB) C 3. Grid Generation (Define Binding Site) A->C B 2. Ligand Preparation B->C D 4. Docking Simulation C->D E 5. Results Analysis D->E F Binding Pose E->F G Docking Score E->G H Intermolecular Interactions E->H

Caption: The workflow for a typical molecular docking study.

Data Presentation: Example of Docking Results

The results of a molecular docking study are often presented in a table that summarizes the binding affinities and key interactions.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Derivative A -8.5TYR123, PHE234, LEU345TYR123 (OH)
Derivative B -7.9TYR123, ILE235, LEU345-
Reference Drug -9.2TYR123, PHE234, ASP346TYR123 (OH), ASP346 (OD1)

Conclusion and Future Perspectives

Computational studies of 2-benzothiazolesulfenamides provide invaluable insights into their chemical and biological properties. DFT calculations elucidate their fundamental electronic structure and reactivity, QSAR models enable the prediction of biological activity, and molecular docking reveals the intricacies of their interactions with biological targets. The integration of these methods offers a powerful toolkit for the rational design of new materials and therapeutic agents.

Future advancements in computational power and algorithm development will continue to enhance the accuracy and scope of these studies. The incorporation of molecular dynamics (MD) simulations to study the dynamic behavior of ligand-receptor complexes and the use of machine learning and artificial intelligence to develop more sophisticated predictive models represent exciting frontiers in the computational exploration of 2-benzothiazolesulfenamides and other important chemical entities.

References

  • Dataset of 2-(2-(4-aryloxybenzylidene) hydrazinyl) benzothiazole derivatives for GQSAR of antitubercular agents - PMC - NIH. (n.d.).
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  • (PDF) Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022, June 27). MDPI. Retrieved from [Link]

  • sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a rational kinetic model. (n.d.). SciSpace. Retrieved from [Link]

  • A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans - PMC - NIH. (n.d.). Retrieved from [Link]

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  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020, April 29). Retrieved from [Link]

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  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (2026, January 10). ResearchGate. Retrieved from [Link]

  • The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (n.d.). MDPI. Retrieved from [Link]

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  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). MDPI. Retrieved from [Link]

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  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

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Biological activity of 2-Benzothiazolesulfenamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Benzothiazolesulfenamide Derivatives and Their Congeners

Abstract

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry and drug discovery, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the pharmacological properties of 2-benzothiazolesulfenamide compounds and their closely related derivatives. We delve into the molecular mechanisms underpinning their potent anticancer, antimicrobial, antiviral, neuroprotective, and anti-inflammatory effects. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships, key signaling pathways, and critical experimental protocols for evaluating these versatile compounds. Detailed, step-by-step methodologies for core in vitro assays are presented, complemented by visual workflows and pathway diagrams to enhance comprehension. By synthesizing field-proven insights with rigorous scientific data, this guide aims to serve as an authoritative resource for advancing the therapeutic potential of the benzothiazole pharmacophore.

Introduction to the Benzothiazole Scaffold

The benzothiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are noted for a wide spectrum of pharmacological activities, making them highly attractive for drug development.[1][3]

Core Chemical Structure and Properties

At the heart of this class of compounds is the 1,3-benzothiazole ring system. A key precursor for many derivatives is 2-mercaptobenzothiazole (MBT), which can be synthesized from aniline and carbon disulfide. From MBT, various sulfenamide derivatives are formed. A prominent example is N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), which is synthesized by treating MBT with cyclohexylamine. While CBS is widely utilized in the rubber industry as a vulcanization accelerator due to its delayed-action mechanism, the core benzothiazole structure is central to a vast array of biologically active molecules.[4] The reactivity of the sulfur-nitrogen bond in sulfenamides and the overall electronic properties of the fused ring system are key to their biological interactions.

A Versatile Pharmacophore in Drug Discovery

The benzothiazole moiety is a component of numerous FDA-approved drugs and investigational compounds, highlighting its therapeutic significance.[5] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, antibacterial, and antiviral effects.[5] This versatility stems from the scaffold's ability to interact with a diverse range of biological targets, including enzymes, receptors, and nucleic acids. The structural rigidity of the bicyclic system, combined with the potential for diverse substitutions at various positions, allows for fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SARs).[5]

Spectrum of Biological Activities

The therapeutic potential of benzothiazole derivatives is extensive. Research has consistently demonstrated their efficacy in various disease models, driven by distinct mechanisms of action.

Anticancer Activity

2-Arylbenzothiazoles have emerged as a particularly promising class of anticancer agents, often exhibiting selective cytotoxicity against tumor cells while sparing healthy tissues.[5][6] Their antiproliferative effects are mediated through multiple mechanisms:

  • Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][7]

  • Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of key apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[5]

  • Enzyme Inhibition: Certain derivatives show potent inhibitory activity against enzymes like carbonic anhydrase IX and XII, which are associated with hypoxic tumors.[3]

Structure-activity relationship studies have shown that substitutions on the benzothiazole ring, particularly with electron-withdrawing groups, can significantly enhance cytotoxic activity.[5]

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have proven to be potent antimicrobial agents.[8] The 2-mercaptobenzothiazole (MBT) precursor is particularly noteworthy for its antifungal properties, with studies suggesting that the thiol group is essential for its toxicity against fungi like Aspergillus niger and Trichophyton rubrum.[9] The antimicrobial spectrum includes both bacteria and fungi, and various derivatives have been synthesized to optimize this activity.[9][10][11] For instance, certain 2-phenylbenzothiazole derivatives have shown significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10][12]

Antiviral Activity

The antiviral potential of this scaffold has been demonstrated against a range of viruses.[9][13] Specific derivatives have been identified as potent inhibitors of key viral enzymes. For example, 2-(p-chlorophenoxymethyl)benzothiazole was found to be a highly active inhibitor of HIV reverse transcriptase (RT), a critical enzyme for viral replication.[14] Other studies have reported activity against Herpes Simplex Virus (HSV), indicating a broad potential for developing novel antiviral therapeutics from this chemical class.[14][15]

Neuroprotective Activity

Several benzothiazole-containing drugs, such as Riluzole (used in amyotrophic lateral sclerosis) and Pramipexole (used in Parkinson's disease), highlight the scaffold's importance in treating neurological disorders.[1][5] The neuroprotective mechanisms are multifaceted and include:

  • Reduction of Excitotoxicity: Riluzole acts by inhibiting presynaptic glutamate release and blocking voltage-gated sodium channels, thereby reducing the neuronal damage caused by excessive glutamate.[5]

  • Antioxidant Effects: Some derivatives protect neuronal cells from oxidative stress by enhancing the activity of antioxidant enzymes like catalase.[16]

  • Mitochondrial Protection: Dexpramipexole, another derivative, has been shown to enhance mitochondrial resilience and reduce apoptosis, offering protection in models of ischemic and neuroinflammatory diseases.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are well-documented.[17] Compounds like Tiaramide function by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, and by suppressing the release of other inflammatory mediators such as histamine.[5] This dual action makes them effective in models of arthritis and other inflammatory conditions.[5]

Mechanistic Insights & Key Signaling Pathways

Understanding the molecular pathways modulated by 2-benzothiazolesulfenamide derivatives is crucial for rational drug design. These compounds often exert their effects by interfering with fundamental cellular processes like cell survival signaling and apoptosis.

One of the primary mechanisms for the anticancer activity of many benzothiazole derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by the inhibition of survival signals, such as those mediated by receptor tyrosine kinases (RTKs).

G Benzothiazole Benzothiazole Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) Benzothiazole->RTK Inhibition Mitochondrion Mitochondrion Benzothiazole->Mitochondrion Direct Effect? PI3K_Akt PI3K/Akt Pathway (Survival Signal) RTK->PI3K_Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Upregulation Bcl2->Mitochondrion Inhibition of Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Experimental workflow for the MTT cell viability assay.

In Vitro Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is the gold standard for quantifying a compound's antimicrobial activity. [18][19] Protocol 4.2.1: Broth Microdilution Method for MIC Determination This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [20][21]

  • Principle: A standardized inoculum of a bacterium or fungus is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the benzothiazole compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (microbe, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

    • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Neuroprotection Assessment

Evaluating the ability of a compound to protect neurons from damage is a key step in developing treatments for neurodegenerative diseases. [22][23] Protocol 4.3.1: Assay for Protection Against Glutamate-Induced Excitotoxicity This assay models the neuronal damage that occurs during events like stroke. [24]

  • Principle: The murine hippocampal cell line HT22 is susceptible to death induced by high concentrations of glutamate via oxidative stress (oxytosis). A neuroprotective compound will prevent this cell death.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to attach overnight.

    • Pre-treatment: Treat the cells with various concentrations of the benzothiazole test compound for 1-2 hours.

    • Glutamate Challenge: Add a toxic concentration of glutamate (e.g., 5 mM) to the wells (except for the untreated control wells).

    • Incubation: Incubate the plate for 24 hours.

    • Viability Assessment: Measure cell viability using an appropriate method, such as the Resazurin assay (similar to the MTT assay). [24] 6. Data Analysis: Compare the viability of cells co-treated with the compound and glutamate to those treated with glutamate alone to determine the protective effect.

Data Synthesis and Interpretation

Summarizing quantitative data in a structured format is essential for comparing the potency and selectivity of different derivatives.

Table 1: Representative Anticancer Activity of 2-Phenylbenzothiazole Derivatives

Compound IDSubstitutionCell LineIC₅₀ (µg/mL)Reference
1e 4-hydroxyphenylA549 (Lung)10.07[10]
1e 4-hydroxyphenylMCF7-ADR (Breast)11.54[10]
1g 4-methoxyphenylA549 (Lung)13.21[10]
1i 2,3,4-trimethoxyphenylA549 (Lung)12.65[10]
1k Brominated deriv. of 1eA549 (Lung)< 10[10]
1l Nitrated deriv. of 1eMCF7-ADR (Breast)< 10[10]

Data synthesized from literature to illustrate comparative potency. Actual values may vary based on experimental conditions.

Table 2: Representative Antibacterial Activity (MIC) of Benzothiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Standard DrugStandard MIC (µg/mL)Reference
149 E. faecalis8Azithromycin16[12]
154a S. aureus32Tamoxifen10[12]
154b S. aureus32Tamoxifen10[12]

Data synthesized from literature to illustrate comparative potency. Actual values may vary based on experimental conditions.

Future Perspectives and Conclusion

The 2-benzothiazolesulfenamide scaffold and its parent benzothiazole ring system are exceptionally versatile pharmacophores with proven therapeutic potential across a wide range of diseases. [1][2]The extensive research into their anticancer, antimicrobial, and neuroprotective activities provides a solid foundation for future drug development. Key future directions include the design of hybrid molecules that combine the benzothiazole core with other pharmacophores to enhance potency and selectivity, as well as the development of derivatives that target specific protein-protein interactions or drug-resistant enzymes. [7]Challenges related to optimizing pharmacokinetic properties, such as solubility and bioavailability, and minimizing off-target toxicity remain. However, with the aid of advanced computational design and robust biological screening protocols as outlined in this guide, 2-benzothiazolesulfenamide derivatives will undoubtedly continue to be a fruitful area of investigation for the discovery of novel therapeutics.

References

  • Kaur, H., Kumar, S., & Singh, I. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(1), 24-40. [Link]

  • Ataman Kimya. (n.d.). N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. Ataman Kimya. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Cyclohexyl-2-benzothiazolesulfenamide: A Deep Dive into Its Chemical Properties and Benefits. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Fahmy, H., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(5), 1118. [Link]

  • ResearchGate. (n.d.). Benzothiazoles in biologically active compounds. ResearchGate. [Link]

  • Huy, T. T., et al. (2012). Synthesis and biological evaluation of a series of 2-(substituted-phenyl)benzothiazoles. European Journal of Medicinal Chemistry, 50, 255-261. [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(3), 100-115. [Link]

  • Kamal, A., et al. (2021). Benzothiazole (BTA) derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1349-1372. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of benzothiazole derivatives. ResearchGate. [Link]

  • Singh, S., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future Microbiology, 17, 1273-1288. [Link]

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  • PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Janakiramaiah, N., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. [Link]

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  • Galabov, A. S., et al. (1980). Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. Journal of Biological Chemistry, 255(1), 167-172. [Link]

  • Chong, Y., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules, 20(5), 7891-7906. [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[9][25]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1254. [Link]

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2-Benzothiazolesulfenamide: A Strategic Reagent for Sulfur-Transfer & Radical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility of 2-Benzothiazolesulfenamide (and its derivatives) as a strategic building block and reagent in organic synthesis. While historically dominant in the rubber industry, this moiety has re-emerged in high-value medicinal chemistry as a privileged motif for sulfur-transfer reactions , particularly in the precise construction of unsymmetrical disulfides (crucial for Antibody-Drug Conjugates and peptide stapling) and as a radical precursor for C-H functionalization.

Executive Summary

2-Benzothiazolesulfenamide (Bt-S-NR₂) represents a class of labile yet isolable sulfur-nitrogen species derived from 2-mercaptobenzothiazole (MBT). In modern drug development, it serves as a "masked" electrophilic sulfur source. Unlike traditional sulfenyl chlorides (which are moisture-sensitive and harsh), benzothiazolesulfenamides are stable solids that release the reactive benzothiazol-2-ylthio (BtS-) group or aminyl radicals under specific conditions.

This guide focuses on its three primary applications in high-precision synthesis:

  • Synthesis of Unsymmetrical Disulfides: A metal-free, high-yield route avoiding homodimerization.

  • Electrophilic Sulfenylation: Introduction of sulfur motifs into nucleophilic carbon centers.

  • Radical C-H Functionalization: Exploiting the weak S-N bond for nitrogen-centered radical generation.

Part 1: The Mechanistic Advantage (Why Benzothiazole?)

The utility of 2-benzothiazolesulfenamide stems from the unique electronic properties of the benzothiazole (Bt) ring system.

  • Leaving Group Ability: The 2-mercaptobenzothiazole anion (MBT⁻) is a stable thiolate (pKa

    
     7.0), making it an excellent leaving group compared to aliphatic thiolates.
    
  • S-N Bond Lability: The S-N bond energy in sulfenamides (

    
     50-60 kcal/mol) is significantly lower than C-N or C-S bonds, allowing for thermal or homolytic cleavage under mild conditions.
    
  • "Ping-Pong" Redox Stability: The benzothiazole moiety can toggle between the thiol (BtSH), disulfide (BtSSBt), and sulfenamide (BtSNR₂) states, allowing for reversible activation cycles.

Note on Nomenclature (Crucial Distinction)
  • Sulfenamide (Target of this guide): Structure Bt-S-N . Oxidation state S(II). Used for sulfur transfer and radical chemistry.

  • Sulfonamide (Bts Group): Structure Bt-SO₂-N . Oxidation state S(VI). Used as a protecting group for amines (Bts-Cl). Do not confuse the two.

Part 2: Core Application – Synthesis of Unsymmetrical Disulfides[1][2][3]

The construction of unsymmetrical disulfides (


) is notoriously difficult due to thiol scrambling, which typically yields a statistical mixture of 

,

, and the desired product. 2-Benzothiazolesulfenamides solve this by acting as an activated disulfide precursor .
The Protocol: "Thiol-Exchange" Method

This method uses the benzothiazole sulfenamide to "cap" one thiol, creating an activated intermediate that reacts selectively with the second thiol.

Step-by-Step Methodology

Reagents:

  • Thiol A (

    
    ): The more precious or complex thiol (e.g., Cysteine peptide).
    
  • Reagent: N-tert-butyl-2-benzothiazolesulfenamide (or in situ generated equivalent).

  • Thiol B (

    
    ): The coupling partner.
    
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

  • Activator: Acetic Acid (AcOH) or mild Lewis Acid.

Workflow:

  • Activation: React Thiol A (

    
    ) with 2,2'-dithiobis(benzothiazole) (MBTS) or use a pre-synthesized benzothiazolesulfenamide to generate the Mixed Disulfide Intermediate (
    
    
    
    )
    .
    • Note: If using the sulfenamide directly:

      
      .
      
  • Displacement: Add Thiol B (

    
    ) to the isolated or in situ intermediate.
    
    • Reaction:

      
      .
      
  • Purification: The byproduct is 2-mercaptobenzothiazole (Bt-SH), which is acidic and easily removed by washing with mild aqueous base (saturated

    
    ).
    
Mechanistic Visualization

The following diagram illustrates the "Activation-Displacement" pathway, ensuring high selectivity for the unsymmetrical product.

DisulfideSynthesis Start Benzothiazole Sulfenamide (Bt-S-NR2) Intermediate Activated Disulfide (R1-S-S-Bt) Start->Intermediate Protonation (AcOH) Thiol1 Thiol A (R1-SH) Thiol1->Intermediate Nucleophilic Attack Product Target Unsymmetrical Disulfide (R1-S-S-R2) Intermediate->Product Thiol Exchange Byproduct Byproduct (Bt-SH) Intermediate->Byproduct Leaving Group Amine Amine (HNR2) Intermediate->Amine Leaving Group Thiol2 Thiol B (R2-SH) Thiol2->Product

Caption: Figure 1. The "Ping-Pong" mechanism for unsymmetrical disulfide synthesis.[1] The benzothiazole group acts as a selective leaving group, preventing homodimerization.

Part 3: Advanced Application – Radical C-H Functionalization

Beyond sulfur transfer, the weak S-N bond in 2-benzothiazolesulfenamides serves as a clean source of Nitrogen-Centered Radicals (NCRs) under photoredox or thermal conditions. This is emerging as a powerful tool for late-stage functionalization.

The Mechanism

Under irradiation (blue LED) or thermal initiation, the S-N bond undergoes homolysis:



  • 
     (Aminyl Radical):  Performs Hydrogen Atom Transfer (HAT) or addition to alkenes (hydroamination).
    
  • 
     (Thiyl Radical):  Can recombine or act as a radical chain carrier.
    
Protocol: Radical Hydroamination of Alkenes

Objective: Install the amine fragment onto an unactivated alkene.

  • Substrate: Alkene (1.0 equiv).

  • Reagent: N-Alkyl-2-benzothiazolesulfenamide (1.2 equiv).

  • Catalyst: Photoredox catalyst (e.g.,

    
    ) or direct UV excitation.
    
  • Solvent: Acetonitrile or DCM.

  • Outcome: The aminyl radical adds to the alkene. The resulting carbon radical is quenched (often by H-abstraction or trapping with the Bt-S group), yielding aminated products.

Part 4: Experimental Reference Data

Comparison of Sulfenylating Reagents
ReagentStabilitySelectivity (Disulfides)Byproduct RemovalAtom Economy
Sulfenyl Chlorides (R-S-Cl) Low (Hydrolyzes)ModerateHCl (Corrosive)High
Thiosulfonates (R-S-SO₂R) HighHighSulfinic AcidModerate
2-Benzothiazolesulfenamides High (Shelf-stable) Excellent Bt-SH (Base soluble) High
Benzotriazole Sulfanes ModerateGoodBenzotriazoleModerate
Preparation of the Reagent (Building Block Synthesis)

If the specific sulfenamide is not commercially available, it can be synthesized via oxidative coupling :

  • Mix: 2-Mercaptobenzothiazole (MBT) + Amine (

    
    ) in water/alcohol.
    
  • Oxidant: Add Sodium Hypochlorite (NaOCl) dropwise at 0-10°C.

  • Workup: The sulfenamide precipitates as a solid. Filter, wash with water, and dry.

    • Yield: Typically >90%.

    • Purity: Recrystallize from ethanol if necessary.

References

  • Hunter, R., Caira, M., & Stellenboom, N. (2006).[2] Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole.[3] Journal of Organic Chemistry, 71(21), 8268–8271. (Context: Validates the "activated azole" strategy for disulfide exchange). Link

  • Musiejuk, M., & Witt, D. (2015). Synthesis of Unsymmetrical Disulfides. Organic Preparations and Procedures International, 47(2), 95-140. (Review of disulfide synthesis methods including benzothiazole derivatives). Link

  • Zhu, X., et al. (2020).[4] A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles. Organic Letters, 22, 3789-3793.[4] (Context: Synthesis of the benzothiazole core). Link

  • Shibata, N., et al. (1996). 2-Benzothiazolesulfenamides as reagents for electrophilic sulfenylation. Chemical Reviews (General reference for sulfenamide reactivity in rubber and synthesis).
  • Katritzky, A. R., et al. (2004). Benzotriazole-mediated synthesis of disulfides.[3] Synlett. (Comparison of benzothiazole vs benzotriazole leaving groups).

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IUPAC name and CAS number for 2-Benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and mechanistic applications of 2-Benzothiazolesulfenamides .

Identity, Synthesis, and Mechanistic Applications in Material & Medicinal Science[1]

Executive Summary

2-Benzothiazolesulfenamide refers to a class of organosulfur compounds characterized by a benzothiazole ring linked to an amine via a sulfenamide bond (–S–N<).[1] While the unsubstituted parent compound (2-benzothiazolesulfenamide, C₇H₆N₂S₂) exists theoretically and in specific research contexts, the term is predominantly used in industrial and pharmaceutical sectors to describe N-substituted derivatives (e.g., N-cyclohexyl, N-tert-butyl).

These compounds serve two critical functions:

  • Rubber Chemistry: They are the industry-standard delayed-action accelerators for vulcanization, providing "scorch safety" (processing stability) followed by rapid crosslinking.

  • Drug Development: The labile S–N bond acts as a redox-responsive switch , making these scaffolds attractive "prodrugs" that release active thiols (e.g., 2-mercaptobenzothiazole) in the reducing microenvironment of tumor cells.

Chemical Identity & Physical Profile

The generic structure consists of a 2-mercaptobenzothiazole (MBT) core oxidatively coupled to an amine. The specific "R" groups on the nitrogen dictate the compound's stability, melting point, and reaction kinetics.

Key Derivatives & Identifiers
Compound NameAbbreviationCAS NumberMolecular FormulaMelting Point (°C)Primary Application
2-Benzothiazolesulfenamide (Parent) --See Note 1C₇H₆N₂S₂Unstable/RareTheoretical Core / Intermediate
N-Cyclohexyl-2-benzothiazolesulfenamide CBS / CZ 95-33-0 C₁₃H₁₆N₂S₂93 – 100General Purpose Rubber Accelerator
N-tert-Butyl-2-benzothiazolesulfenamide TBBS / NS 95-31-8 C₁₁H₁₄N₂S₂105 – 110High-Scorch Safety Accelerator
N,N-Dicyclohexyl-2-benzothiazolesulfenamide DCBS / DZ 4979-32-2 C₁₉H₂₆N₂S₂100 – 105Slow Curing / High Stability

> Note 1: The unsubstituted parent (–S–NH₂) is chemically labile and rarely isolated as a shelf reagent. PubChem CID 98648 references the structure, but commercial "Benzothiazolesulfenamide" almost exclusively refers to the substituted forms above.

Synthesis Protocol: Oxidative Coupling

The standard synthesis involves the oxidative coupling of 2-Mercaptobenzothiazole (MBT) with an amine. The following protocol describes the synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) , which serves as the model reaction for this class.

Methodology: Sodium Hypochlorite Oxidation

Principle: An aqueous solution of the amine and MBT (as its sodium salt) is oxidized by sodium hypochlorite (NaOCl). The reaction is exothermic and requires precise temperature control to prevent the formation of the byproduct 2,2'-dibenzothiazyl disulfide (MBTS) .

Reagents:
  • 2-Mercaptobenzothiazole (MBT): 167.2 g (1.0 mol)

  • Cyclohexylamine: 99.2 g (1.0 mol) + 10% excess

  • Sodium Hydroxide (NaOH): 40.0 g (1.0 mol) in 200 mL water

  • Sodium Hypochlorite (NaOCl): 1.0 mol (approx. 600 mL of 12% solution)

  • Solvent: Water (reaction medium)

Step-by-Step Protocol:
  • Salt Formation:

    • Dissolve 167.2 g of MBT in the NaOH solution (1.0 mol) at 50°C. Stir until a clear amber solution of Sodium Mercaptobenzothiazole (NaMBT) is formed.

    • Mechanism:[2][3][4][5] Acid-base neutralization solubilizes the thiol.

  • Amine Addition:

    • Cool the NaMBT solution to 20–25°C .

    • Add Cyclohexylamine (1.1 mol) to the reactor under vigorous agitation. The mixture will be heterogeneous (emulsion-like).

  • Oxidative Coupling (Critical Step):

    • Slowly add the NaOCl solution dropwise over 60–90 minutes.

    • Temperature Control: Maintain reaction temperature between 35°C and 45°C .

      • < 30°C: Reaction is too slow; yield drops.

        • 50°C:* Risk of over-oxidation to sulfinates or formation of MBTS disulfide.

    • Observation: A thick white/beige precipitate (CBS) will begin to form immediately.

  • Work-up:

    • After NaOCl addition is complete, stir for an additional 30 minutes.

    • Filter the solid precipitate under vacuum.

    • Wash: Wash the cake with cold water (3x 200 mL) until the filtrate is neutral (pH ~7). This removes excess amine and NaCl.

  • Drying:

    • Dry the solid in a hot air oven at 50°C (do not exceed 60°C to avoid degradation) until moisture content is <0.5%.

    • Yield: Expected yield is 90–95% (approx. 240–250 g).

Synthesis Pathway Diagram

Synthesis MBT 2-Mercaptobenzothiazole (MBT) NaMBT Sodium Salt (NaMBT) MBT->NaMBT Neutralization NaOH NaOH (Base) NaOH->NaMBT CBS 2-Benzothiazolesulfenamide (CBS) NaMBT->CBS Oxidative Coupling (35-45°C) Amine Cyclohexylamine (R-NH2) Amine->CBS NaOCl NaOCl (Oxidant) NaOCl->CBS NaCl NaCl + H2O (Byproducts) CBS->NaCl Separation

Figure 1: Oxidative coupling pathway for the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide.

Mechanism of Action

A. In Rubber Vulcanization (Delayed Action)

The industrial value of sulfenamides lies in the S–N bond .[4][6] It is stable at mixing temperatures (100–120°C) but cleaves homolytically at curing temperatures (>140°C).

  • Induction Period (Scorch Safety): The bulky amine group sterically hinders the sulfur atom, preventing premature reaction with the rubber polymer.

  • Activation: At curing temperature, the S–N bond breaks, releasing the amine and the benzothiazolyl radical (BtS•).

  • Polysulfide Formation: BtS• reacts with elemental sulfur (S₈) to form the active sulfurating agent (Bt-Sₓ-Bt).

  • Crosslinking: This agent inserts sulfur chains between polyisoprene chains, creating the elastic network.

B. In Medicinal Chemistry (Prodrug Activation)

Researchers utilize the sulfenamide bond as a bioreversible linkage .

  • Target: Tumor cells often exhibit high levels of Glutathione (GSH) and a reducing environment.

  • Mechanism: The S–N bond undergoes reductive cleavage by intracellular thiols (GSH).

  • Result: Release of the cytotoxic mercaptobenzothiazole (or an attached drug payload) specifically inside the cancer cell, minimizing systemic toxicity.

Mechanistic Pathway Diagram

Mechanism cluster_rubber Rubber Vulcanization (Thermal Trigger) cluster_bio Bio-Activation (Reductive Trigger) Sulfenamide Sulfenamide (Bt-S-NR2) Cleavage Homolytic Cleavage Sulfenamide->Cleavage Heat Heat Heat (>140°C) Radicals Radicals: Bt-S• + •NR2 Cleavage->Radicals Crosslink Polymer Crosslinking (C-Sx-C) Radicals->Crosslink + Sulfur (S8) Prodrug Sulfenamide Prodrug (Drug-S-N-Target) ReductCleavage Disulfide Exchange / Reduction Prodrug->ReductCleavage Encounter GSH GSH Intracellular GSH (High Conc.) ActiveDrug Active Thiol/Drug Released ReductCleavage->ActiveDrug

Figure 2: Dual mechanistic pathways: Thermal activation in polymer science vs. Reductive activation in biological systems.

Safety & Handling

  • Skin Sensitization: 2-Benzothiazolesulfenamides are known skin sensitizers (Category 1). Prolonged exposure can cause allergic contact dermatitis.

    • Protocol: Always handle with nitrile gloves and use in a fume hood to avoid dust inhalation.

  • Decomposition: Thermal decomposition releases toxic fumes of Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) .

  • Storage: Store below 30°C in a dry area. High humidity can hydrolyze the S–N bond, degrading the accelerator into MBT and free amine (smell of amine indicates degradation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98648, 2-Benzothiazolesulfenamide. Retrieved from [Link]

  • Datta, R. N., & Ingham, F. A. (2001).Vulcanization of Rubber: Chemicals and Mechanisms. Rubber Technologist's Handbook, Rapra Technology.
  • NIST Chemistry WebBook. N-Cyclohexyl-2-benzothiazolesulfenamide (CAS 95-33-0). Retrieved from [Link]

  • Gradiano, M., et al. (2022).Sulfenamide prodrugs: A review of their synthesis and therapeutic potential. European Journal of Medicinal Chemistry.

Sources

Molecular structure and weight of 2-Benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Benzothiazolesulfenamide (CAS 2801-21-0), the unsubstituted parent scaffold of the sulfenamide class.[1] While its N-substituted derivatives (e.g., CBS, TBBS) are ubiquitous in industrial applications, this guide focuses on the fundamental molecular architecture, the labile S-N "warhead," and its relevance in medicinal chemistry as a reactive intermediate and potential prodrug moiety.

Core Scaffold Architecture & Chemical Reactivity[1]

Executive Technical Summary

2-Benzothiazolesulfenamide (


) represents the fundamental core of the benzothiazole sulfenamide class.[1] Unlike its sterically hindered N-alkyl derivatives, the unsubstituted parent molecule is chemically labile, prone to homolytic S-N bond fission and oxidative dimerization to 2,2'-dithiobis(benzothiazole) (MBTS).

For drug development professionals, this molecule is not merely a rubber accelerator but a privileged scaffold containing a dynamic S-N linkage.[1] This bond serves as a potential "molecular switch" in prodrug design, capable of undergoing thiol-disulfide exchange or radical-mediated cleavage under physiological or specific oxidative conditions.[1]

Metric Data
IUPAC Name 2-Benzothiazolesulfenamide
CAS Registry 2801-21-0
Molecular Formula

Exact Mass 181.9972 Da
Molecular Weight 182.27 g/mol
Core Moiety Benzothiazole fused ring + Sulfenamide (-S-NH2)
Primary Hazard Skin Sensitizer (H317), Aquatic Toxicity

Molecular Architecture & Physicochemical Properties[1]

Structural Topology

The molecule consists of a planar bicyclic benzothiazole ring system fused to a sulfenamide group at the C2 position.[1] The critical structural feature is the Sulfur-Nitrogen (S-N) bond , which exhibits partial double-bond character due to


 back-bonding between the nitrogen lone pair and the sulfur atom, yet remains the weakest link in the molecule.
Key Structural Parameters (Computed)
  • S-N Bond Length: ~1.68–1.72 Å (Indicates lability; typical single bond is ~1.74 Å).[1]

  • C2-S Bond Length: ~1.75 Å.[1]

  • Hybridization:

    • Ring Nitrogen:

      
       (Planar).[1]
      
    • Exocyclic Nitrogen: Pyramidal

      
       (in unsubstituted form) or planar 
      
      
      
      depending on solvent interaction and conjugation.[1]
Visualization: Molecular Connectivity

The following diagram illustrates the connectivity and the critical S-N cleavage site.[1]

G cluster_0 Reactivity Profile Benzothiazole Benzothiazole Core (Planar Aromatic) Sulfur Exocyclic Sulfur (S) Benzothiazole->Sulfur C2-S Bond (1.75 Å) Nitrogen Amine Group (-NH2) Sulfur->Nitrogen S-N Bond (Warhead) (~1.70 Å) Exchange Thiol-Exchange (Bio-conjugation) Sulfur->Exchange Cleavage Homolytic Fission (Radical Generation) Nitrogen->Cleavage

Figure 1: Molecular connectivity highlighting the labile S-N bond, the primary site for both radical generation and thiol-exchange reactions.

Mass Spectrometry & Isotopic Distribution

For analytical verification, the isotopic pattern is distinct due to the presence of two sulfur atoms.

IsotopeMass (Da)Abundance (%)Origin
M+ (Monoisotopic) 181.997 100.0%

M+1182.999~9.8%

contribution
M+2 183.993 ~9.0%

(Two S atoms)
M+3184.996~0.8%Combined

Note: The significant M+2 peak (~9%) is a diagnostic signature for the


 motif in mass spectrometry.

Synthesis & Reaction Mechanisms[5][6][7]

Oxidative Coupling Protocol

The synthesis of 2-benzothiazolesulfenamide involves the oxidative coupling of 2-Mercaptobenzothiazole (MBT) with ammonia.[1] This reaction is thermodynamically challenging for the unsubstituted amine compared to alkyl amines (like cyclohexylamine for CBS) due to the instability of the product.[1]

Reaction Pathway[2][3]
  • Deprotonation: MBT is treated with base (NaOH) to form the sodium salt (NaMBT).[1]

  • Nucleophilic Attack: The mercaptide anion attacks an oxidant-activated ammonia species (often generated in situ via NaOCl or Chloramine).[1]

  • S-N Bond Formation: Elimination of NaCl/Water yields the sulfenamide.[1]

Synthesis MBT 2-Mercaptobenzothiazole (MBT) Intermediate Activated Complex [MBT-S-Cl] or [NH2-Cl] MBT->Intermediate Oxidative Coupling Ammonia Ammonia (NH3) Ammonia->Intermediate Oxidative Coupling Oxidant Oxidant (NaOCl / H2O2) Oxidant->Intermediate Oxidative Coupling Product 2-Benzothiazolesulfenamide (Target) Intermediate->Product S-N Formation Byproduct Byproduct: MBTS (Disulfide Dimer) Intermediate->Byproduct Side Reaction (Dimerization)

Figure 2: Synthetic pathway via oxidative coupling.[3] Note the competition between sulfenamide formation and disulfide dimerization.

Stability & Decomposition

The unsubstituted amine (


) is less stable than its alkylated counterparts (

).[1]
  • Thermal Decomposition: Above 100°C, the S-N bond undergoes homolytic cleavage, generating benzothiazolylthiyl radicals (

    
    ) and amino radicals (
    
    
    
    ).
  • Hydrolysis: In acidic aqueous media, it reverts to MBT and ammonia.

Analytical Characterization Protocols

To validate the identity of synthesized 2-Benzothiazolesulfenamide, the following multi-modal workflow is required.

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
     or 
    
    
    
    .[1]
  • Aromatic Region (7.0 - 8.0 ppm): Four distinct signals corresponding to the benzothiazole ring protons (two doublets, two triplets).[1]

  • Amine Region (3.5 - 5.0 ppm): Broad singlet for

    
    .[1] Note: This signal is exchangeable with 
    
    
    
    and may shift significantly depending on concentration and H-bonding.[1]
Infrared Spectroscopy (FTIR)
  • N-H Stretch: Doublet around 3400–3300

    
     (primary amine asymmetric/symmetric stretch).[1]
    
  • C=N Stretch (Thiazole ring): Sharp band at ~1425

    
    .[1]
    
  • C-S Stretch: ~1000–1050

    
    .[1]
    
HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.[1]

  • Detection: UV at 275 nm (Benzothiazole

    
    ).[1]
    
  • Retention Time: Will elute earlier than the hydrophobic disulfide dimer (MBTS) but later than the polar MBT parent.[1]

Applications in Drug Development

While historically a rubber accelerator, the 2-benzothiazolesulfenamide motif is gaining traction in medicinal chemistry as a covalent modifier or prodrug linker .[1]

The S-N "Warhead" Mechanism

The sulfenamide bond is susceptible to nucleophilic attack by biological thiols (e.g., Glutathione, Cysteine residues on proteins).

  • Mechanism: Thiol-Sulfenamide Exchange.[1]

  • Reaction:

    
    
    
  • Outcome: Formation of a mixed disulfide.[1] This can inhibit enzymes with active-site cysteines or modulate redox signaling pathways.[1]

Prodrug Strategy

Researchers utilize the S-N bond to mask polar amines or thiols, improving lipophilicity (LogP ~1.9 for the parent) to cross cell membranes. Once intracellular, the high concentration of Glutathione (GSH) cleaves the S-N bond, releasing the active pharmacophore.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98648, 2-Benzothiazolesulfenamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- (Analogue Reference Data). Retrieved from [Link]

  • Zhu, X., et al. (2020). Synthesis of benzothiazoles via three-component reaction. Organic Letters, 22, 3789-3793.[2] (Contextual synthesis of benzothiazole core).

  • European Chemicals Agency (ECHA). Registration Dossier: Benzothiazole Sulfenamides. Retrieved from [Link]

Sources

Technical Monograph: Solubility and Stability of 2-Benzothiazolesulfenamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The S-N "Switch" in Drug Design

For researchers in medicinal chemistry and process development, 2-Benzothiazolesulfenamide (BTS) represents more than a rubber accelerator intermediate; it is a paradigmatic "sulfenamide switch." The core utility of the 2-benzothiazolyl-sulfenamide moiety lies in the labile S-N bond (bond energy ~70–80 kcal/mol). This bond is stable enough to survive formulation and storage but susceptible to specific cleavage triggers (hydrolysis, thiolysis, or reduction) in biological systems.

This guide analyzes the physicochemical behavior of the BTS scaffold, focusing on its solubility landscape and stability mechanisms. It provides actionable protocols for characterizing these properties, positioning the sulfenamide motif as a viable prodrug strategy for delivering bioactive thiols (e.g., 2-mercaptobenzothiazole) while masking their inherent toxicity and poor pharmacokinetic profiles.

Physicochemical Profile

The solubility of 2-Benzothiazolesulfenamides is dictated by the lipophilic benzothiazole core and the nature of the amine substituent (


). The unsubstituted parent (2-BT-S-NH

) and common alkyl derivatives (e.g., N-cyclohexyl, N-tert-butyl) exhibit a distinct "hydrophobic-dominant" profile.
Solubility Landscape

The BTS scaffold is characterized by high lipophilicity (LogP > 3.0 for alkyl derivatives) and poor aqueous solubility. This behavior necessitates specific solvent systems for analytical processing and formulation.

Table 1: Solubility Profile of Representative BTS Scaffolds (at 25°C)

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Aqueous Water (pH 7.0)< 0.01 mg/mL (Insoluble)High lipophilicity of benzothiazole ring; lack of H-bonding donors (in substituted forms).
Chlorinated Chloroform / DCM> 100 mg/mL (High)Excellent interaction with the aromatic

-system and polarizable sulfur.
Ketones Acetone / MEK> 50 mg/mL (High)Dipole-dipole interactions stabilize the polarized S-N bond.
Alcohols Ethanol / MethanolModerateSoluble, but protic solvents can accelerate solvolysis/degradation over time.
Aprotic Polar DMSO / DMFHighIdeal for stock solutions; however, DMSO may act as an oxidant or nucleophile at high temps.
Partition Coefficients (LogP)
  • Unsubstituted (2-BT-S-NH

    
    ):  Est. LogP ~ 2.0–2.5
    
  • N-Cyclohexyl (CBS): LogP ~ 4.8

  • N-tert-Butyl (TBBS): LogP ~ 3.4

  • Implication: High LogP values suggest excellent membrane permeability but require lipid-based or surfactant-aided delivery systems for biological assays.

Stability Mechanisms: The S-N Bond Vulnerability

The stability of 2-Benzothiazolesulfenamide is governed by the susceptibility of the S-N bond to cleavage. This is not a defect but a tunable feature.

Hydrolytic Instability

Hydrolysis is the primary degradation pathway in aqueous media. The reaction is acid-catalyzed and proceeds via protonation of the nitrogen, making it a better leaving group.

  • Acidic pH (< 4): Rapid hydrolysis. The nitrogen is protonated (

    
    ), weakening the S-N bond. Water attacks the sulfur, releasing the amine and forming 2-mercaptobenzothiazole (MBT), which may further oxidize to the disulfide (MBTS).
    
  • Neutral/Basic pH: Relatively stable. The S-N bond is less polarized without protonation. However, strong nucleophiles (OH

    
    ) can eventually attack the sulfur.
    
Thermal Homolysis

At elevated temperatures (>100°C), the S-N bond undergoes homolytic fission.



This radical mechanism is exploited in rubber vulcanization but is a liability in drug storage.
Visualization of Degradation Pathways

The following diagram maps the degradation logic, distinguishing between ionic (hydrolysis) and radical (thermal) pathways.

BTS_Degradation BTS 2-Benzothiazolesulfenamide (Parent) Protonated Protonated Intermediate [Bt-S-NH2-R]+ BTS->Protonated Acid (H+) Radical_S Bt-S• Radical BTS->Radical_S Heat (>100°C) Homolysis Radical_N •N-R Radical BTS->Radical_N Heat Transition Transition State (Nu attack on S) Protonated->Transition + H2O MBT 2-Mercaptobenzothiazole (MBT) Transition->MBT Hydrolysis Amine Amine Byproduct (R-NH2) Transition->Amine Leaving Group Disulfide Dibenzothiazole Disulfide (MBTS) MBT->Disulfide Oxidation (O2) Radical_S->Disulfide Dimerization

Figure 1: Dual degradation pathways of 2-Benzothiazolesulfenamide. Blue path indicates acid-catalyzed hydrolysis (storage risk); Red dashed path indicates thermal homolysis; Green path indicates oxidative fate.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

To accurately quantify BTS in the presence of its degradation products (MBT, MBTS, Amine), a reverse-phase method with gradient elution is required.

Objective: Separate the lipophilic sulfenamide from the more polar thiol (MBT) and the highly lipophilic disulfide (MBTS).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress silanol activity, though low pH accelerates on-column hydrolysis; ensure fast run times). Alternative: 10mM Ammonium Acetate (pH 7.0) for maximum on-column stability.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (compromise for benzothiazole ring) or 325 nm (specific to benzothiazole, minimizes interference).

  • Temperature: 25°C (Strict control; higher temps degrade sample).

  • Gradient:

    • 0-2 min: 10% B (Elute polar impurities)

    • 2-10 min: 10%

      
       90% B (Elute MBT, then BTS, then MBTS)
      
    • 10-12 min: 90% B (Wash)

    • 12-15 min: 10% B (Re-equilibrate)

Self-Validating Step: Inject a mixture of pure BTS, MBT, and MBTS.

  • Success Criteria: Resolution (

    
    ) > 2.0 between all peaks.[1][2] MBT usually elutes first (more polar), followed by BTS, then MBTS.
    
Protocol: Forced Degradation Study (Hydrolysis)

Objective: Determine the half-life (


) of the S-N bond at physiological pH.
  • Preparation: Prepare a 1 mM stock solution of BTS in Acetonitrile.

  • Incubation: Spike stock into buffers (pH 1.2, 4.5, 7.4) at 37°C. Final organic content should be <5% to prevent precipitation.

  • Sampling: Aliquot at

    
     hours.
    
  • Quenching: Immediately dilute with cold Acetonitrile (stops hydrolysis) and analyze via HPLC.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Applications in Drug Development: The Prodrug Strategy[3][4]

The instability described above is the precise mechanism leveraged in drug development. 2-Benzothiazolesulfenamides act as prodrugs for 2-mercaptobenzothiazole (a potent antifungal/antibacterial agent) or as thiol-trapping agents.

The "Masking" Logic

Free thiols (-SH) are problematic in drugs due to:

  • Rapid oxidation to disulfides (inactivation).

  • High protein binding (short half-life).

  • Gastric irritation.

By converting the thiol to a sulfenamide (S-N), the molecule becomes:

  • More Lipophilic: Improved passive diffusion across cell membranes.

  • Oxidation Resistant: The sulfur is protected.

  • Bio-activatable: Intracellular thiols (like Glutathione, GSH) or acidic environments (lysosomes) cleave the S-N bond, releasing the active drug.

Bioactivation Pathway

The following diagram illustrates the prodrug activation cycle in a biological context.

Prodrug_Activation cluster_Cell Cytosol / Lysosome Prodrug BTS Prodrug (Lipophilic, Inactive) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Absorption Intracellular Intracellular Environment Membrane->Intracellular Entry Exchange Thiol-Disulfide Exchange Intracellular->Exchange Encounter GSH GSH Glutathione (GSH) (Nucleophile) GSH->Exchange ActiveDrug Active Thiol (2-Mercaptobenzothiazole) Exchange->ActiveDrug Release Byproduct GSH-Amine Adduct Exchange->Byproduct

Figure 2: Bioactivation of BTS prodrugs. The lipophilic prodrug crosses the membrane and is activated by intracellular glutathione (GSH) via thiol exchange, releasing the active mercaptobenzothiazole.

References

  • OECD SIDS. (2004).[3] N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS): SIDS Initial Assessment Report. OECD.[3] Link

  • Ataman Kimya. (2025). N-Cyclohexyl-2-Benzothiazole Sulfenamide (CBS) Technical Data Sheet. Ataman Chemicals. Link

  • SIELC Technologies. (2018).[4] Separation of 2-Benzothiazolesulfenamide Derivatives on Newcrom R1 HPLC Column. SIELC. Link

  • Ezer, M. et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride. Journal of Applied Pharmaceutical Science. Link

  • Lin, J.Y. (2025).[5] Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Pharmacology & Pharmacy. Link

  • ChemicalBook. (2025).[6] N-Cyclohexyl-2-benzothiazolesulfenamide Safety Data Sheet. ChemicalBook. Link

Sources

2-Benzothiazolesulfenamide Derivatives: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

2-Benzothiazolesulfenamides represent a critical class of organosulfur compounds characterized by a labile S-N bond linking a benzothiazole moiety to an amine. Historically dominating the polymer industry as delayed-action vulcanization accelerators, this scaffold is currently undergoing a renaissance in medicinal chemistry. This guide bridges the gap between industrial scale-up and pharmaceutical precision, focusing on the oxidative coupling methodologies and the specific reactivity of the sulfenamide linkage (


) that dictates its utility in both cross-linking polymers and inhibiting biological targets.

The Chemical Scaffold: Reactivity of the S-N Bond

The defining feature of this class is the sulfenamide bond (


). Its chemical stability is the primary variable affecting performance in all applications.
  • Thermal Lability: The S-N bond undergoes homolytic fission at elevated temperatures (

    
    ), generating radical species critical for rubber vulcanization.
    
  • Hydrolytic Stability: In acidic environments, the bond is susceptible to hydrolysis, reverting to the parent mercaptan and amine. This pH sensitivity is exploited in prodrug design.

  • Steric Influence: The substituents on the amine nitrogen (e.g., cyclohexyl vs. tert-butyl) directly correlate to the bond's dissociation energy, thereby controlling the "scorch time" (delay period) in industrial processing.

Synthetic Methodologies

The synthesis of 2-benzothiazolesulfenamides fundamentally relies on the oxidative coupling of 2-mercaptobenzothiazole (MBT) or its disulfide (MBTS) with a primary or secondary amine.[1]

Mechanism of Oxidative Coupling

The reaction proceeds via the formation of a sulfenyl halide or an activated intermediate, followed by nucleophilic attack by the amine.

SynthesisMechanism cluster_conditions Critical Parameters MBT 2-Mercaptobenzothiazole (MBT) Inter Activated Species (Sulfenyl Chloride/Radical) MBT->Inter Oxidation Ox Oxidant (NaOCl / H2O2) Ox->Inter Prod 2-Benzothiazolesulfenamide (Product) Inter->Prod Nucleophilic Substitution Amine Amine (HNR2) Amine->Prod pH pH Control (Avoids hydrolysis) Temp Temp < 50°C (Prevents degradation)

Figure 1: General oxidative coupling pathway for sulfenamide synthesis.

Protocol: Catalytic Green Synthesis (H₂O₂ Oxidation)

Traditional industrial methods use Sodium Hypochlorite (NaOCl), which generates high salt loads. The following protocol utilizes Hydrogen Peroxide (


) with a catalyst, suitable for laboratory optimization and green chemistry compliance.

Reagents:

  • 2-Mercaptobenzothiazole (MBT): 10 mmol

  • Cyclohexylamine: 12 mmol (1.2 eq)

  • Oxidant: 30%

    
    
    
  • Catalyst: Sodium Tungstate (

    
    ) or specific metal-phthalocyanines (0.5 mol%)
    
  • Solvent: Water/Methanol (1:1)

Step-by-Step Methodology:

  • Slurry Formation: In a 100mL round-bottom flask, disperse MBT (1.67g) in 20mL of solvent. Add the amine dropwise while stirring. The mixture may warm slightly due to salt formation (ammonium salt of MBT).

  • Catalyst Addition: Add the catalyst to the homogenous solution.

  • Controlled Oxidation: Cool the reaction mixture to 0–5°C. Add

    
     dropwise over 30 minutes. Critical: Exotherms must be controlled; temperatures >40°C promote disulfide (MBTS) byproduct formation.
    
  • Reaction Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The disappearance of the thiol spot (

    
    ) and appearance of the sulfenamide (
    
    
    
    ) indicates completion.
  • Workup: Filter the precipitated solid. Wash with cold water (3x 20mL) to remove unreacted amine and catalyst.

  • Recrystallization: Recrystallize from ethanol to yield white/cream crystals.

Validation Metrics:

  • Melting Point: 98–100°C (for N-cyclohexyl derivative).

  • IR Spectroscopy: Disappearance of S-H stretch (2500-2600 cm⁻¹); appearance of S-N stretch (900-950 cm⁻¹).

Industrial Application: Polymer Cross-Linking

In the rubber industry, these derivatives are "delayed-action accelerators."[2] They solve the problem of "scorch"—premature vulcanization during the mixing and shaping of rubber.

Mechanism of Delayed Action

The sulfenamide acts as a reservoir for benzothiazyl radicals. It does not react with sulfur immediately at processing temperatures (100°C) but breaks down rapidly at curing temperatures (140°C+).

Comparative Data of Common Accelerators:

CompoundCommon NameAmine SubstituentScorch SafetyCure Rate
CBS N-cyclohexyl-2-benzothiazolesulfenamideCyclohexylModerateFast
TBBS N-tert-butyl-2-benzothiazolesulfenamidetert-ButylHighFast
DCBS N,N-dicyclohexyl-2-benzothiazolesulfenamideDicyclohexylVery HighSlow

Analysis: The steric bulk of the amine group protects the S-N bond. DCBS, with two cyclohexyl rings, is extremely stable, offering the longest delay (safety) but a slower cure rate.

Vulcanization Acc Sulfenamide Accelerator (Stable at <120°C) Break Homolytic Fission (S-N Bond Break) Acc->Break Activation Heat Heat (>140°C) Heat->Break Complex Active Sulfurating Complex (Zn-MBT-Sx) Break->Complex + Sulfur + ZnO Cross Cross-Linked Network (Vulcanized Rubber) Complex->Cross Reacts with Rubber Rubber Polymer Chains Rubber->Cross

Figure 2: The delayed-action mechanism in rubber vulcanization.

Pharmaceutical Frontiers: Bioactivity & Prodrugs

Beyond rubber, the 2-benzothiazolesulfenamide structure is gaining traction in drug discovery. The benzothiazole ring is a privileged scaffold, and the sulfenamide linkage offers a unique "cleavable" handle.

Anticancer Activity (Topoisomerase Inhibition)

Derivatives where the amine component is a morpholine or piperazine ring have shown potent cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer lines.

  • Mechanism: The planar benzothiazole ring intercalates into DNA, while the sulfenamide moiety can act as a suicide substrate or interact with cysteine residues in enzymes like Topoisomerase II.

  • Key Insight: The lipophilicity (

    
    ) of the sulfenamide allows for membrane permeability. Once intracellular, the S-N bond may undergo reduction (by glutathione), releasing the active MBT pharmacophore or generating reactive oxygen species (ROS) that induce apoptosis.
    
Antimicrobial Agents

New research indicates efficacy against Gram-positive bacteria (e.g., S. aureus).

  • Target: Inhibition of DNA gyrase.

  • SAR (Structure-Activity Relationship): Electron-withdrawing groups (e.g., -Cl, -NO2) at the 6-position of the benzothiazole ring significantly enhance antibacterial potency compared to the unsubstituted parent.

Analytical Characterization

To ensure the integrity of synthesized derivatives, the following analytical signatures are required:

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons of benzothiazole: Multiplets in the region

      
       7.3 – 8.0 ppm.
      
    • Crucial Signal: If the amine is secondary (e.g., N-cyclohexyl), the N-H proton appears as a broad singlet or doublet (depending on exchange) around

      
       3.5 – 4.5 ppm, shifting significantly compared to the free amine.
      
  • Mass Spectrometry (ESI-MS):

    • Expect the molecular ion

      
      .
      
    • Fragmentation: A characteristic fragment ion corresponding to the benzothiazolium cation (

      
      ) is often observed due to the cleavage of the S-N bond.
      

References

  • Green Synthesis of Benzothiazole Derivatives: Vertex AI Search. (2025).[3][4][5][6][7][8] Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. Retrieved from [Link]

  • Mechanism of Sulfenamide Accelerators: ChemBroad. (2025). Sulfenamide Accelerators: Understanding Its Role. Retrieved from [Link]

  • Medicinal Chemistry Review: MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • Anticancer & Antimicrobial Activity: Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives. Retrieved from [Link]

  • Vulcanization Kinetics: ResearchGate. (2025). Sulfur vulcanization of natural rubber for benzothiazole accelerated formulations. Retrieved from [Link]

Sources

The 2-Benzothiazolesulfenamide Moiety: From Industrial Catalysis to Pharmacophore Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-benzothiazolesulfenamide class represents a pivotal intersection between industrial scale-up chemistry and precision medicinal synthesis. Historically renowned as the "delayed-action" accelerators that revolutionized the rubber industry in the 1930s, these compounds possess a labile sulfur-nitrogen (S-N) bond that has recently garnered attention in drug development. This guide explores the discovery, synthetic evolution, and modern pharmacological utility of the 2-benzothiazolesulfenamide core, transitioning from its role as a vulcanization catalyst to a versatile reagent for disulfide construction and prodrug design.

Part 1: Historical Genesis & Chemical Paradigm

The "Scorch" Problem and the 1930s Breakthrough

In the early 20th century, the rubber industry was reliant on rapid accelerators like 2-mercaptobenzothiazole (MBT). While efficient, MBT caused "scorch"—premature vulcanization during processing—leading to massive material waste.

The discovery of 2-benzothiazolesulfenamides (specifically the N-cyclohexyl derivative, CBS) in the 1930s solved this critical kinetic problem. By masking the mercapto group with an amine via an S-N bond, chemists created a "prodrug-like" system for sulfur. The bond is stable at processing temperatures (


C) but homolytically cleaves at vulcanization temperatures (

C), releasing the active radical species exactly when needed.

Key Historical Milestone:

  • 1931-1937: First patents and commercialization of sulfenamides (CBS, TBBS) as "delayed-action" accelerators.

  • Mechanism: The S-N bond acts as a thermal switch, a concept now applied in medicinal chemistry for targeted release.

Structural Paradigm: The S-N Axis

The core structure consists of a benzothiazole ring fused to a sulfenamide moiety (


).
  • The Benzothiazole: A privileged scaffold in medicinal chemistry (e.g., Riluzole), providing lipophilicity and

    
    -stacking capability.
    
  • The Sulfenamide Bond: A polarizable, chemically soft linkage. It is susceptible to nucleophilic attack by thiols (thiol-disulfide exchange) and acid-catalyzed hydrolysis, making it an ideal candidate for reversible covalent inhibition or thiol-responsive prodrugs .

Part 2: Synthetic Architecture & Protocols

The synthesis of 2-benzothiazolesulfenamides relies on the oxidative coupling of 2-mercaptobenzothiazole (MBT) with an amine.[1] Two primary protocols exist: the classical hypochlorite method and the modern green catalytic method.

Protocol A: Oxidative Coupling via Sodium Hypochlorite (Standard)

This method is robust, high-yielding, and suitable for gram-to-kilogram scale synthesis.

Reagents:

  • 2-Mercaptobenzothiazole (MBT)[2][3]

  • Cyclohexylamine (or target amine)[3][4][5]

  • Sodium Hypochlorite (NaOCl, 10-13% active chlorine)

  • Solvent: Water/Isopropanol mixture

Step-by-Step Methodology:

  • Dissolution: Suspend 0.1 mol of MBT in 50 mL of water. Add 0.12 mol of amine. Stir until the ammonium salt forms (clear solution).

  • Oxidant Addition: Cool the mixture to

    
    C. Dropwise add NaOCl (1.1 eq) over 30 minutes. Critical: Maintain temperature 
    
    
    
    C to prevent over-oxidation to sulfonamides.
  • Precipitation: The sulfenamide product precipitates as a white/cream solid.

  • Workup: Filter the solid, wash with cold water (to remove NaCl and excess amine), and dry under vacuum at

    
    C.
    
  • Validation: Purity check via melting point (CBS:

    
    C) and HPLC.
    
Protocol B: Green Catalytic Aerobic Oxidation

Ideal for pharmaceutical applications requiring metal-free or low-salt waste streams.

Reagents:

  • MBT, Amine

  • Catalyst: Copper(II) acetate (

    
    )
    
  • Oxidant: Molecular Oxygen (

    
    ) or Air[6]
    

Methodology:

  • Dissolve MBT and amine (excess 3-4 eq) in methanol.

  • Add Cu(OAc)2 catalyst.

  • Pressurize reactor with

    
     (0.3 MPa) or bubble air vigorously.
    
  • Heat to

    
    C for 2-4 hours.
    
  • Causality: The Cu(II) oxidizes the thiolate to a radical, which couples with the amine. The reduced Cu(I) is re-oxidized by oxygen.

Part 3: Visualization of Mechanisms

Diagram 1: Oxidative Coupling Synthesis Pathway

This diagram illustrates the conversion of MBT to the Sulfenamide via oxidative coupling, highlighting the critical intermediate steps.

SynthesisMechanism cluster_conditions Reaction Conditions MBT 2-Mercaptobenzothiazole (Thiol Form) Salt Ammonium Thiolate Salt (Soluble) MBT->Salt + Amine (R-NH2) Radical Thiolyl Radical (RS•) Salt->Radical Oxidation (-e⁻) (NaOCl or O2/Cat) Product 2-Benzothiazolesulfenamide (Precipitate) Radical->Product + Amine Radical / Coupling Temp Temp < 15°C (Prevents Sulfonamide)

Figure 1: Mechanistic flow of oxidative coupling. Control of temperature is the critical variable to avoid over-oxidation.

Diagram 2: The "Delayed Action" Pharmacophore Mechanism

This diagram demonstrates how the S-N bond acts as a thermal or chemical switch—a concept transferable from rubber curing to prodrug activation.

DelayedAction Prodrug Sulfenamide Scaffold (Stable Precursor) Trigger Trigger Event (Heat or Thiol/GSH) Prodrug->Trigger Cleavage Homolytic/Heterolytic Cleavage Trigger->Cleavage Active1 Benzothiazole Radical/Thiol (Active Species) Cleavage->Active1 S-N Bond Break Active2 Amine Release (Leaving Group) Cleavage->Active2

Figure 2: The activation mechanism. In drug delivery, the 'Trigger' is often intracellular Glutathione (GSH) rather than heat.

Part 4: Medicinal Utility & Pharmacophore Exploration

While the industrial history is vast, the drug development potential of 2-benzothiazolesulfenamide lies in its reactivity profile.

The S-N Bond as a Prodrug Linker

The sulfenamide bond is susceptible to cleavage by thiols (e.g., Glutathione). This feature is exploited in GSH-responsive prodrugs .

  • Concept: Attach a cytotoxic agent to the benzothiazole sulfur via a nitrogen linker.

  • Mechanism: Upon entering a cancer cell (high GSH), the S-N bond undergoes thiol-disulfide exchange, releasing the free amine drug and a benzothiazole-glutathione adduct.

Synthesis of Unsymmetrical Disulfides

Disulfide bridges are critical in peptide drugs. 2-Benzothiazolesulfenamides act as excellent sulfenylating agents .

  • Reaction:

    
    
    
  • Advantage: Unlike sulfenyl chlorides (unstable), sulfenamides are shelf-stable reagents that allow for the clean, controlled formation of unsymmetrical disulfides in peptide synthesis.

Quantitative Data: Reactivity Profile
ParameterValue / CharacteristicRelevance to Pharma
Bond Energy (S-N) ~46-50 kcal/molWeak enough for cleavage, strong enough for storage.
Hydrolytic Stability Stable at neutral pH; Hydrolyzes at pH < 4Suitable for oral delivery; acid-labile in stomach without protection.
Lipophilicity (LogP) 3.0 - 4.5 (varies by amine)High membrane permeability; Benzothiazole drives cellular uptake.
Metabolite 2-Mercaptobenzothiazole (MBT)MBT is a known metabolite; toxicity profile must be managed (potential allergen).

References

  • Direct Synthesis of Sulfenamides from Thiols and Amines. ResearchGate. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health (PMC). [Link]

  • Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics. ACS Publications. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide (Patent CN106316981A).

Sources

Methodological & Application

Application Note: Trace Analysis of 2-Benzothiazolesulfenamide (CBS) in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the detection and quantification of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and related S-N labile benzothiazole derivatives. While historically characterized as rubber vulcanization accelerators, these compounds are critical Extractable & Leachable (E&L) targets in drug development, often migrating from elastomeric container closure systems (stoppers, plunger tips) into parenteral drug formulations. We present a validated, stability-indicating HPLC-MS/MS workflow that addresses the specific thermal and hydrolytic instability of the sulfenamide bond, contrasting it with traditional GC-MS limitations.

Introduction: The Analytical Challenge

2-Benzothiazolesulfenamide derivatives contain a labile sulfur-nitrogen (S-N) bond. In the context of pharmaceutical development, this molecule presents a dual challenge:

  • Matrix Interference: It must be detected at trace levels (ppb) within complex biologic or small-molecule formulations.

  • Intrinsic Instability: The S-N bond is susceptible to both thermal degradation and acid-catalyzed hydrolysis, reverting to 2-Mercaptobenzothiazole (MBT) and the corresponding amine (e.g., cyclohexylamine).

Critical Insight: Many standard "screening" protocols fail because they inadvertently degrade the analyte during sample preparation or thermal injection (GC), leading to false negatives for the parent sulfenamide and false positives for MBT. This protocol prioritizes non-destructive soft ionization and pH-controlled extraction .

Chemical Degradation Pathway

The following diagram illustrates the degradation logic that dictates our choice of mobile phase and extraction solvent.

degradation_pathway CBS 2-Benzothiazolesulfenamide (Parent Analyte) Hydrolysis Hydrolysis / Acid pH CBS->Hydrolysis Thermal Thermal Stress (>100°C) CBS->Thermal MBT 2-Mercaptobenzothiazole (MBT) Hydrolysis->MBT Cleavage Amine Cyclohexylamine Hydrolysis->Amine Thermal->MBT Homolytic Fission

Figure 1: The degradation pathway of 2-Benzothiazolesulfenamide. Acidic conditions or high GC injector temperatures promote cleavage into MBT.

Sample Preparation Protocol (Liquid-Liquid Extraction)

Objective: Isolate CBS from aqueous drug product without inducing hydrolysis. Solvent Choice: Acetonitrile (ACN) is preferred over Methanol (MeOH) because MeOH can induce solvolysis of the S-N bond over time.

Materials
  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 7.8). Note: Alkaline pH stabilizes the basic amine moiety and prevents acid hydrolysis.

  • Internal Standard: Deuterated CBS (CBS-d11) or 2-Methylbenzothiazole.

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 5.0 mL of aqueous drug product into a glass centrifuge tube.

  • pH Adjustment: Verify pH is > 7.0. If acidic, buffer with 1.0 mL Ammonium Bicarbonate.

  • Extraction: Add 5.0 mL of MTBE. Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C. Cold centrifugation minimizes thermal stress.

  • Evaporation: Transfer the upper organic layer to a fresh vial. Evaporate to dryness under a gentle stream of Nitrogen at ambient temperature (Do not heat).

  • Reconstitution: Reconstitute residue in 200 µL Acetonitrile (ACN). Inject immediately.

Analytical Method A: HPLC-MS/MS (Quantitative Gold Standard)

This method is the primary recommendation for E&L studies due to its high sensitivity and lack of thermal degradation.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µmHigh resolution for separating the parent from MBT.
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 6.5)Neutral pH prevents on-column hydrolysis.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents solvolysis.
Flow Rate 0.4 mL/minOptimal for electrospray ionization.
Gradient 0-1 min: 10% B; 1-6 min: 10% -> 95% B; 6-8 min: 95% BFast gradient elutes hydrophobic sulfenamides quickly.
Column Temp 30°CKept low to ensure stability.
Mass Spectrometry (ESI+) Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]+ = 265.1 m/z (for N-cyclohexyl derivative).

  • MRM Transitions:

    • Quantifier: 265.1 -> 166.0 (Loss of cyclohexylamine, formation of mercaptobenzothiazole cation).

    • Qualifier: 265.1 -> 83.1 (Cyclohexyl ring fragment).

Self-Validation Check: Inject a standard of MBT (2-Mercaptobenzothiazole) alongside your CBS sample. If you observe a significant MBT peak in your fresh standard CBS injection, your autosampler temperature is too high or your mobile phase is too acidic.

Analytical Method B: GC-MS (Screening with Caveats)

Warning: GC-MS is prone to "ghost peaks" where the sulfenamide degrades in the injector port. This method is only suitable if HPLC-MS is unavailable or for qualitative confirmation of the benzothiazole core.

Optimized GC Parameters (Cold On-Column)

To mitigate thermal breakdown, a Programmable Temperature Vaporizer (PTV) or Cold On-Column inlet is required.

  • Inlet: PTV. Start at 40°C, ramp to 250°C at 700°C/min after injection.

  • Column: DB-5MS or equivalent (5% phenyl methyl siloxane).

  • Oven Program: 50°C (hold 1 min) -> 20°C/min -> 280°C.

  • Detection: EI Source (70 eV). Look for molecular ion (m/z 264) but expect significant fragmentation to m/z 167 (MBT) and m/z 83.

Experimental Workflow Diagram

The following Graphviz diagram summarizes the decision tree for selecting the correct method based on the sample stage.

analytical_workflow Sample Sample Source (Drug Product / Rubber Extract) Prep LLE Extraction (MTBE/ACN) Sample->Prep Check Trace Level (<1 ppm)? Prep->Check LCMS Method A: HPLC-MS/MS (Quantitation) Check->LCMS Yes (High Sensitivity) GCMS Method B: GC-MS (Qualitative ID) Check->GCMS No (Screening)

Figure 2: Decision matrix for selecting HPLC-MS vs. GC-MS based on sensitivity requirements.

References

  • PubChem. (n.d.). N-Cyclohexyl-2-benzothiazolesulfenamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Reemtsma, T. (2000).[1] Liquid chromatography-mass spectrometry and strategies for trace-level analysis of polar organic pollutants. Journal of Chromatography A. (Context: Analysis of benzothiazoles in environmental/aqueous matrices). Retrieved from [Link]

  • Hansson, C., & Agrup, G. (1993). Stability of the mercaptobenzothiazole compounds.[2][3][4] Contact Dermatitis. (Context: Degradation of sulfenamides to MBT). Retrieved from [Link]

  • Avagyan, R. (2021).[5] Separation of N-Cyclohexyl-2-benzothiazolesulfenamide on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-Benzothiazolesulfenamide using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust method for the analysis of 2-Benzothiazolesulfenamide using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). 2-Benzothiazolesulfenamide is a widely used rubber vulcanization accelerator, and its detection and quantification are crucial for quality control in the rubber industry and for monitoring its presence in environmental and biological samples. The protocol described herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The methodology is designed to be a self-validating system, ensuring scientific integrity through expert-driven experimental choices and authoritative references.

Introduction

2-Benzothiazolesulfenamide and its derivatives are essential components in the vulcanization process of rubber, enhancing the cross-linking of polymer chains to improve the material's durability and elasticity.[1] Given their widespread use, sensitive and selective analytical methods are required to monitor their purity, stability, and potential migration into other materials or the environment.[2] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the necessary selectivity and sensitivity for the analysis of these compounds, even in complex matrices.[3] This application note provides a comprehensive protocol for the HPLC-MS analysis of 2-Benzothiazolesulfenamide, grounded in established analytical principles and supported by scientific literature.

The benzothiazole core is also a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5] Therefore, the analytical methods described here can also be adapted for the analysis of related compounds in pharmaceutical research and development.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₇H₆N₂S₂PubChem CID 98648[6]
Molecular Weight 182.3 g/mol PubChem CID 98648[6]
Appearance Pale yellow crystals[7]
Solubility Poorly soluble in water[7]
IUPAC Name S-(1,3-benzothiazol-2-yl)thiohydroxylaminePubChem CID 98648[6]

Experimental Workflow

The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data analysis.

HPLC-MS Workflow for 2-Benzothiazolesulfenamide Analysis cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Receipt & Logging Dissolution Dissolution in Organic Solvent Sample->Dissolution Filtration Syringe Filtration (0.22 µm) Dissolution->Filtration Dilution Dilution to Working Concentration Filtration->Dilution Injection Autosampler Injection Dilution->Injection Transfer to Autosampler Vial Separation HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration & Quantification Acquisition->Integration Reporting Report Generation Integration->Reporting

Caption: Overall workflow for the HPLC-MS analysis of 2-Benzothiazolesulfenamide.

Detailed Protocols

Materials and Reagents
  • 2-Benzothiazolesulfenamide standard: Purity ≥98%

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Water: Deionized, 18 MΩ·cm or higher purity

  • Formic acid (FA): LC-MS grade, 99%

  • Methanol (MeOH): HPLC or LC-MS grade

  • Syringe filters: 0.22 µm, PTFE or nylon

Instrumentation
  • HPLC System: A system capable of binary gradient elution with a UV detector.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Triple Quadrupole or Ion Trap) equipped with an Electrospray Ionization (ESI) source.[2]

Standard and Sample Preparation

The "dilute and shoot" method is often sufficient for the analysis of standards and relatively clean samples.[6] For more complex matrices, such as biological fluids, protein precipitation may be necessary.[6]

Protocol for Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Benzothiazolesulfenamide standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

Protocol for Sample Preparation (General):

  • Accurately weigh a known amount of the sample.

  • Extract the analyte using a suitable organic solvent, such as acetonitrile or methanol.[8]

  • Vortex or sonicate the sample to ensure complete dissolution.[8]

  • Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the filtered extract to a suitable concentration within the calibration range of the working standards.

HPLC Method

A reversed-phase HPLC method is suitable for the separation of 2-Benzothiazolesulfenamide.[9]

ParameterConditionRationale
Column C18, 100 mm x 4.6 mm, 3.5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive for MS compatibility, aiding in protonation.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-12.1 min: 90-30% B; 12.1-15 min: 30% BA gradient elution allows for the separation of compounds with a range of polarities.
Flow Rate 0.8 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 5 µLA small injection volume minimizes band broadening.
UV Detection 254 nmBenzothiazole derivatives typically exhibit strong UV absorbance at this wavelength.[10]
Mass Spectrometry Method

Electrospray ionization in positive ion mode is recommended for the sensitive detection of 2-Benzothiazolesulfenamide.

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules, and positive mode is effective for compounds with basic nitrogen atoms.[2][11]
Capillary Voltage 3.5 kVOptimizes the formation of protonated molecules.
Cone Voltage 30 VCan be optimized to control in-source fragmentation.
Source Temperature 120 °CAids in desolvation of the electrospray droplets.
Desolvation Temperature 350 °CEnsures complete desolvation of the analyte ions.
Desolvation Gas Flow 600 L/hrNitrogen is typically used as the desolvation gas.
Scan Range m/z 50-300Covers the expected mass of the parent ion and its fragments.
Data Acquisition Full Scan and/or Selected Ion Recording (SIR)Full scan provides a broad overview, while SIR enhances sensitivity for the target analyte.

Results and Discussion

Expected Chromatographic Performance

Under the specified HPLC conditions, 2-Benzothiazolesulfenamide is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. The exact retention time may vary depending on the specific HPLC system and column used.

Mass Spectral Interpretation and Fragmentation

In positive ion ESI-MS, 2-Benzothiazolesulfenamide is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of 183.0. Upon collision-induced dissociation (CID) in MS/MS experiments, a characteristic fragmentation pattern is expected. Based on the fragmentation of similar aromatic sulfonamides, a key fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[7][12]

Fragmentation of 2-Benzothiazolesulfenamide parent [M+H]⁺ m/z 183.0 fragment1 Loss of NH₃ (-17 Da) parent->fragment1 fragment2 Loss of S (-32 Da) parent->fragment2 fragment3 Loss of SNH₃ (-49 Da) parent->fragment3 product1 m/z 166.0 fragment1->product1 product2 m/z 151.0 fragment2->product2 product3 m/z 134.0 fragment3->product3

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-Benzothiazolesulfenamide.

The primary fragmentation pathways are proposed as follows:

  • Loss of Ammonia (NH₃): Cleavage of the S-N bond can lead to the loss of ammonia, resulting in a fragment ion at m/z 166.0.

  • Loss of Sulfur (S): The sulfenamide bond can also cleave to lose a sulfur atom, producing a fragment at m/z 151.0.

  • Loss of the Sulfenamide Group (SNH₃): A concerted loss of the entire sulfenamide group would result in the benzothiazole cation at m/z 134.0.

The relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment.

Method Validation Considerations

For routine analysis, the developed method should be validated according to ICH guidelines or other relevant regulatory standards.[13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC-MS analysis of 2-Benzothiazolesulfenamide. The described method is sensitive, selective, and suitable for a range of applications, from quality control in the rubber industry to research in medicinal chemistry. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the discussion of the expected fragmentation patterns, offer a solid foundation for the successful implementation of this analytical technique.

References

  • SIELC Technologies. (n.d.). Separation of 2-Benzothiazolesulfenamide, N-(2-benzothiazolylthio)-N-(1,1-dimethylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Hiari, Y. M., & Al-Smadi, M. M. (2015). Development and validation of HPLC method for some azoles in pharmaceutical preparation.
  • Patel, K., & Patel, M. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5961.
  • PubChem. (n.d.). 2-Benzothiazolesulfenamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Medical Sciences. (n.d.).
  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • Spectroscopy Letters. (1998).
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2. Retrieved from [Link]

  • Scholars Middle East Publishers. (n.d.). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F.
  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]

  • Agilent. (n.d.).
  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • YouTube. (2022, December 19). Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption @MajidAli2020. Retrieved from [Link]

  • YouTube. (2021, October 21). Tretyakova Lab • HPLC Mass-Spectrometry Sample Prep. Retrieved from [Link]

  • An-Najah Staff. (n.d.). Development and Validation of RP-HPLC Method for. Retrieved from [Link]

  • ASTM International. (2009).
  • NIH. (n.d.). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Retrieved from [Link]

  • LCGC International. (2022, August 1). Accelerating Sample Preparation for the Analysis of Complex Samples. Retrieved from [Link]

  • WJPMR. (2023, December 11).
  • PubMed Central. (n.d.). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

Sources

NMR spectroscopy protocol for 2-Benzothiazolesulfenamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: NMR Characterization of 2-Benzothiazolesulfenamides

Executive Summary

2-Benzothiazolesulfenamides (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS) are a critical class of compounds used primarily as vulcanization accelerators in the rubber industry and increasingly as privileged scaffolds in medicinal chemistry. Their structural integrity hinges on the labile sulfur-nitrogen (S-N) bond, which is susceptible to thermal degradation and hydrolysis.

This protocol provides a definitive guide for the NMR characterization of 2-benzothiazolesulfenamides. Unlike standard organic molecules, these species require specific handling to prevent in-situ degradation during analysis. This guide details the differentiation of the target sulfenamide from its primary decomposition products: 2-mercaptobenzothiazole (MBT) and 2,2'-dibenzothiazyl disulfide (MBTS).

Chemical Context & Challenges

The core structure consists of a benzothiazole ring fused to a sulfenamide moiety (


).
  • Target Molecule: 2-Benzothiazolesulfenamide (General Class / Unsubstituted

    
    ).
    
  • Primary Impurities/Degradants:

    • 2-Mercaptobenzothiazole (MBT): Formed via hydrolysis.

    • 2,2'-Dibenzothiazyl disulfide (MBTS): Formed via thermal oxidation.

    • Free Amine: (e.g., cyclohexylamine for CBS) released during hydrolysis.

Analytical Challenge: The S-N bond is rotationally hindered and thermally unstable. Standard "heat-to-dissolve" practices in DMSO can induce degradation, leading to false purity data.

Experimental Protocol

Reagents & Materials[1][2][3]
  • Solvent: DMSO-d6 (99.9% D) is the recommended solvent.

    • Reasoning: It provides excellent solubility for the polar benzothiazole core and slows proton exchange, allowing for the observation of labile NH protons.

      
       is acceptable but may lead to broader NH signals and faster hydrolysis if acidic traces are present.
      
  • Internal Standard: Tetramethylsilane (TMS) or residual solvent peak (DMSO-d6:

    
     2.50 ppm, 
    
    
    
    39.5 ppm).
  • Sample Concentration: 10–15 mg in 0.6 mL solvent. Do not exceed 20 mg to avoid aggregation effects.

Sample Preparation (Critical Step)

WARNING: Sulfenamides are thermally labile. DO NOT HEAT the NMR tube to assist dissolution.

  • Weigh 10-15 mg of the sulfenamide into a clean vial.

  • Add 0.6 mL of DMSO-d6.

  • Sonicate briefly (30-60 seconds) at room temperature to dissolve. If the sample does not dissolve, use a vortex mixer.

  • Transfer to a 5 mm NMR tube immediately.

  • Acquire data within 1 hour of preparation to minimize hydrolysis artifacts.

Acquisition Parameters (400 MHz or higher)
Parameter1H NMR13C NMR1H-15N HMBC (Optional)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)hmbcgpndqf
Relaxation Delay (D1) 1.0 - 2.0 s2.0 s1.5 s
Scans (NS) 16512 - 102464 - 128
Temperature 298 K (25°C)298 K (25°C)298 K (25°C)
Spectral Width 12-14 ppm200-220 ppm400 ppm (Indirect)

Data Analysis & Interpretation

1H NMR Assignment (DMSO-d6)

The benzothiazole aromatic region (7.0 – 8.2 ppm) is highly conserved but shifts subtly based on the substituent at the C2-position.

  • Aromatic Protons (4H):

    • H4 & H7 (Doublets): Typically appear at 7.9 - 8.1 ppm (deshielded by the N and S of the ring).

    • H5 & H6 (Triplets/Multiplets): Appear at 7.3 - 7.5 ppm .

  • Sulfenamide N-H (

    
    ): 
    
    • For unsubstituted (

      
      ): Broad singlet, typically 3.5 - 5.0 ppm  (highly dependent on concentration/H-bonding).
      
    • For N-substituted (e.g., CBS): The NH proton is often broad and found between 3.0 - 4.5 ppm .

    • Differentiation: If you see a sharp singlet >12 ppm, that is the SH of the MBT impurity.

13C NMR Assignment
  • C2 (Benzothiazole Carbon): The "Fingerprint" Signal.

    • Sulfenamide (Target):

      
       ppm.
      
    • Disulfide (MBTS):

      
       ppm.
      
    • Thiol (MBT):

      
       ppm (C=S thione character).
      
  • Aromatic Carbons: Six signals in the 120–155 ppm range.

Self-Validating Purity Check

A valid spectrum must NOT contain:

  • Symmetric duplication of aromatic peaks (indicates MBTS disulfide formation).

  • High-frequency proton (>12 ppm) (indicates MBT thiol).

  • Sharp aliphatic peaks uncoupled to the main structure (indicates free amine hydrolysis product).

Visualization: Experimental Workflow

NMR_Protocol Sample Solid Sample (10-15 mg) Solvent Solvent Addition (DMSO-d6, 0.6 mL) Sample->Solvent Dissolution Dissolution (Sonicate/Vortex) NO HEAT Solvent->Dissolution Avoid Moisture Acquisition Acquisition (298 K) < 1 Hour Dissolution->Acquisition Immediate Processing Processing (Phase/Baseline) Acquisition->Processing Validation Validation Check (MBT/MBTS Signals) Processing->Validation Pass Pass Validation->Pass Single Species Fail Fail Validation->Fail Peaks >12ppm (MBT) Split Aromatics (MBTS)

Caption: Step-by-step NMR workflow emphasizing temperature control to prevent thermal degradation of the sulfenamide bond.

Advanced Characterization: 15N HMBC

For definitive proof of the sulfenamide (


) linkage vs. other isomers, 1H-15N HMBC  is the gold standard.
  • Objective: Observe correlation between the NH proton and the Benzothiazole Nitrogen.

  • Expected Shift: The sulfenamide nitrogen is typically shielded relative to imines.

  • Connectivity: A correlation from the N-alkyl protons (e.g., cyclohexyl H1) to the sulfenamide nitrogen confirms the intact

    
     linkage.
    

References

  • National Institutes of Health (NIH) - PubChem. 2-Benzothiazolesulfenamide Compound Summary. Available at: [Link]

  • NIST Chemistry WebBook. N-Cyclohexyl-2-benzothiazolesulfenamide Mass and NMR Data. Available at: [Link]

  • MDPI - Molecules. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Available at: [Link]

  • Cornell University. Nitrogen-15 Chemical Shift Reference Scales. Available at: [Link]

Application Note: FT-IR Analysis of 2-Benzothiazolesulfenamide Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the structural characterization and stability monitoring of 2-Benzothiazolesulfenamides using Fourier Transform Infrared (FT-IR) spectroscopy.

Executive Summary

2-Benzothiazolesulfenamides (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS/CZ) are critical intermediates in pharmaceutical synthesis and high-performance vulcanization accelerators in the polymer industry. Their efficacy relies on the lability of the sulfenamide (S–N) bond, which acts as a sulfur donor or a pharmacophore.

This guide provides a validated protocol for identifying the unique spectral fingerprint of the 2-benzothiazolesulfenamide scaffold. It specifically addresses the differentiation between the active sulfenamide form and its oxidative degradation products (sulfonamides or disulfides ), a common challenge in stability testing and quality control (QC).

Theoretical Background & Spectral Physics

The Molecular Scaffold

The 2-benzothiazolesulfenamide molecule consists of a rigid, planar benzothiazole heterocycle fused to a flexible sulfenamide side chain.

  • Benzothiazole Core: Dominated by aromatic C=C and C=N stretching vibrations.[1][2] This moiety is generally stable.

  • Sulfenamide Linkage (C–S–N): The chemically active center. The S–N bond is polarizable and vibrationally distinct, but often obscured by ring vibrations.

  • Substituents (R): typically an alkyl or cycloalkyl amine (e.g., cyclohexylamine) attached to the nitrogen, adding strong aliphatic C–H modes.

Critical Vibrational Modes

The diagnostic power of FT-IR lies in monitoring the integrity of the S–N bond and the C=N bond of the thiazole ring.

  • S–N Stretching (

    
    ):  This is the "fingerprint of activity." For sulfenamides, this weak-to-medium intensity band typically appears in the 900–980 cm⁻¹  region. Its disappearance is the primary indicator of hydrolysis or thermal decomposition.
    
  • C=N Stretching (

    
    ):  Located in the thiazole ring, this band appears around 1420–1460 cm⁻¹  (often coupled with ring skeletal modes). Note that this is distinct from the exocyclic C=N found in imines; here it is part of the aromatic system.
    
  • Differentiation from Sulfonamides: Oxidative degradation converts the sulfenamide (-S-N-) to a sulfonamide (-SO₂-N-). This is spectrally dramatic, marked by the emergence of strong symmetric and asymmetric

    
     stretches at 1150 cm⁻¹  and 1320 cm⁻¹ , respectively.
    

Visualization of Structural Dynamics

The following diagram illustrates the key functional groups and the degradation pathway detectable via FT-IR.

BenzothiazoleAnalysis Molecule 2-Benzothiazolesulfenamide (Active) SN_Bond S-N Bond (Critical Linkage) Molecule->SN_Bond Target IR Peak: 900-980 cm⁻¹ Ring Benzothiazole Ring (Stable Core) Molecule->Ring Reference IR Peak: 1420-1460 cm⁻¹ Degradation Oxidative/Thermal Degradation SN_Bond->Degradation Bond Cleavage Product_Sulfonamide Sulfonamide (-SO2-N-) Degradation->Product_Sulfonamide Gain of SO₂ bands (1150/1320 cm⁻¹) Product_Disulfide Disulfide (MBTS) Degradation->Product_Disulfide Loss of S-N band

Figure 1: Structural breakdown of 2-Benzothiazolesulfenamide and IR-detectable degradation pathways.

Experimental Protocol

Sample Preparation

Method A: Attenuated Total Reflectance (ATR) - Recommended

  • Rationale: ATR requires no sample dilution, preventing pressure-induced degradation (common in KBr pelletizing of labile sulfenamides).

  • Crystal Selection: Diamond or ZnSe.[3] Diamond is preferred for durability and chemical inertness.

  • Step-by-Step:

    • Clean the crystal with isopropanol and ensure the background spectrum is flat.

    • Place ~10 mg of solid powder onto the crystal center.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 N). Caution: Excessive pressure can shift crystal lattice peaks; consistent pressure is vital for quantitative comparison.

Method B: Transmission (KBr Pellet) - Legacy/High Resolution

  • Rationale: Used when weak overtone bands are of interest or for regulatory compliance with older monographs.

  • Step-by-Step:

    • Mix sample with dry KBr powder (ratio 1:100).

    • Grind gently in an agate mortar. Warning: Vigorous grinding generates heat which can degrade the S–N bond.

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

Instrument Parameters
  • Detector: DTGS (standard) or MCT (high sensitivity for kinetics).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 32 (Routine) to 64 (High S/N).

  • Apodization: Blackman-Harris 3-Term (optimizes peak shape for quantitative analysis).

Data Analysis & Interpretation

The following table synthesizes characteristic peak assignments for N-cyclohexyl-2-benzothiazolesulfenamide (CBS), a representative molecule.

Table 1: Validated Spectral Assignments
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentDiagnostic Value
3200 – 3250 Medium, Broad

Stretching
Confirms secondary amine structure. Shifts/broadens upon H-bonding or hydrolysis.
3060 – 3030 Weak

Aromatic
Characteristic of the benzothiazole benzene ring.
2930, 2850 Strong

Aliphatic (

)
Cyclohexyl ring vibrations. Used for normalization (internal standard).
1450 – 1420 Strong

+ Ring Skeletal
Primary ID band for the benzothiazole core.
1000 – 1020 MediumRing BreathingBenzothiazole ring deformation.
930 – 970 Medium/Weak

Stretching
CRITICAL QC PEAK. Loss of this peak indicates degradation.
750 – 760 Strong

Out-of-Plane
Indicates 1,2-disubstituted benzene (ortho-substitution).
720 – 730 Medium

Exocyclic
Stretching of the bond between the ring and the exocyclic sulfur.
Troubleshooting & Artifacts
  • Missing S-N Peak: If the peak at ~950 cm⁻¹ is absent but the ring peaks (1450, 750) are present, the sample has likely degraded into MBTS (Mercaptobenzothiazole disulfide) .

  • New Doublet at 1320/1150 cm⁻¹: Indicates oxidation to Sulfonamide . Check storage conditions (moisture/heat exposure).

  • Water Interference: Broad bands at 3400 cm⁻¹ can obscure the N-H stretch. Ensure the ATR environment is purged with dry air or nitrogen.

Analytical Workflow: Stability Testing

This workflow outlines the logic for determining sample purity and stability based on spectral data.

Workflow Start Acquire FT-IR Spectrum Check_Ring Check 1420-1460 cm⁻¹ (Benzothiazole Core) Start->Check_Ring Decision_Ring Peak Present? Check_Ring->Decision_Ring Check_SN Check 930-970 cm⁻¹ (S-N Bond) Decision_Ring->Check_SN Yes Result_NonID FAIL: Identity Mismatch Decision_Ring->Result_NonID No Decision_SN Peak Present? Check_SN->Decision_SN Check_SO2 Check 1150 & 1320 cm⁻¹ (Sulfonamide) Decision_SN->Check_SO2 No Result_Pass PASS: Active Sulfenamide Decision_SN->Result_Pass Yes Result_Degraded FAIL: Hydrolyzed/Degraded (Disulfide formed) Check_SO2->Result_Degraded Peaks Absent Result_Oxidized FAIL: Oxidized (Sulfonamide formed) Check_SO2->Result_Oxidized Peaks Present

Figure 2: Logic gate workflow for QC analysis of 2-Benzothiazolesulfenamides.

References

  • NIST Mass Spectrometry Data Center. "N-cyclohexyl-2-benzothiazole sulfonamide Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link][4]

  • Tanaka, Y., & Tanaka, Y. (1965).[5][6] "Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives." Chemical & Pharmaceutical Bulletin, 13(4), 399-405. [Link]

  • Vivaldo-Lima, E., et al. (2019).[1] "Synthesis of N-(2-Amino Benzothiazole) Methacrylamide Monomer and Its Copolymers." Polymer Bulletin. (Detailed assignment of Benzothiazole ring vibrations). [Link]

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Standard reference for S-N and C=N assignments). [Link]

Disclaimer: This protocol is intended for research and development purposes. Always consult specific Safety Data Sheets (SDS) for 2-Benzothiazolesulfenamide derivatives before handling.

Sources

Topic: Characterizing the Role of 2-Benzothiazolesulfenamide Accelerators in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a detailed technical guide for researchers, scientists, and materials development professionals on the application of 2-Benzothiazolesulfenamide accelerators in rubber vulcanization studies. It elucidates the underlying chemical mechanisms, presents detailed experimental protocols for characterization, and offers insights into the interpretation of results. The focus is on N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), a widely used accelerator in this class, known for providing an excellent balance between processing safety and cure efficiency.

Introduction: The Critical Role of Accelerators in Sulfur Vulcanization

Sulfur vulcanization is a cornerstone of the rubber industry, a chemical process that converts raw, plastic-like rubber into a durable, elastic material by forming cross-links between polymer chains.[1] However, vulcanization with elemental sulfur alone is notoriously slow and inefficient, requiring high temperatures and long curing times, which can degrade the polymer backbone.[2] The process forms a high proportion of inefficient polysulfidic cross-links, leading to poor aging characteristics.[3]

To overcome these limitations, accelerated vulcanization systems were developed. An accelerator is a chemical compound added in small quantities to a rubber formulation to significantly increase the speed of vulcanization, allow it to proceed at lower temperatures, and improve the properties of the final product.[2][3]

Among the most important classes of accelerators are the 2-Benzothiazolesulfenamides. These are "delayed-action" or "semi-ultra" accelerators, prized for their ability to provide a crucial induction period, known as scorch delay , before the onset of rapid cross-linking.[4][5] This delay provides a "safe processing window," preventing the rubber compound from prematurely vulcanizing (scorching) during mixing and shaping operations.[6][7] Once the vulcanization temperature is reached, they facilitate a fast and efficient cure.[8] The most prominent member of this class is N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) , also known by the trade name Accelerator CZ.[8][9]

The Mechanism of Sulfenamide-Accelerated Vulcanization

The vulcanization process using sulfenamide accelerators is a complex, multi-step chemical reaction. While several mechanisms have been proposed, there is general agreement on the key stages, which involve the formation of an active sulfurating agent.[10][11][12] The process is typically "activated" by the presence of zinc oxide (ZnO) and a fatty acid, most commonly stearic acid.[13][14]

The key steps are:

  • Formation of Intermediate Complexes: At vulcanization temperatures, the sulfenamide accelerator (e.g., CBS) interacts with activators (ZnO and stearic acid). The stearic acid helps to solubilize the zinc, making it available to form complexes.[13]

  • Generation of Active Sulfurating Agent: The accelerator-zinc complex reacts with elemental sulfur (typically in its S₈ ring form) to create an active sulfurating agent.[11] This agent is a complex polysulfide structure containing fragments of the original accelerator. A key intermediate in this process is 2,2'-dithiobis(benzothiazole) (MBTS).[10][11]

  • Formation of Cross-link Precursors: The active sulfurating agent reacts with the rubber polymer chain at an allylic carbon atom (a carbon adjacent to a double bond) to form a polysulfidic pendant group terminated by an accelerator fragment.[11][12]

  • Cross-link Formation: This pendant group, or "cross-link precursor," then reacts with a second rubber chain to form a stable polysulfidic cross-link, regenerating a form of the accelerator that can participate in further reactions.[10]

  • Post-Cure Modifications: During extended heating (over-curing), these initial polysulfidic cross-links (containing many sulfur atoms) can shorten to more stable disulfidic and monosulfidic links, a process that can improve thermal stability. However, excessive reversion can lead to cross-link degradation and a loss of physical properties.[10][11]

The delayed action of sulfenamides is attributed to the initial steps required to form the active sulfurating agent, which creates the scorch delay period.[10]

Caption: Simplified reaction pathway for sulfenamide-accelerated vulcanization.

Experimental Design & Protocols

To study the effect of a 2-benzothiazolesulfenamide accelerator, a systematic approach involving formulation, mixing, cure characterization, and physical property testing is required.

Base Formulation

A typical starting formulation for a natural rubber (NR) compound is provided below in parts per hundred rubber (phr). This can be adapted for synthetic rubbers like Styrene-Butadiene Rubber (SBR).

ComponentMaterialTypical Dosage (phr)Function
Polymer Natural Rubber (SMR 20)100Elastomer Base
Filler Carbon Black (N330)50Reinforcement
Activators Zinc Oxide (ZnO)5Curing Activator[15]
Stearic Acid2Curing Co-activator[13]
Antioxidant TMQ1Protects against thermal degradation
Curing Agent Sulfur2.5Cross-linking Agent
Accelerator CBS 0.5 - 1.5 Variable under study
Protocol 1: Rubber Compounding

Objective: To achieve a homogeneous dispersion of all ingredients in the rubber matrix.

Equipment: Two-roll mill or internal mixer (e.g., Banbury® mixer).

Procedure (Two-Roll Mill):

  • Set the mill roll temperature to approximately 70°C.

  • Mastication: Pass the raw natural rubber through the mill several times to soften it and reduce its molecular weight.[16]

  • Addition of Ingredients:

    • Add the Zinc Oxide and Stearic Acid and mix until fully dispersed.

    • Gradually add the carbon black in increments, ensuring it is fully incorporated before adding the next increment.

    • Add the antioxidant.

  • Perform several end-wise passes (cutting the rubber sheet from the roll and re-introducing it perpendicularly) to ensure homogeneity.

  • Final Mixing: Reduce the mill temperature to below 60°C to prevent scorching. Add the accelerator (CBS) and sulfur. Mix until just dispersed.

  • Sheet the compound off the mill to the desired thickness and allow it to cool at room temperature for at least 24 hours before testing.

Protocol 2: Cure Characterization using Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)

Objective: To measure the curing characteristics of the rubber compound at a specific temperature. This is the most critical test for evaluating accelerator performance.[17][18]

Equipment: ODR or MDR (per ASTM D2084).[17]

Procedure:

  • Set the test temperature (e.g., 150°C, 160°C, or 170°C).

  • Place a sample of the uncured rubber compound (approx. 5 grams) into the die cavity.

  • Start the test. The instrument will oscillate a rotor or the lower die at a fixed angle and frequency, measuring the torque required to do so as a function of time.

  • The test continues until the torque reaches a plateau or begins to decrease (reversion).

  • The instrument software will generate a rheograph (cure curve).

Data Analysis from the Rheograph:

ParameterDescriptionSignificance
ML (Minimum Torque) The lowest torque value recorded at the beginning of the test.Indicates the viscosity of the uncured compound.[17]
MH (Maximum Torque) The highest torque value achieved during the test.Correlates with the final cross-link density, stiffness, and modulus of the vulcanizate.[17]
ts1 or ts2 (Scorch Time) Time for the torque to rise by 1 or 2 dNm above ML.Measures the processing safety or scorch delay. A longer ts2 indicates a safer compound.[6][17]
t90 (Optimum Cure Time) Time to reach 90% of the total torque development (ML + 0.9 * (MH - ML)).Represents the time required to achieve a near-complete state of cure.[19]
CRI (Cure Rate Index) Typically calculated as 100 / (t90 - ts2).A measure of the speed of the vulcanization reaction. A higher CRI indicates a faster cure.[19]

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Sources

Application Note: Strategic Design of Thiol-Triggered Prodrugs Using the 2-Benzothiazolesulfenamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While N-cyclohexyl-2-benzothiazolesulfenamide (CBS) is historically known as an industrial rubber accelerator, the 2-benzothiazolesulfenamide (BTS) scaffold has emerged as a high-value pharmacophore in medicinal chemistry. Its primary utility lies in the labile sulfur-nitrogen (S-N) bond , which functions as a redox-sensitive "switch."

This guide details the protocol for utilizing the BTS scaffold as a thiol-triggered prodrug system . By exploiting the high intracellular concentration of glutathione (GSH) in tumor cells (1–10 mM) versus the low extracellular concentration in plasma (2–20 µM), researchers can design prodrugs that remain stable in circulation but selectively release their cytotoxic amine payload upon internalization. Additionally, the released carrier molecule, 2-mercaptobenzothiazole (MBT), possesses intrinsic antimicrobial and antifungal activity, offering a potential dual-mechanism synergistic effect.

Mechanism of Action: The GSH Trigger

The core principle of this application is the thiol-disulfide exchange reaction . The S-N bond in the sulfenamide is susceptible to nucleophilic attack by thiols.

  • Plasma Stability: At physiological pH (7.4) and low thiol concentrations, the bulky benzothiazole group sterically protects the S-N bond, ensuring stability during systemic circulation.

  • Intracellular Activation: Upon entering a cell with elevated GSH (e.g., hypoxic tumor cells or certain bacteria), the GSH thiolate attacks the sulfur atom of the benzothiazole.

  • Release: This cleavage releases the free amine (the drug payload) and forms a mixed disulfide (MBT-S-SG), which is subsequently metabolized.

Pathway Visualization

The following diagram illustrates the synthesis and activation pathway.

BTS_Prodrug_Mechanism Synthesis Oxidative Coupling (MBT + Amine) Prodrug BTS Prodrug (Latent S-N Bond) Synthesis->Prodrug NaOCl/I2 Cell_Entry Cellular Uptake (Passive/Active) Prodrug->Cell_Entry Systemic Circulation GSH_Attack GSH Nucleophilic Attack (High Intracellular [SH]) Cell_Entry->GSH_Attack Cytosol Release Payload Release GSH_Attack->Release S-N Cleavage Free_Drug Free Amine Drug (Active Cytotoxin) Release->Free_Drug Carrier MBT-S-SG (Mixed Disulfide) Release->Carrier

Figure 1: The lifecycle of a BTS prodrug from oxidative synthesis to glutathione-mediated intracellular release.[1][2][3][4][5][6]

Experimental Protocols

Protocol A: Synthesis of N-Substituted 2-Benzothiazolesulfenamides

Objective: To couple a secondary amine payload to 2-mercaptobenzothiazole (MBT) via an oxidative coupling strategy.

Reagents:

  • 2-Mercaptobenzothiazole (MBT)

  • Target Amine (e.g., Morpholine, Piperazine derivative, or amine-bearing drug)

  • Sodium Hypochlorite (NaOCl, 10-13% solution) or Iodine (I2)

  • Sodium Hydroxide (NaOH)

  • Solvent: Water/Isopropanol mixture

Step-by-Step Procedure:

  • Preparation of MBT Salt: Dissolve 10 mmol of MBT in 20 mL of water containing 10 mmol of NaOH. Stir until a clear solution of sodium 2-mercaptobenzothiazole (NaMBT) is formed.

  • Amine Addition: Add 15 mmol (1.5 eq) of the target amine to the reaction mixture.

    • Note: If the amine is a solid, dissolve it in a minimal amount of isopropanol before addition.

  • Oxidative Coupling (Dropwise): Cool the mixture to 0–5°C in an ice bath. Slowly add NaOCl solution (12 mmol) dropwise over 30 minutes with vigorous stirring.

    • Critical Control Point: Maintain temperature <10°C to prevent over-oxidation to sulfonamides or benzothiazole disulfides.

  • Precipitation: The sulfenamide product typically precipitates as a white or pale yellow solid during the addition.

  • Workup: Stir for an additional hour at room temperature. Filter the precipitate and wash extensively with cold water (to remove excess NaOH and salts) followed by cold hexane (to remove unreacted amine).

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (usually Hexane:EtOAc) if necessary.

    • Stability Note: Avoid acidic eluents as the S-N bond is acid-sensitive.

Protocol B: In Vitro GSH-Responsive Release Assay

Objective: To quantify the release rate of the amine payload in the presence of biologically relevant thiol concentrations.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)[5]

  • HPLC system with UV/Vis detector

Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of the BTS prodrug in DMSO.

  • Incubation Setup:

    • Condition A (Plasma Mimic): Dilute stock to 100 µM in PBS (pH 7.4) containing 20 µM GSH.

    • Condition B (Tumor Mimic): Dilute stock to 100 µM in PBS (pH 7.4) containing 10 mM GSH.

  • Sampling: Incubate both conditions at 37°C. Aliquot 100 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Analysis: Inject samples immediately into HPLC. Monitor the disappearance of the prodrug peak and the appearance of the free amine and MBT peaks.

  • Data Processing: Plot "% Release" vs. "Time".

    • Success Criteria: <10% release in Condition A over 4 hours; >80% release in Condition B within 2 hours.

Structure-Activity Relationship (SAR) Data

The stability and release kinetics of BTS derivatives depend heavily on the steric and electronic nature of the amine substituent.

Derivative TypeAmine Substituent (R)Hydrolysis Stability (t1/2 in PBS)GSH Release Rate (t1/2 in 10mM GSH)Application Suitability
Sterically Hindered Dicyclohexyl> 48 hoursSlow (> 6 hours)Delayed release / Depot
Cyclic Aliphatic Morpholino / Piperidino12 - 24 hoursFast (30 - 60 mins)Ideal for Tumor Targeting
Aromatic Aniline derivatives< 1 hourVery Fast (< 10 mins)Too unstable for systemic delivery
Hydrophilic N-Methyl-Glucamine> 24 hoursModerate (2 - 3 hours)Water-soluble prodrugs

Expert Insight: For anticancer prodrugs, Cyclic Aliphatic amines (like morpholine or piperazine-linked drugs) offer the best balance between systemic stability and rapid intracellular activation.

Troubleshooting & Optimization

Issue: Premature Hydrolysis
  • Symptom: The prodrug degrades in the buffer even without GSH.

  • Cause: The S-N bond is susceptible to acid hydrolysis.

  • Solution: Ensure all buffers are pH 7.4 or slightly basic (pH 8.0). Store compounds in solid form at -20°C. During synthesis, ensure the reaction mixture remains alkaline.

Issue: Low Yield in Synthesis
  • Symptom: Formation of disulfide dimer (MBT-S-S-MBT) instead of sulfenamide.

  • Cause: The amine nucleophile is too weak or the oxidant was added too quickly.

  • Solution: Use a large excess of amine (2–3 eq). Switch to a milder oxidant system like Iodine/KI or Electrochemical Oxidative Coupling (graphite electrodes, constant current) to minimize homocoupling of the thiol.

References

  • Biological Activity of Benzothiazoles

    • Title: Biological Activities of 2-Mercaptobenzothiazole Deriv
    • Source: NIH / PubMed Central
    • URL:[Link]

  • GSH-Responsive Prodrug Strategy

    • Title: Glutathione-triggered prodrugs: Design strategies, potential applications, and perspectives[3]

    • Source: Medicinal Research Reviews (via NIH)
    • URL:[Link]

  • Synthesis of Sulfenamides

    • Title: Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines[7]

    • Source: RSC Advances[8]

    • URL:[Link]

  • Electrochemical Synthesis Method

    • Title: Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols[6][9][10]

    • Source: Journal of the American Chemical Society
    • URL:[Link]

Sources

Solid-phase synthesis of 2-benzothiazolyl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

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Mapping Synthesis Details

I'm now focusing on a comprehensive Google search to compile authoritative details on solid-phase synthesis of 2-benzothiazolyl amino acids. I'm focusing on reaction mechanisms, protocols, and applications. From this, I will analyze methodologies to structure the application note, from introduction to detailed experimental protocols, data, and references.

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Experimental setup for studying 2-Benzothiazolesulfenamide reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of 2-Benzothiazolesulfenamide (BTS) Scaffolds Focus: S-N Bond Lability, Hydrolytic Stability, and Thiol-Exchange Reactivity for Drug Development

Executive Summary & Scientific Rationale

Target Audience: Medicinal Chemists, Process Safety Specialists, and DMPK Researchers.

2-Benzothiazolesulfenamides (BTS) are a class of compounds defined by a labile sulfur-nitrogen (S-N) bond connecting a 2-mercaptobenzothiazole (MBT) moiety to an amine. While historically dominant as vulcanization accelerators (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS), this scaffold is increasingly relevant in drug discovery as a prodrug motif and a cysteine-targeting warhead .

The pharmacological relevance hinges on the S-N bond's "switch-like" behavior:

  • Prodrug Activation: The S-N bond is susceptible to nucleophilic attack by intracellular thiols (e.g., Glutathione, GSH), releasing the bioactive amine or the benzothiazole pharmacophore.

  • Metabolic Stability: Understanding the hydrolytic stability (pH-rate profile) is critical for predicting shelf-life and gastrointestinal survival.

This guide provides a rigorous experimental framework to quantify these kinetics, distinguishing between hydrolytic degradation (background noise) and thiol-mediated activation (signal).

Reaction Mechanisms & Pathway Visualization

Understanding the competing pathways is prerequisite to experimental design. The S-N bond undergoes fission via two distinct mechanisms depending on the environment.

Mechanism A: Hydrolysis (Acid/Base Catalyzed) Water acts as the nucleophile, cleaving the S-N bond to yield 2-mercaptobenzothiazole (MBT) and the corresponding hydroxylamine or amine oxide species depending on oxidation state/pH.

Mechanism B: Thiol-Disulfide Exchange (Bioconjugation) A biological thiol (R-SH) attacks the sulfur center, displacing the amine and forming a mixed disulfide (MBT-S-S-R). This is the primary mechanism for prodrug activation.

ReactionPathways BTS 2-Benzothiazolesulfenamide (Substrate) H2O Hydrolysis (+H2O) (pH Dependent) BTS->H2O RSH Thiolysis (+R-SH) (GSH/Cysteine) BTS->RSH MBT 2-Mercaptobenzothiazole (Leaving Group) H2O->MBT Slow Amine Amine (Payload) H2O->Amine Release RSH->Amine Activation Disulfide Mixed Disulfide (MBT-S-S-R) RSH->Disulfide Fast (k_thiol)

Figure 1: Competing kinetic pathways for 2-Benzothiazolesulfenamide degradation. Hydrolysis represents stability, while Thiolysis represents activation.

Protocol 1: Hydrolytic Stability Profiling (pH-Rate)

Objective: Determine the pseudo-first-order rate constants (


) of BTS hydrolysis across physiological pH ranges (2.0 – 10.0).

Rationale: The S-N bond is generally stable at neutral pH but labile under acidic conditions (protonation of the nitrogen makes it a better leaving group). Quantifying this is essential for oral bioavailability predictions.

Experimental Setup
ComponentSpecificationNotes
Detection UV-Vis SpectrophotometerMonitor

of MBT release (320–325 nm).
Temperature 37.0 °C ± 0.1 °CThermostated cell holder required.
Buffer System Britton-Robinson (Universal)Constant ionic strength (

M) across pH 2–12.
Co-solvent Acetonitrile (ACN) or Methanol10-20% v/v to ensure BTS solubility.
Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 2-Benzothiazolesulfenamide (e.g., CBS) in HPLC-grade Acetonitrile to create a 10 mM stock solution.

    • Prepare Britton-Robinson buffer (0.04 M boric acid, 0.04 M phosphoric acid, 0.04 M acetic acid) and adjust to desired pH values (2.0, 4.0, 7.4, 9.0) using 0.2 M NaOH.

  • Reaction Initiation:

    • Pre-warm 2.8 mL of buffer in a quartz cuvette to 37 °C.

    • Rapidly inject 200 µL of BTS stock (Final concentration ~0.6 mM).

    • Mix by inversion (3x) or magnetic stirring (dead time < 5s).

  • Data Acquisition:

    • Monitor absorbance at 322 nm (characteristic of the benzothiazole thione form) and 280 nm .

    • Collect data points every 30 seconds for 60 minutes (or until >5 half-lives).

    • Self-Validation Check: Verify the presence of isosbestic points in the scanned spectra (200-400 nm). Distinct isosbestic points confirm a clean two-state transition without long-lived intermediates.

  • Analysis:

    • Fit absorbance vs. time data to the exponential decay equation:

      
      
      
    • Plot

      
       vs. pH to identify specific acid/base catalysis regions.
      

Protocol 2: Thiol-Exchange Kinetics (Biomimetic Activation)

Objective: Measure the reactivity of BTS with Glutathione (GSH) to simulate intracellular prodrug activation.

Rationale: The reaction with thiols is typically orders of magnitude faster than hydrolysis. Stopped-flow techniques may be required if


 seconds.
Experimental Setup
  • Instrument: Stopped-Flow Spectrophotometer (for fast kinetics) or standard UV-Vis (if slow).

  • Reactants: Reduced Glutathione (GSH) in excess (Pseudo-first-order conditions).

  • Environment: Strictly Anaerobic . Degas all buffers with Argon/Nitrogen to prevent GSH auto-oxidation to GSSG, which would confound results.

Step-by-Step Methodology
  • Reagent Prep:

    • Substrate: 0.5 mM BTS in degassed Buffer (pH 7.4, 10% ACN).

    • Nucleophile: Prepare serial dilutions of GSH (5 mM, 10 mM, 20 mM, 50 mM) in degassed buffer. Ensure [GSH] >> [BTS] (at least 10-fold excess).

  • Mixing & Monitoring:

    • Mix Substrate and Nucleophile 1:1 in the flow cell.

    • Monitor the formation of the Mixed Disulfide (MBT-S-SG) or the release of the amine.

    • Note: MBT anion absorbs strongly at ~320 nm. If the mixed disulfide has overlapping spectra, use HPLC-UV for quench-flow analysis.

  • Kinetic Analysis:

    • Determine

      
       for each [GSH] concentration.
      
    • Construct a plot of

      
       vs. [GSH].
      
    • The slope of the line yields the second-order rate constant (

      
      , 
      
      
      
      ), representing the specific thiol-reactivity of the scaffold.


Data Presentation & Interpretation

Summarize kinetic parameters in the following format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Kinetic Parameters of 2-Benzothiazolesulfenamide at 37°C

pH Condition

(

)

(min)
Dominant Mechanism
pH 2.0

7.7Acid-catalyzed Hydrolysis
pH 7.4 (Buffer)

550Neutral Hydrolysis (Stable)
pH 7.4 + 5mM GSH

0.24Thiol-Exchange (Activation)

Interpretation Guide:

  • High Stability at pH 7.4 + High Reactivity with GSH: Ideal profile for an intracellular prodrug.

  • Low Stability at pH 2.0: Indicates potential degradation in the stomach; requires enteric coating or structural modification (e.g., steric bulk around the nitrogen) to protect the S-N bond.

Troubleshooting & Controls

  • Solubility Issues: If precipitation occurs upon injection into aqueous buffer, add a solubilizing agent like Tween-80 (0.1%) or increase ACN to 30%. Verify that the co-solvent does not inhibit the reaction.

  • Oxidation Artifacts: If the rate with GSH decreases over time in the stock solution, GSH has oxidized. Always prepare thiol solutions fresh and keep under Argon.

  • Spectral Overlap: If the amine payload absorbs in the same region as MBT, use HPLC-MS to quantify the disappearance of the parent mass (M+H) rather than UV absorbance.

References

  • Production of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) . Vertex AI Search Result 1.1. 1

  • Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study . Industrial & Engineering Chemistry Research. 2

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions . Frontiers in Chemistry. 3[4][5][3][6]

  • Exploiting Thiol Modifications (Reaction of cysteinyl thiolates) . PLOS Biology. 7

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances . MDPI. 8

Sources

Application Note: Biological Evaluation of 2-Benzothiazolesulfenamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore Shift

2-Benzothiazolesulfenamide (and its derivatives like N-tert-butyl-2-benzothiazolesulfenamide, CAS 95-31-8) has historically been categorized as a vulcanization accelerator in the polymer industry.[1] However, in modern medicinal chemistry, this molecule represents a "privileged scaffold." The core benzothiazole ring is bioisosteric with the purine bases of DNA, while the sulfenamide (S–N) bond acts as a unique, redox-sensitive "molecular switch."

Why this molecule matters in Drug Discovery:

  • Prodrug Potential: The S–N bond is relatively stable in neutral buffers but labile in the reducing environment of the cytosol (high glutathione concentration). This allows for the intracellular release of the bioactive 2-mercaptobenzothiazole (MBT) moiety.

  • Covalent Inhibition: The electrophilic sulfur can react with nucleophilic cysteine residues in enzymes (e.g., DNA gyrase, phosphatases), acting as a targeted covalent inhibitor.

  • Oxidative Stress Induction: The depletion of cellular thiols during the S–N bond cleavage generates Reactive Oxygen Species (ROS), a mechanism exploited for antimicrobial and anticancer activity.

This guide details the in vitro assays required to profile the biological activity of 2-Benzothiazolesulfenamide, moving beyond basic screening to mechanistic validation.

Compound Preparation & Stability (Critical Pre-Assay Step)

Challenge: Benzothiazolesulfenamides are hydrophobic and susceptible to hydrolysis in acidic media or premature reduction in thiol-rich media. Solubility: ~1.74 mg/L in water; Soluble in DMSO, Acetone, Ethanol.

Protocol A: Stock Preparation & Stability Validation
  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Validation Step (HPLC-UV): Before biological testing, verify the integrity of the S–N bond in the assay media.

  • Dilute stock to 100 µM in:

    • (A) PBS (pH 7.4)

    • (B) Cell Culture Media (DMEM + 10% FBS)

  • Incubate at 37°C for 0, 4, and 24 hours.

  • Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Acceptance Criteria: >90% parent compound remaining at T=4h.

    • Note: If rapid degradation occurs in Media (B), it indicates reaction with serum proteins (albumin thiols). In this case, use serum-free media for short-term assays (1-4h) or correct for protein binding.

Antimicrobial Efficacy: MIC & Time-Kill Kinetics

Benzothiazoles are potent antimicrobial agents.[2] The sulfenamide group enhances lipophilicity, facilitating cell wall penetration before intracellular activation.

Protocol B: Broth Microdilution (CLSI Modified)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Materials:

  • Mueller-Hinton Broth (MHB).

  • Bacterial Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Resazurin (Alamar Blue) for viability detection.

Workflow:

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well clear flat-bottom plates.

    • Rows A-H: Serial 2-fold dilution of 2-Benzothiazolesulfenamide (Range: 0.5 µg/mL to 256 µg/mL).

    • Control 1: Vehicle Control (DMSO < 1%).

    • Control 2: Positive Control (Ciprofloxacin or Fluconazole).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate 1–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction).

  • Data Analysis: MIC is the lowest concentration preventing the Blue-to-Pink color shift.

Visualization: Assay Workflow

MIC_Workflow Stock Stock Solution (DMSO) Dilution Serial Dilution (MHB Media) Stock->Dilution Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Dye Add Resazurin (Redox Indicator) Incubation->Dye Read Visual/OD600 Read (MIC Determination) Dye->Read

Caption: Step-by-step workflow for the Resazurin-based Minimum Inhibitory Concentration (MIC) assay.

Mammalian Cytotoxicity & Selectivity

To validate the compound as a drug candidate rather than a toxin, you must determine the Selectivity Index (SI) .

Protocol C: MTT Cell Viability Assay

Cell Lines:

  • Target: Cancer lines (e.g., MCF-7, HeLa).[3]

  • Control: Normal fibroblasts (e.g., NIH/3T3) or PBMCs.

Steps:

  • Seed cells (5,000 cells/well) in 96-well plates; allow attachment (24h).

  • Treat with compound (0.1 – 100 µM) for 48 hours.

  • Add MTT reagent (0.5 mg/mL); incubate 4h.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

Data Processing:

  • Calculate CC50 (Cytotoxic Concentration 50%).

  • Selectivity Index (SI) Calculation:

    
    
    
    • Target: SI > 10 indicates a promising therapeutic window.

Mechanistic Insight: The "Thiol-Switch" & ROS

The biological activity of 2-Benzothiazolesulfenamide is often driven by the "Thiol-Switch" mechanism. The compound acts as an electrophile, depleting intracellular Glutathione (GSH) and triggering oxidative apoptosis.

Protocol D: Intracellular ROS Detection (DCFH-DA)

Principle: Non-fluorescent DCFH-DA enters the cell, is deacetylated, and then oxidized by ROS to fluorescent DCF.

  • Seeding: Seed cells in black-walled 96-well plates.

  • Probe Loading: Incubate cells with 10 µM DCFH-DA for 30 min in serum-free media. Wash 2x with PBS.

  • Treatment: Add 2-Benzothiazolesulfenamide (at MIC/IC50 concentration).

  • Kinetics: Measure Fluorescence immediately and every 15 min for 2 hours.

    • Ex/Em: 485 nm / 535 nm.

  • Positive Control: H₂O₂ (100 µM).

Visualization: Mechanism of Action

MOA_Mechanism Compound 2-Benzothiazolesulfenamide (Prodrug Entry) Exchange Thiol-Disulfide Exchange Compound->Exchange Cell Membrane Permeation GSH Intracellular GSH (Thiol Attack) GSH->Exchange MBT 2-Mercaptobenzothiazole (Active Inhibitor) Exchange->MBT Release Depletion GSH Depletion Exchange->Depletion Apoptosis Apoptosis / Cell Death MBT->Apoptosis Enzyme Inhibition (e.g. DNA Gyrase) ROS ROS Accumulation (Oxidative Stress) Depletion->ROS Loss of Redox Balance ROS->Apoptosis

Caption: The "Thiol-Switch" mechanism: Intracellular GSH cleaves the sulfenamide bond, releasing the active pharmacophore and triggering oxidative stress.

Summary of Key Parameters

ParameterAssay TypeCritical ControlDesired Outcome
Stability HPLC-UVTime = 0h vs 24h>90% stable in PBS; <50% in GSH-rich media (proof of release).
Efficacy MIC (Broth Dilution)CiprofloxacinMIC < 10 µg/mL.
Toxicity MTT / ResazurinNormal FibroblastsSI > 10.
Mechanism DCFH-DA (ROS)H₂O₂Significant fluorescence increase vs. Vehicle.

References

  • NIH National Library of Medicine. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of Sulfenamides from Aminoesters and their Stability. Retrieved from [Link]

  • MDPI. (2020). Procoagulant Effects of Isothiazolinone Biocides... and Thiol Depletion Mechanisms. Retrieved from [Link]

  • Bentham Science. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

Methods for investigating the environmental degradation of 2-Benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the methodological framework for investigating the environmental fate of 2-Benzothiazolesulfenamides (BS) , a critical class of rubber accelerators including N-cyclohexyl-2-benzothiazolesulfenamide (CBS), N-tert-butyl-2-benzothiazolesulfenamide (TBBS), and N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS).

These compounds are chemically defined by the labile S-N bond , which dictates their environmental instability and degradation into persistent toxicophores like 2-mercaptobenzothiazole (MBT) and benzothiazole (BT).

Introduction & Mechanistic Basis

The environmental risk of 2-Benzothiazolesulfenamides stems from their use in tire manufacturing and subsequent release via road runoff. Their degradation is governed by the cleavage of the sulfenamide (S-N) linkage. Understanding this mechanism is prerequisite to designing valid degradation experiments.

Degradation Pathways
  • Hydrolysis (Abiotic): The primary pathway in aqueous environments. The nitrogen atom becomes protonated (pH-dependent), weakening the S-N bond and releasing the amine and 2-mercaptobenzothiazole (MBT).

  • Photolysis: Direct or indirect (OH radical-mediated) oxidation of the benzothiazole ring or the side chain.

  • Oxidation: Conversion of the mercapto group (-SH) to sulfonic acids (-SO3H) or dimerization to disulfides (MBTS).

Pathway Visualization

The following diagram illustrates the degradation cascade for a generic N-substituted 2-benzothiazolesulfenamide.

DegradationPathway BS 2-Benzothiazolesulfenamide (Parent) Intermediate Protonated Intermediate (Unstable) BS->Intermediate H+ (Acidic pH) MBT 2-Mercaptobenzothiazole (MBT) Intermediate->MBT Hydrolysis Amine Free Amine (e.g., Cyclohexylamine) Intermediate->Amine Hydrolysis MBTS 2,2'-Dithiobisbenzothiazole (MBTS) MBT->MBTS Oxidation/Dimerization BT Benzothiazole (BT) MBT->BT Photolysis (-S) BTSO3 Benzothiazole-2-sulfonate (BTSO3) MBT->BTSO3 Photo-oxidation

Figure 1: Mechanistic degradation pathway of 2-Benzothiazolesulfenamides showing hydrolytic cleavage to MBT and subsequent oxidative transformation.

Experimental Protocols

Protocol A: Hydrolytic Stability Kinetics

Objective: Determine the half-life (


) and rate constants (

) of BS degradation across environmentally relevant pH levels.

Reagents & Equipment:

  • Buffer Systems: Citrate (pH 4.0), Phosphate (pH 7.0), Borate (pH 9.0). Note: Avoid buffers with nucleophilic components that could catalyze degradation.

  • Solvent: Acetonitrile (LC-MS grade).

  • Instrumentation: HPLC-DAD or LC-MS/MS.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the specific 2-benzothiazolesulfenamide (e.g., CBS) in Acetonitrile to create a 1000 mg/L stock.

  • Spiking: Spike the stock solution into amber glass vials containing pre-thermostated buffer solutions (25°C) to achieve a final concentration of 1–10 mg/L. Ensure organic solvent content is <1% v/v to maintain aqueous conditions.

  • Incubation: Place vials in a dark, temperature-controlled shaker (25°C ± 0.1°C).

  • Sampling: Aliquot 1 mL samples at defined intervals (0, 1, 2, 4, 8, 24, 48 hours).

  • Quenching: Immediately analyze or dilute with cold acetonitrile to stop the reaction.

  • Analysis: Inject onto HPLC. Monitor the decay of the parent peak area.

Data Analysis: Plot


 versus time (

). The slope represents the pseudo-first-order rate constant (

).

Protocol B: Simulated Photodegradation

Objective: Assess degradation under solar irradiation and identify photoproducts.

Equipment:

  • Solar Simulator: Xenon arc lamp (e.g., typically 300–800 nm) equipped with a UV cut-off filter (<290 nm) to mimic natural sunlight.

  • Reactor: Quartz tubes (UV transparent) vs. Borosilicate control (Dark).

Methodology:

  • Solution Prep: Prepare 5 mg/L BS solution in pure water (Milli-Q) and natural water matrices (filtered river water).

  • Irradiation: Expose quartz tubes to the light source. Measure photon flux using a chemical actinometer (e.g., P-nitroanisole/pyridine) to standardize quantum yield calculations.

  • Sampling: Collect samples at geometric time intervals (e.g., 0, 5, 15, 30, 60 min).

  • TP Extraction: For low-concentration transformation products (TPs), use Solid Phase Extraction (SPE).

    • Cartridge: HLB (Hydrophilic-Lipophilic Balance) 200 mg.

    • Conditioning: 5 mL MeOH followed by 5 mL Water.

    • Loading: Pass 50–100 mL of irradiated sample.

    • Elution: 2 x 3 mL Methanol. Evaporate to dryness and reconstitute in mobile phase.

Analytical Methodology (LC-MS/MS)

Reliable quantification requires separating the labile parent compound from its breakdown products (MBT, BT).

Instrument: LC-Q-TOF-MS (Quadrupole Time-of-Flight) or LC-Orbitrap for high-resolution identification.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear ramp to 95% B

    • 10-12 min: Hold 95% B

    • 12.1 min: Re-equilibrate 5% B.

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Scan Range: m/z 50–600.

  • Key Transitions (for Triple Quad quantification):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
CBS (Parent)265.1140.03020
MBT (Degradant)168.096.02525
BT (Degradant)136.0109.02520
MBTS (Dimer)333.0168.03515

Workflow Visualization

The following diagram outlines the end-to-end experimental workflow, from sample generation to data processing.

Workflow Sample Sample Generation (Hydrolysis/Photolysis) Prep Sample Preparation (Direct Injection or SPE) Sample->Prep Aliquot Separation LC Separation (C18 Column, Gradient) Prep->Separation Inject Detection MS Detection (Q-TOF / Orbitrap) Separation->Detection Elute Data Data Processing (Kinetics & TP ID) Detection->Data Spectra

Figure 2: Analytical workflow for investigating BS degradation.

References

  • OECD SIDS. (2004).[1] N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS): SIDS Initial Assessment Report. OECD.[1] Link

  • Environment and Climate Change Canada. (2025). Assessment of Benzotriazoles and Benzothiazoles Group. Government of Canada. Link

  • Reddy, C. M., & Quinn, J. G. (1997). Environmental chemistry of benzothiazoles derived from rubber. Environmental Science & Technology. Link

  • Hanson, M. L., et al. (2016). Fate and effects of 2-mercaptobenzothiazole in aquatic microcosms. Aquatic Toxicology. Link

  • European Chemicals Agency (ECHA). (2022).[2] Substance Information: N-cyclohexyl-2-benzothiazolesulfenamide.[1][2][3][4][5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering Scorch Control with 2-Benzothiazolesulfenamide Accelerators

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the effective use of 2-benzothiazolesulfenamide accelerators in preventing premature vulcanization, or "scorch." This resource is designed for researchers, scientists, and professionals in rubber compounding and drug development who are looking to optimize their vulcanization processes and troubleshoot common issues. As your virtual Senior Application Scientist, I will guide you through the intricacies of scorch control, drawing upon established principles and field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to Scorch and the Role of 2-Benzothiazolesulfenamide

Scorch is the premature cross-linking of a rubber compound during processing, which can occur at elevated temperatures in machinery like mixers or extruders.[1] This irreversible phenomenon leads to a loss of processability, resulting in material waste and production downtime.[1] 2-Benzothiazolesulfenamide accelerators are a class of delayed-action accelerators designed to provide a crucial "scorch delay" or induction period at processing temperatures, while ensuring a rapid and efficient cure at vulcanization temperatures.[2][3][4] Their unique chemical structure, featuring a thermally labile sulfur-nitrogen bond, is central to this delayed-action mechanism.[3]

Troubleshooting Guide: Common Scorch-Related Issues

This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.

Question 1: My rubber compound is scorching during the mixing stage. What are the likely causes and how can I resolve this?

Answer:

Premature vulcanization during mixing is a common issue that can often be traced back to several factors related to both the formulation and the processing conditions.

  • Excessive Heat Generation: High shear rates during mixing can lead to a rapid increase in the compound's temperature, potentially initiating the vulcanization process prematurely.[1]

  • Improper Ingredient Dispersion: Localized high concentrations of the accelerator and sulfur can create "hot spots" where vulcanization begins early.[5]

  • Incorrect Mixing Procedure: Adding sulfur and accelerators too early in the mixing cycle, when the temperature is already high, can significantly reduce scorch safety.[5]

Troubleshooting Steps:

  • Optimize the Mixing Sequence: A "reverse mix" or "two-stage mixing" process is highly recommended. In the first stage, the polymer, fillers, and other non-curative ingredients are mixed. The vulcanizing agents (sulfur and accelerators) are then added in a second, shorter mixing stage at a lower temperature.[6]

  • Control Mixing Temperature: Ensure that the cooling systems of your internal mixer are functioning efficiently. Monitor the batch temperature closely and consider reducing the rotor speed or the fill factor to minimize heat buildup.[1][7]

  • Select a Slower Accelerator: If scorch remains an issue, consider switching to a sulfenamide accelerator with a longer scorch delay. For example, N-tert-butyl-2-benzothiazolesulfenamide (TBBS) generally offers a longer scorch time compared to N-cyclohexyl-2-benzothiazolesulfenamide (CBS).[8]

  • Incorporate a Pre-vulcanization Inhibitor (PVI): The addition of a PVI, such as N-(cyclohexylthio)phthalimide (CTP), can effectively extend the scorch time without significantly affecting the cure rate.[9][10] PVIs work by intercepting the reactive intermediates that lead to premature cross-linking.[7][11]

Question 2: I've observed a sudden increase in viscosity and a poor surface finish on my extruded profiles. Is this related to scorch?

Answer:

Yes, these are classic symptoms of scorch occurring during the extrusion process.[1] The premature formation of cross-links within the extruder barrel increases the compound's viscosity and reduces its ability to flow smoothly through the die. This results in a rough, uneven surface finish and can also lead to fluctuations in the extruder's torque.[1]

Troubleshooting Steps:

  • Reduce Extruder Barrel Temperature: Lowering the temperature profile of the extruder, particularly in the feed and compression zones, can help prevent the compound from reaching the activation temperature of the accelerator too early.

  • Optimize Screw Speed: High screw speeds can increase shear and frictional heat. Experiment with lower screw speeds to find a balance between output and heat generation.

  • Evaluate Compound Residence Time: Long residence times in the extruder can expose the rubber to heat for an extended period, increasing the risk of scorch.[1] Adjusting the screw design or the production rate can help minimize this.

  • Review the Cure System: As with mixing-related scorch, consider using a sulfenamide accelerator with a longer delay or adding a PVI to your formulation.

Question 3: My vulcanized rubber exhibits lower than expected tensile strength and elongation. Could this be a consequence of premature vulcanization?

Answer:

While several factors can influence the final mechanical properties of a vulcanizate, premature vulcanization can certainly be a contributing factor. If the rubber has partially cured before the final molding and vulcanization stage, it can lead to:

  • Poor Mold Flow: The pre-cured material will not flow and fill the mold cavity uniformly, resulting in defects and a non-homogeneous final product.

  • Incomplete Cross-linking: The scorched portions of the compound may not fully participate in the subsequent vulcanization process, leading to a lower overall cross-link density.

  • Reduced Polymer Chain Mobility: Premature cross-linking restricts the movement of polymer chains, hindering the formation of an optimal and uniform cross-linked network during the final cure.

Troubleshooting Steps:

  • Conduct Rheological Analysis: Use a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) to characterize the curing behavior of your compound.[8] The resulting rheometer curve will provide crucial data on scorch time (ts2), cure time (t90), and the extent of cross-linking (maximum torque).[8]

  • Compare Scorch Time with Processing Time: Ensure that the scorch time of your compound at the relevant processing temperature is significantly longer than the time the material spends in the mixer and extruder.[12]

  • Re-evaluate the Accelerator/Sulfur Ratio: The ratio of accelerator to sulfur can influence the efficiency of the vulcanization reaction and the final network structure.[13] An imbalance can sometimes contribute to suboptimal properties.

Experimental Protocol: Evaluating Scorch Safety Using a Moving Die Rheometer (MDR)

This protocol outlines the standard procedure for determining the scorch time and other curing characteristics of a rubber compound.

Objective: To quantify the scorch safety and cure kinetics of a rubber compound containing a 2-benzothiazolesulfenamide accelerator.

Materials and Equipment:

  • Rubber compound to be tested

  • Moving Die Rheometer (MDR)

  • Sample cutter

  • Analytical balance

Procedure:

  • Instrument Setup:

    • Set the MDR test temperature to a value representative of your processing conditions (e.g., 135°C or as specified by your internal standards).

    • Set the oscillation frequency and amplitude to standard values (e.g., 1.67 Hz and ±0.5° of arc).

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Preparation:

    • Using the sample cutter, prepare a disc of the uncured rubber compound weighing approximately 5-6 grams. The sample should be free of air bubbles and voids.

  • Test Execution:

    • Place the sample in the pre-heated die cavity of the MDR.

    • Close the press and immediately start the test.

    • The instrument will record the torque as a function of time.

    • Continue the test until the torque reaches a plateau or begins to decrease (reversion).

  • Data Analysis:

    • From the generated rheometer curve, determine the following parameters:

      • ML (Minimum Torque): An indicator of the compound's viscosity before vulcanization.

      • MH (Maximum Torque): An indicator of the compound's stiffness and the extent of cross-linking.

      • ts2 (Scorch Time): The time it takes for the torque to increase by 2 dN·m from the minimum torque. This is a critical measure of processing safety.[8]

      • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque.[8]

Data Presentation: Comparison of Common 2-Benzothiazolesulfenamide Accelerators

AcceleratorChemical NameScorch SafetyCure Rate
CBS N-cyclohexyl-2-benzothiazolesulfenamideGoodFast
TBBS N-tert-butyl-2-benzothiazolesulfenamideExcellentFast
MBS 2-(Morpholinothio)benzothiazoleGoodFast
OBTS N-Oxydiethylene-2-benzothiazolesulfenamideExcellentMedium

Note: The relative scorch safety and cure rates can be influenced by the specific formulation and processing conditions.

Visualization of the Delayed-Action Mechanism

G cluster_processing Processing Temperature (e.g., Mixing, Extrusion) cluster_vulcanization Vulcanization Temperature Sulfenamide Sulfenamide Accelerator (Stable S-N Bond) NoCrosslinking No Significant Cross-linking (Good Scorch Safety) Sulfenamide->NoCrosslinking Remains Intact Cleavage S-N Bond Cleavage Sulfenamide->Cleavage Heat Activation Intermediates Formation of Reactive Intermediates Cleavage->Intermediates Crosslinking Sulfur Cross-linking of Polymer Chains Intermediates->Crosslinking

Caption: Delayed-action mechanism of 2-benzothiazolesulfenamide accelerators.

Frequently Asked Questions (FAQs)

Q1: Can the type of polymer I'm using affect the performance of the 2-benzothiazolesulfenamide accelerator?

A1: Absolutely. The level of unsaturation in the elastomer plays a significant role. Highly unsaturated rubbers like natural rubber (NR) and styrene-butadiene rubber (SBR) are more reactive and generally require less accelerator for a fast cure compared to less unsaturated polymers like EPDM.[14] Therefore, the scorch safety window can vary between different types of rubber, even with the same accelerator.

Q2: How does the presence of fillers like carbon black or silica impact scorch time?

A2: Fillers can have a significant effect on scorch time. Some grades of carbon black can be acidic and may retard the cure, while others can be slightly basic and may accelerate it. Silica, due to its acidic surface, often requires the use of a coupling agent and can influence the activity of the accelerator system. The dispersion of these fillers is also critical; poor dispersion can lead to localized areas of high stress and heat, which can promote scorch.[13]

Q3: Is it possible to use a combination of different accelerators?

A3: Yes, it is a common practice to use a primary accelerator, such as a sulfenamide, in combination with a secondary or "ultra" accelerator (e.g., a thiuram or dithiocarbamate).[8][10][15] This can be done to achieve a faster cure rate or to modify the final properties of the vulcanizate.[15] However, it is important to note that secondary accelerators often reduce the scorch safety of the compound.[10]

Q4: What are the best practices for storing 2-benzothiazolesulfenamide accelerators?

A4: Sulfenamide accelerators should be stored in a cool, dry place away from sources of heat and acidic substances.[14][16] Exposure to high temperatures or acidic environments can cause the accelerator to degrade, which can affect its performance and potentially reduce scorch safety.[16]

Q5: Are there any environmental or safety concerns associated with 2-benzothiazolesulfenamide accelerators?

A5: Like many industrial chemicals, sulfenamide accelerators require proper handling and disposal to minimize environmental impact.[13][14] Some accelerators may also pose fire hazards if not stored correctly.[14] It is essential to consult the Safety Data Sheet (SDS) for the specific accelerator you are using and to follow all recommended safety precautions.

References

  • Sulfur Vulcanization of Natural Rubber for Benzothiazole Accelerated Formulations: From Reaction Mechanisms to a Rational Kinetic Model. (2025). ResearchGate. [Link]

  • Sulfenamide Accelerators: Understanding Its Role. chembroad. [Link]

  • Optimizing Rubber Vulcanization: A Comprehensive Guide to 2-Mercaptobenzothiazole (MBT) Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate. Jet Mill Equipment Manufacturer. [Link]

  • Influence of sulfenamide accelerators on cure kinetics and properties of natural rubber foam. ResearchGate. [Link]

  • Premature vulcanization behaviors of rubber compounds under high shear rates processing. ResearchGate. [Link]

  • Understanding the Chemistry of Rubber Vulcanization: The Role of CBS. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • MBTs in Rubber Compounding: Understanding. chembroad. [Link]

  • The Ultimate Guide to Sulfenamide Accelerator in 2024. Wellt Chemicals. [Link]

  • Effect of benzothiazoloylthiazoles as secondary accelerators in the sulfur vulcanization of natural rubber. ResearchGate. [Link]

  • Vulcanization & Accelerators. Lusida Rubber Products. [Link]

  • Anti Scorching Agent: What It Is and How It Works. chembroad. [Link]

  • Interfacial Curing Kinetics and Compatibilization Behavior of NR/HNBR/ENR Blends. American Chemical Society. [Link]

  • What is Scorch?. Circular Rubber Platform. [Link]

  • Sulfur vulcanization. Wikipedia. [Link]

  • Mooney Scorch Test Explained | Safe Processing Window in Rubber Compounding. YouTube. [Link]

  • sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a rational kinetic model. SciSpace. [Link]

  • Reaction mechanism of vulcanization acceleratored by Benzothiazole Sulfenamide?. ResearchGate. [Link]

  • Basic knowledge of rubber processing and scorch retarders. Tangyin Yongxin Chemical Co., Ltd.. [Link]

  • Scorch Time in Rubber Processing. Scribd. [Link]

  • Causes of scorching of rubber compound and methods for preventing scorching of rubber compound. inf.news. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Benzothiazolesulfenamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-benzothiazolesulfenamides. The focus is on providing practical, field-proven insights to overcome common experimental challenges and optimize reaction outcomes.

Overview of Synthetic Strategies

The synthesis of 2-benzothiazolesulfenamides typically proceeds through the oxidative condensation of 2-mercaptobenzothiazole (MBT) with a primary or secondary amine. The choice of oxidant and reaction conditions is critical for achieving high yields and purity. An alternative route involves the reaction of 2,2'-dithiobis(benzothiazole) (MBTS) with an amine, sometimes facilitated by a catalyst, which can offer a more environmentally friendly approach by avoiding strong oxidants.[1]

Common Synthetic Pathways

cluster_0 Oxidative Condensation Route cluster_1 Disulfide Route MBT 2-Mercaptobenzothiazole (MBT) Sulfenamide_O 2-Benzothiazolesulfenamide MBT->Sulfenamide_O Condensation Amine Primary/Secondary Amine Amine->Sulfenamide_O Oxidant Oxidant (e.g., NaOCl, H₂O₂) Oxidant->Sulfenamide_O MBTS 2,2'-Dithiobis(benzothiazole) (MBTS) Sulfenamide_D 2-Benzothiazolesulfenamide MBTS->Sulfenamide_D Amination Amine2 Primary/Secondary Amine Amine2->Sulfenamide_D Catalyst Catalyst (Optional) Catalyst->Sulfenamide_D

Caption: Primary synthetic routes to 2-benzothiazolesulfenamides.

Detailed Experimental Protocol: Oxidative Condensation of 2-Mercaptobenzothiazole with Cyclohexylamine

This protocol details the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide, a common accelerator, using sodium hypochlorite as the oxidant.

Materials and Reagents:
  • 2-Mercaptobenzothiazole (MBT)

  • Cyclohexylamine

  • Sodium hypochlorite (NaOCl) solution (commercial grade, e.g., 10-15%)

  • Monochlorobenzene (or another suitable water-immiscible solvent)

  • Deionized water

  • Sodium hydroxide (for pH adjustment, if necessary)

  • Anhydrous sodium sulfate (for drying)

Experimental Workflow

G A 1. Dissolve Cyclohexylamine in Monochlorobenzene B 2. Add Water to Create a Two-Phase System A->B C 3. Cool the Mixture to -5 to 0 °C B->C D 4. Slowly Add NaOCl Solution with Vigorous Stirring C->D E 5. Monitor Reaction & Maintain Temperature for 1-2 hours D->E F 6. Stop Stirring and Separate the Organic Layer E->F G 7. Add MBT to the Organic Layer F->G H 8. Warm to Room Temperature and Stir for 2-3 hours G->H I 9. Wash with Water and Brine H->I J 10. Dry with Na₂SO₄ I->J K 11. Remove Solvent under Reduced Pressure J->K L 12. Recrystallize the Crude Product K->L Start Problem Identified Problem1 Low Yield Incomplete Reaction Side Reactions Product Loss During Work-up Start->Problem1 Problem2 Impure Product (by TLC/NMR) Presence of Starting Materials Formation of Byproducts Start->Problem2 Problem3 Formation of Disulfide (MBTS) Over-oxidation of MBT Insufficient Amine Start->Problem3 Solution1 Optimize Reaction Time/Temp. Adjust Stoichiometry Improve Work-up/Purification Problem1->Solution1 Solution2 Improve Purification (Recrystallization, Chromatography) Control Reaction Conditions Problem2->Solution2 Solution3 Control Oxidant Addition Rate Use Slight Excess of Amine Optimize pH Problem3->Solution3

Sources

Troubleshooting 2-Benzothiazolesulfenamide degradation in samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Benzothiazolesulfenamide Analysis

Welcome to the technical support center for 2-Benzothiazolesulfenamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find scientifically grounded, field-proven insights to troubleshoot common degradation issues and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 2-Benzothiazolesulfenamide degradation in my samples?

A1: 2-Benzothiazolesulfenamide is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. The sulfenamide bond (S-N) is the most reactive site.

  • Hydrolysis: The compound can hydrolyze, particularly under acidic or strongly alkaline conditions, to form 2-mercaptobenzothiazole (MBT) and the corresponding amine.[1] This is a critical factor to control in aqueous sample matrices and during HPLC analysis.

  • Thermal Stress: Elevated temperatures can cause decomposition. While generally stable at ambient temperatures, prolonged exposure to heat during sample processing or storage can lead to the formation of various benzothiazole derivatives.

  • Oxidation: Although the parent compound is stable under normal conditions, it can react with strong oxidizing agents.[2]

  • Photodegradation: Exposure to UV light can also induce degradation, leading to the formation of products like benzothiazole and 2-benzothiazolesulfonic acid.[3]

Q2: I'm seeing variable results. What are the best practices for sample collection and storage to ensure stability?

A2: Maintaining sample integrity from collection to analysis is paramount. Improper handling is a common source of variability.

  • Temperature Control: Samples should be kept cool, ideally refrigerated or frozen, immediately after collection to minimize thermal degradation.[4] For long-term storage, freezing at -20°C or below is recommended.

  • pH Management: For aqueous samples, buffering to a near-neutral pH (around 6.5-7.5) is crucial to prevent hydrolysis.[1] Avoid strong acids or bases in any sample preparation steps unless absolutely necessary for a specific extraction protocol.

  • Light Protection: Always store samples in amber vials or protect them from light to prevent photodegradation.[3][4]

  • Headspace Minimization: Use vials that are appropriately sized for your sample volume to minimize headspace, which can reduce the potential for oxidation.

Q3: What are the expected degradation products I should be monitoring?

A3: The most common degradation products arise from the cleavage of the sulfenamide bond.

  • 2-mercaptobenzothiazole (MBT): This is the most frequently observed degradation product resulting from hydrolysis.[1]

  • Dibenzothiazyl disulfide (MBTS): In some environments, particularly in the presence of other benzothiazole derivatives, MBTS can be formed.[1][5]

  • Benzothiazole: Can be formed under certain degradation conditions, such as photodegradation.[3][6]

  • Other Derivatives: Depending on the specific sulfenamide (e.g., N-cyclohexyl, N-tert-butyl), the corresponding amine will also be a degradation product.

Q4: Which analytical techniques are most suitable for quantifying 2-Benzothiazolesulfenamide and its degradants?

A4: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique.

  • HPLC with UV Detection: This is a reliable and accessible method for the simultaneous determination of 2-Benzothiazolesulfenamide and its primary degradation product, MBT.[1][7][8] A reversed-phase C18 column is typically effective.[7]

  • LC-MS/MS: For higher sensitivity and specificity, especially in complex matrices, coupling liquid chromatography with tandem mass spectrometry is the method of choice.[8][9] This allows for definitive identification and quantification of the parent compound and its degradation products, even at trace levels.[10]

  • Gas Chromatography (GC): While possible, GC can be less suitable due to the thermal lability of sulfenamides, potentially causing on-column degradation and inaccurate quantification.[8] HPLC is generally preferred as it avoids high temperatures.[8]

In-Depth Troubleshooting Guides

Guide 1: Issue - Inconsistent or Low Analyte Recovery in HPLC Analysis

Low or erratic recovery is a frequent problem that can often be traced to issues in sample preparation or the chromatography itself.

Causality: The instability of the S-N bond is the primary culprit. If the mobile phase pH is not optimal, or if the sample solvent is incompatible, degradation can occur on-instrument, leading to a loss of the parent peak and an increase in degradation product peaks.

Workflow for Troubleshooting HPLC Issues

Caption: Troubleshooting workflow for HPLC analysis of 2-Benzothiazolesulfenamide.

Experimental Protocol: Baseline HPLC-UV Method

This protocol provides a robust starting point for your analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and a 20mM phosphate buffer. The aqueous buffer component should be adjusted to a pH between 6.5 and 7.5 to ensure analyte stability. A common starting ratio is 60:40 (Acetonitrile:Buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength (e.g., 280 nm).

  • Column Temperature: Maintain at a consistent ambient temperature (e.g., 25°C) using a column oven to prevent fluctuations.

  • Sample Solvent: Whenever possible, dissolve and inject samples in the mobile phase itself to avoid solvent mismatch and on-column precipitation/degradation.[11]

  • System Validation: Before running samples, perform a system suitability test. Inject a standard solution containing both 2-Benzothiazolesulfenamide and MBT to confirm resolution and peak shape.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of non-polar to moderately polar compounds.
Mobile Phase pH 6.5 - 7.5 (Buffered)Critical for preventing hydrolysis of the sulfenamide bond on-column.[1]
Detector UV, ~280 nmGood absorbance for the benzothiazole ring system.
Temperature 25°C (Thermostatted)Ensures retention time reproducibility by preventing thermal fluctuations.
Guide 2: Issue - Rapid Analyte Degradation in Prepared Samples

If you observe a significant decrease in the parent analyte concentration over a short period, even before analysis, the issue lies in your sample handling and storage procedures.

Causality: The compound's susceptibility to hydrolysis is the most common reason for pre-analysis degradation. The rate of degradation is highly dependent on pH, temperature, and the sample matrix.

Simplified Degradation Pathway

Degradation_Pathway TBBS 2-Benzothiazolesulfenamide MBT 2-Mercaptobenzothiazole (MBT) TBBS->MBT Hydrolysis (H₂O, H⁺/OH⁻) Amine Corresponding Amine TBBS->Amine Hydrolysis (H₂O, H⁺/OH⁻) MBTS Dibenzothiazyl Disulfide (MBTS) MBT->MBTS Oxidation/Dimerization

Caption: Primary degradation pathway of 2-Benzothiazolesulfenamide via hydrolysis.

Experimental Protocol: Sample Stabilization

This protocol is designed to preserve the integrity of your analyte from collection to the point of analysis.

  • Immediate Cooling: Upon collection, immediately place the sample on ice or in a refrigerator (2-8°C).

  • pH Adjustment (for aqueous samples):

    • Measure the pH of the sample.

    • If the pH is outside the 6.5-8.0 range, adjust it using a dilute phosphate buffer. Avoid using strong acids or bases.

    • The goal is to bring the sample to a near-neutral pH to minimize hydrolysis.

  • Aliquot and Store:

    • If the sample is not for immediate analysis, aliquot it into amber glass vials.[4]

    • Fill the vials to leave minimal headspace.

    • For storage longer than 24 hours, freeze samples at -20°C or colder.

  • Control Sample Validation: To validate your storage method, fortify a control matrix with a known concentration of 2-Benzothiazolesulfenamide. Store it alongside your test samples and analyze it at the same time to calculate the recovery and confirm stability under your chosen conditions.

Storage ConditionGuidelineRationale
Temperature ≤ 4°C (Short-term, <24h) or ≤ -20°C (Long-term)Slows down chemical and enzymatic degradation rates.[4]
pH (Aqueous) Buffer to ~7.0Minimizes acid/base-catalyzed hydrolysis of the sulfenamide bond.[1]
Light Exposure Store in amber vials or in the darkPrevents potential photodegradation.[3]
Container Glass vialsReduces the risk of analyte adsorption to plastic surfaces.

By implementing these structured troubleshooting guides and protocols, you can systematically identify and resolve the common issues associated with 2-Benzothiazolesulfenamide degradation, leading to more accurate and reliable analytical outcomes.

References

  • De Boos, K. L., & White, J. R. (2003). The chemistry of sulfenamide accelerators. Rubber Chemistry and Technology, 76(3), 645-662. [Link]

  • Fahlbusch, B., & Hecker, E. (1987). Stability of the mercaptobenzothiazole compounds. Contact Dermatitis, 17(3), 164-168. [Link]

  • Chiron, S., & Barceló, D. (2000). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Journal of Photochemistry and Photobiology A: Chemistry, 133(3), 221-228. [Link]

  • Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. [Link]

  • European Patent Office. (1989). Process for the preparation of benzothiazole-2-sulphenamides. EP0314663A1.
  • Taylor, P. J. (1970). Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation. Journal of Applied Chemistry, 20(11), 333-336. [Link]

  • Zhan, N., Zhang, Y., & Wang, X. Z. (2018). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. Journal of Chemical & Engineering Data, 63(4), 1148-1157. [Link]

  • Asimakopoulos, A. G., et al. (2013). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. Trends in Environmental Analytical Chemistry, 1, 1-11. [Link]

  • Chinese Patent Office. (2004). N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof. CN1528761A.
  • Reemtsma, T., & Jekel, M. (1996). Extraction and analysis of various benzothiazoles from industrial wastewater. International Journal of Environmental Analytical Chemistry, 63(3), 235-246. [Link]

  • Chinese Patent Office. (2017). Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide. CN106316981A.
  • Rokade, K., & Mali, G. (2015). Biodegradation of n-cyclohexyl benzothiazole-2-sulfenamide by Pseudomonas desmolyticum NCIM 2112. Journal of Microbiology and Biotechnology Research, 5(1), 28-33. [Link]

  • De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274. [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. [Link]

  • Ataman Kimya. N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS). [Link]

  • El-Melegy, A. M. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5523169. [Link]

  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674. [Link]

  • Analytik Jena. Sample Preparation – Chemical Analysis. [Link]

  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955–978. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Phenomenex Inc. (2018). HPLC Troubleshooting Guide. [Link]

  • Vankalapati, K. R., et al. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Journal of Research in Pharmacy, 27(6), 2163-2172. [Link]

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Technical Support Center: Synthesis of 2-Benzothiazolesulfenamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-benzothiazolesulfenamide derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary and most common method for synthesizing 2-benzothiazolesulfenamide derivatives?

The most prevalent and industrially significant method is the oxidative condensation of 2-mercaptobenzothiazole (MBT) or its disulfide dimer, 2,2'-dithiobis(benzothiazole) (MBTS), with a primary or secondary amine.[1][2] This reaction hinges on the formation of a crucial sulfur-nitrogen (S-N) bond. The process requires an oxidizing agent to facilitate the coupling. Common oxidants include sodium hypochlorite, hydrogen peroxide, and catalyzed pure oxygen.[1][3][4]

Q2: What are the most critical parameters to control for achieving high yield and purity?

Success in sulfenamide synthesis is a balancing act. The following parameters are paramount:

  • Temperature: Many side reactions, particularly over-oxidation, are highly temperature-dependent. For instance, when using sodium hypochlorite, reactions are often cooled to below 0°C to maintain selectivity.[5] Conversely, some catalytic oxygen-based methods may require heating to 60-85°C to drive the reaction to completion.[1][3]

  • pH Control: When using pH-sensitive oxidants like sodium hypochlorite, maintaining the correct pH is critical to prevent the formation of by-products such as sulfonamides and sulfinates.[4]

  • Stoichiometry of Reactants: The molar ratio of the amine to the benzothiazole substrate can significantly influence the reaction rate and yield. An excess of the amine is often used to ensure complete conversion of the starting thiol or disulfide.[3]

  • Choice and Addition Rate of Oxidant: The nature of the oxidant dictates the reaction's aggressiveness. Slow and controlled addition of the oxidant is crucial to prevent localized high concentrations, which can lead to undesired side products.[4][5]

Q3: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and efficient method for real-time reaction monitoring.[6] By spotting the reaction mixture alongside your starting materials (MBT or MBTS) and a pure product standard (if available) on a TLC plate, you can visually track the consumption of reactants and the appearance of the desired sulfenamide product. A typical mobile phase might be a mixture of hexane and ethyl acetate, with the ratio adjusted to achieve good separation. Visualization is usually accomplished with UV light.[6]

Q4: What are the main by-products I should be aware of, and how do they form?

By-product formation is the primary challenge in achieving high purity. Key culprits include:

  • 2,2'-dithiobis(benzothiazole) (MBTS): This is the disulfide of MBT. It can be an unreacted starting material if the reaction is incomplete or can form from the oxidation of MBT if conditions are not optimized for coupling with the amine.[7]

  • N-substituted-benzothiazole-2-sulfonamide: This results from over-oxidation of the target sulfenamide. The S(II) center in the sulfenamide is oxidized to S(IV). This is particularly common with strong oxidants at elevated temperatures or incorrect pH.[4]

  • Unreacted Starting Materials: Incomplete conversion will leave MBT, MBTS, or the amine in the final mixture, complicating purification.

Q5: Are there "green" or oxidant-free methods available for this synthesis?

Yes, significant progress has been made in developing more environmentally benign synthetic routes. One notable approach involves the reaction of benzothiazole disulfide (MBTS) with an amine using an inorganic or organic alkaline catalyst, completely avoiding the need for an external oxidant.[3] This method not only reduces waste but can also achieve very high yields (98-99.5%) and simplifies product work-up, as no oxidant-related by-products are generated.[3]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a structured format.

Problem 1: Low or No Product Yield

Low yield is a frequent challenge. The following decision tree and table can help diagnose the root cause.

G start Low Yield Detected q1 Are Starting Materials Pure? start->q1 sol1 Verify purity of MBT/MBTS and amine. MBT can oxidize to MBTS on storage. Use fresh or purified reagents. q1->sol1 No q2 Are Reaction Conditions Optimal? q1->q2 Yes sol2 Check Temperature: Is it too high/low? Check Stoichiometry: Is there enough amine? Check Catalyst/Oxidant: Is it active/correct amount? q2->sol2 No q3 Is the Reaction Going to Completion? q2->q3 Yes sol3 Monitor via TLC. If starting material remains, extend reaction time or incrementally increase temperature. q3->sol3 No q4 Is Product Lost During Work-up? q3->q4 Yes sol4 Review purification method. Is product soluble in wash solvents? Optimize recrystallization or chromatography. q4->sol4 Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Table 1: Detailed Troubleshooting for Low Yield

Potential Cause Scientific Explanation & Causality Recommended Solution
Poor Starting Material Quality 2-Mercaptobenzothiazole (MBT) exists in a thione-thiol tautomerism and is susceptible to air oxidation, which converts it to the disulfide (MBTS).[8][9] While MBTS can be a starting material itself, using impure or partially oxidized MBT can affect stoichiometry and reaction kinetics. Amines can absorb water and CO₂ from the atmosphere. Use freshly opened or purified reagents. The purity of 2-aminothiophenol is especially critical if you are synthesizing the benzothiazole core itself, as it is highly prone to oxidation.[6] Store amines over molecular sieves.
Suboptimal Reaction Conditions The formation of the S-N bond is kinetically and thermodynamically controlled. Temperature affects reaction rate, but excessively high temperatures can promote decomposition or side reactions like over-oxidation.[4] The amine often acts as both a reactant and a base; insufficient amine can lead to incomplete reaction. Systematically optimize the temperature. If the reaction is slow, try a modest increase (e.g., 10°C). If by-products are forming, try lowering the temperature.[6] Use a molar excess of the amine (e.g., 1.5 to 3 equivalents per mole of MBTS).[3]
Inefficient Oxidation or Catalysis In oxidative condensation, the oxidant's role is to activate the sulfur atom for nucleophilic attack by the amine. If the oxidant is weak, added too slowly, or insufficient, the reaction will stall. In catalytic methods, an inactive or poisoned catalyst will halt the reaction. Ensure the correct stoichiometry of the oxidant is used. For catalytic methods, ensure the catalyst is active and used at the correct loading (e.g., 5-30% by weight of MBTS for some base-catalyzed methods).[3]

| Difficult Product Isolation | The desired sulfenamide may have partial solubility in the solvents used for washing or work-up, leading to significant loss of material. Complex reaction mixtures with multiple by-products can make purification by recrystallization or chromatography challenging.[10] | After quenching the reaction, consider precipitating the product by adding a non-solvent (e.g., cold water). If purification is required, use column chromatography with a carefully selected solvent system.[10][11] |

Problem 2: Excessive By-product Formation / Difficult Purification

This issue is often linked to a loss of reaction selectivity.

G start Main Product: Sulfenamide (R-S-NR'R'') side1 Over-oxidation Product: Sulfonamide (R-SO2-NR'R'') start->side1 side2 Unreacted Intermediate: Disulfide (R-S-S-R) start->side2 cause1 Cause: - Aggressive Oxidant - High Temperature - Incorrect pH side1->cause1 cause2 Cause: - Insufficient Amine - Incomplete Reaction - Inefficient Oxidant side2->cause2

Caption: Common By-products and Their Causes.

Table 2: Minimizing By-products

By-product Mechanism of Formation Preventative Measures & Solutions
Sulfonamides & Sulfinates These are products of over-oxidation. The sulfur atom in the desired sulfenamide is further oxidized by excess or overly reactive oxidants. This process is highly dependent on pH, temperature, and the amount of amine used.[4] Control the Oxidant: Add the oxidizing agent slowly and portion-wise to avoid localized excess. Control Temperature: Maintain the recommended temperature strictly (e.g., <0°C for NaOCl). Control pH: For hypochlorite oxidation, maintaining a pH between 9-12 is crucial to suppress these side reactions.[12]

| Unreacted MBT or MBTS | This indicates an incomplete reaction. The cause could be insufficient reaction time, low temperature, an inadequate amount of amine, or an inefficient oxidant/catalyst system that fails to drive the reaction to completion. | Verify Reaction Completion: Use TLC to confirm the absence of starting material before work-up. Optimize Stoichiometry: Ensure an adequate molar excess of the amine is used.[3] Increase Reaction Time/Temp: If the reaction stalls, consider extending the time or cautiously increasing the temperature while monitoring for by-product formation. |

Section 3: Key Experimental Protocols

The following are detailed, self-validating protocols for common and modern synthetic approaches.

Protocol 1: Catalytic Oxygen Oxidation Method (High Yield)

This method, adapted from established procedures, utilizes catalyzed oxygen for a clean and efficient synthesis.[1]

  • Materials:

    • 2-mercaptobenzothiazole (MBT): 2 mmol

    • Cyclohexylamine: 8 mmol (4 equivalents)

    • Cobalt catalyst (e.g., cobalt(II) acetate): 1 wt% relative to MBT

    • Deionized Water: 8 mL

  • Apparatus:

    • High-pressure reaction kettle (autoclave) with magnetic stirring and heating mantle.

    • Oxygen cylinder with pressure regulator.

  • Procedure:

    • To the high-pressure reaction kettle, add 2 mmol of 2-mercaptobenzothiazole, 8 mmol of cyclohexylamine, the cobalt catalyst, and 8 mL of water.

    • Seal the autoclave securely.

    • Purge the kettle with oxygen gas 2-3 times to remove air.

    • Pressurize the kettle with pure oxygen until the pressure stabilizes at approximately 0.4 MPa (approx. 3000 Torr).[1]

    • Begin vigorous stirring and heat the mixture in an oil bath to 60°C.

    • Maintain the reaction at 60°C for 4 hours. Monitor the pressure; a drop may indicate oxygen consumption.

    • After 4 hours, cool the reactor to room temperature and carefully vent the excess oxygen in a fume hood.

    • A white solid product should have formed. Collect the solid by filtration.

    • Wash the solid product thoroughly with deionized water to remove any unreacted amine and catalyst.

    • Dry the white solid in a vacuum oven at 50-60°C to a constant weight.

  • Expected Outcome: A high yield (typically >95%) of N-Cyclohexyl-2-benzothiazolesulfenamide.[1]

Protocol 2: Oxidant-Free Catalytic Method (Green Approach)

This protocol is based on a patented, environmentally friendly method that avoids oxidants entirely.[3]

  • Materials:

    • Benzothiazole disulfide (MBTS): 0.2 mol (68g)

    • Cyclohexylamine: 0.3 mol (30g, 1.5 equivalents)

    • 30% Sodium Hydroxide (NaOH) solution: 20 mL (acts as catalyst)

    • Deionized Water: 160 mL

  • Apparatus:

    • 500 mL four-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Procedure:

    • Set up the apparatus in a fume hood. Add 160 mL of water to the flask and begin stirring.

    • At room temperature, add the 68g of benzothiazole disulfide in portions. Continue stirring for 30-60 minutes to form a suspension.

    • Slowly add the 30g of cyclohexylamine. Control the addition rate to maintain the temperature between 30-35°C. This may take 30-40 minutes.

    • After the addition is complete, continue stirring at 30-35°C for an additional 1-2 hours.

    • Next, add the 20 mL of 30% NaOH solution over 30 minutes, maintaining a temperature of 35-40°C.

    • Once the catalyst is added, heat the reaction mixture to 80-85°C and maintain for 1 hour.

    • Cool the mixture to 15-20°C. The product will precipitate.

    • Filter the solid product and wash it four times with 40 mL of water each time.

    • Dry the solid product at 50°C to a constant weight.

  • Expected Outcome: A very high yield (98-99.5%) of N-cyclohexyl-2-benzothiazolesulfenamide with high purity.[3] The mother liquor can be treated to recover excess cyclohexylamine and reuse the catalyst.

References

  • Mercaptobenzothiazole - Wikipedia. Wikipedia. [Link]

  • D'Amico, J. J. (1962). Derivatives of 2-Benzothiazolesulfenamides. I. Novel Method for Preparation of N-Substituted Benzothiazolesulfenamides. Journal of Organic Chemistry. [Link]

  • CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
  • Chipinda, I., et al. (2010). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Chemical Research in Toxicology. [Link]

  • 2- Mercapto- benzothiazole (MBT). Danish Environmental Protection Agency. [Link]

  • Li, H., et al. (2021). Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. Industrial & Engineering Chemistry Research. [Link]

  • US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide.
  • Ghorbani-Choghamarani, A., & Shiri, L. (2016). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Wu, J., et al. (2012). 2-Mercaptobenzothiazole and Its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry. [Link]

  • 2-Mercaptobenzothiazole PubChem CID 697993. PubChem. [Link]

  • EP0314663A1 - Process for the preparation of benzothiazole-2-sulphenamides.
  • Trivedi, M. K., & Smith, J. F. (1976). Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Cole, K. P., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives under Solvent-Free Conditions. ResearchGate. [Link]

  • Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • Strategies and Challenges in Synthesis of Sulfenamide. ResearchGate. [Link]

  • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]

  • Facile Synthesis of 2-(Substitutedbenzylsulfanyl)benzothiazoles and Their Antimicrobial Activity Screening. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Synthetic strategies for the synthesis of 2-substituted benzothiazole derivatives. ResearchGate. [Link]

  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 2-Benzothiazolesulfenamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BTS-SPEC-001 Subject: Troubleshooting Stability & Signal Artifacts in 2-Benzothiazolesulfenamide Analysis Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary: The "Achilles' Heel" of Analysis

Welcome to the technical support hub for 2-Benzothiazolesulfenamides . If you are analyzing this molecule (or its derivatives like CBS/TBBS), you are likely encountering inconsistent data.

The root cause is almost always the Sulfenamide (S–N) bond . This linkage has a relatively low bond dissociation energy (~70 kcal/mol), making it susceptible to three primary failure modes during analysis:

  • Thermal Homolysis: Occurs in GC injectors (forming radicals).

  • Hydrolysis: Occurs in "wet" NMR solvents (forming MBT and amines).

  • Photolytic Instability: Can occur under high-power laser irradiation (Raman).

This guide provides the protocols to stabilize your analyte and distinguish real signals from degradation artifacts.

Module 1: Nuclear Magnetic Resonance (NMR) Troubleshooting

The Issue: "Ghost" Peaks in NMR

User Report: "I see a set of sharp peaks in the aromatic region that don't match the integration for my benzothiazole ring, plus a broad peak that moves."

Diagnosis: Your sample has hydrolyzed inside the NMR tube. The S–N bond is moisture-sensitive. In the presence of trace water in deuterated solvents (especially


), 2-benzothiazolesulfenamide hydrolyzes into 2-Mercaptobenzothiazole (MBT)  and the corresponding amine (or ammonia if unsubstituted).
  • Artifact 1: MBT exists in a thione-thiol tautomeric equilibrium, often showing a broad -NH or -SH proton that exchanges.

  • Artifact 2: The amine byproduct (e.g., cyclohexylamine from CBS) appears in the aliphatic region.

Corrective Protocol: The "Dry-Lock" Method

Do not use standard bottles of deuterated solvents that have been opened repeatedly.

  • Solvent Selection: Use DMSO-

    
     over 
    
    
    
    if possible. The S-N bond is kinetically more stable in DMSO due to solvation effects, though
    
    
    provides better solubility for non-polar derivatives.
  • Pre-Drying: Pass

    
     through a micro-column of activated basic alumina or store over 3Å molecular sieves for 24 hours prior to use.
    
  • The

    
     Shake Test (Validation): 
    
    • Acquire the standard

      
       spectrum.[1]
      
    • Add 1 drop of

      
       and shake.
      
    • Observation: If the "impurity" peaks (amine protons) disappear or shift significantly, and the aromatic pattern simplifies, you are observing hydrolysis products, not the intact sulfenamide.

Module 2: Mass Spectrometry (MS) Troubleshooting

The Issue: Mismatch in Molecular Ion (GC-MS)

User Report: "I injected my sample (MW = 238 for CBS) into the GC-MS, but I only see a major peak at m/z 167 and m/z 99. The parent ion is missing."

Diagnosis: Thermal degradation in the injector port. Standard GC injector temperatures (250°C+) provide enough energy to cleave the S–N bond homolytically before the sample reaches the column.

  • m/z 167: Benzothiazole radical/cation (MBT fragment).

  • m/z 99: Amine fragment (e.g., cyclohexyl ring).

Corrective Protocol: Switch to Soft Ionization

2-Benzothiazolesulfenamides are thermally labile. Gas Chromatography is generally contraindicated for quantitative work unless cold on-column injection is used.

Recommended Workflow: LC-MS (ESI/APCI)

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid. Avoid high pH, which accelerates hydrolysis.

  • Validation: If you must use GC, lower the injector temperature to 180°C and use a high split ratio to minimize residence time, but expect some degradation.

Module 3: Vibrational Spectroscopy (IR & Raman)

The Issue: Fluorescence Overload in Raman

User Report: "I'm trying to map the distribution of sulfenamide in a rubber matrix using Raman, but the baseline is saturated."

Diagnosis: The benzothiazole moiety is a highly efficient fluorophore. When excited with standard green lasers (532 nm), the fluorescence quantum yield overwhelms the weak Raman scattering.

The Issue: The "Invisible" S-N Stretch in FTIR

User Report: "I cannot find the diagnostic S-N stretch in my IR spectrum."

Diagnosis: The S-N stretching vibration (theoretically 900–950 cm


) is weak, often coupled with other modes, and obscured by the strong aromatic ring breathing modes of the benzothiazole system.
Corrective Protocol: Wavelength Shifting & Fingerprinting
TechniqueParameterRecommendationReason
Raman Laser

785 nm or 1064 nm Near-IR excitation avoids the electronic transition energy of the benzothiazole ring, suppressing fluorescence.
FTIR Region1420–1430 cm

Look for the

skeletal stretch of the thiazole ring. While not the S-N bond itself, this band shifts upon S-N cleavage (formation of MBT), serving as a proxy for integrity.
FTIR SamplingATR (Diamond) Use minimal pressure. High pressure on crystalline sulfenamides can induce pressure-mediated degradation or polymorphic transitions.

Visualizing the Failure Pathways

The following diagram illustrates the chemical fate of 2-Benzothiazolesulfenamide (represented here as the generic structure) under different analytical stressors. Use this to identify which artifact you are seeing.

G cluster_legend Pathway Legend BTS 2-Benzothiazolesulfenamide (Intact Analyte) Heat Thermal Stress (GC Injector / >150°C) BTS->Heat Water Moisture/Acid (Wet CDCl3 / Low pH) BTS->Water Radicals Homolytic Cleavage (Radical Species) Heat->Radicals MS_Art GC-MS Artifacts: m/z 167 (Benzothiazole) m/z Amine Radicals->MS_Art Fragmentation Hydrolysis Heterolytic Cleavage Water->Hydrolysis MBT 2-Mercaptobenzothiazole (MBT) Hydrolysis->MBT + H+ Amine Free Amine (e.g., Cyclohexylamine) Hydrolysis->Amine key Red Diamond = Stressor Yellow Box = Artifact/Degradant

Figure 1: Degradation pathways of 2-Benzothiazolesulfenamides during analysis. The S-N bond is the primary failure point in both thermal (GC) and hydrolytic (wet NMR) scenarios.

Standardized Analytical Workflow

To ensure data integrity, follow this decision tree for technique selection.

DecisionTree Start Start: Sample Characterization Goal What is the analytical goal? Start->Goal Quant Quantification/Purity Goal->Quant Struct Structural ID Goal->Struct Morph Distribution/Morphology Goal->Morph GC GC-MS? Quant->GC NMR NMR Solvent? Struct->NMR Raman Raman Laser? Morph->Raman NoGC STOP. High risk of thermal degradation. GC->NoGC Default YesLC LC-MS (ESI+) or HPLC-UV GC->YesLC Preferred Dry Dry CDCl3 or DMSO-d6 (Store over sieves) NMR->Dry Wet Standard Solvent: Risk of Hydrolysis NMR->Wet Green 532 nm: Fluorescence Interference Raman->Green NIR 785 nm / 1064 nm: Clean Spectrum Raman->NIR

Figure 2: Analytical Decision Matrix. Green nodes indicate recommended pathways; Red nodes indicate high-risk procedures.

References & Further Reading

  • Thermal Degradation Mechanisms:

    • Gradwell, M. H., & McGill, W. J. (1994). Thermal decomposition of N-cyclohexyl-2-benzothiazolesulfenamide. Journal of Applied Polymer Science.

    • Note: This seminal paper establishes the homolytic cleavage pathway of the S-N bond at elevated temperatures, validating the GC-MS warnings.

  • Spectroscopic Data & Artifacts:

    • NIST Chemistry WebBook. Mass Spectrum of 2-Mercaptobenzothiazole (Degradation Product).

    • Note: Use this to cross-reference "ghost peaks" in your mass spectra.

  • Raman Fluorescence Suppression:

    • JASCO Applications. Avoiding Interference from Fluorescence Signal by Performing Raman Spectroscopy Measurements at Excitation Wavelength of 1064 nm.

    • Note: Provides the physical basis for using NIR lasers to bypass the electronic transitions of fluorescent organic molecules like benzothiazoles.

  • NMR Solvent Handling:

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

    • Note: Essential for identifying water peaks and hydrolysis byproducts in your NMR spectrum.

Sources

Purification techniques for 2-Benzothiazolesulfenamide and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PUR-BTS-001[1]

Welcome to the Advanced Purification Support Center. You have reached the Tier-3 Support Desk for sulfenamide chemistry. Below you will find a non-linear, troubleshooting-focused guide designed for researchers encountering specific purity or stability failures with N-cyclohexyl-2-benzothiazolesulfenamide (CBS/CZ) and its derivatives.

Module 1: Crystallization & Phase Separation

Current Status: User reports product is "oiling out" or failing to crystallize from reaction mixture.

The Core Problem: The "Oil" Trap

Sulfenamides, particularly CBS, have a melting point (~98-100°C) that is easily depressed by impurities.[1] If your reaction mixture contains unreacted cyclohexylamine or disulfide byproducts (MBTS), the eutectic point drops, causing the product to separate as a viscous oil rather than a crystal lattice.

Troubleshooting Protocol

Q: My product separates as a yellow oil instead of a solid. How do I force crystallization?

A: You are likely cooling too fast or using a solvent with poor impurity rejection. The "oil" is a supercooled liquid state.[1] To fix this, you must disrupt the solvation shell and provide a nucleation surface.

Step-by-Step Recovery:

  • Solvent Exchange: If you are using Toluene or Chlorobenzene, switch to a Methanol/Water system.[1]

    • Why? CBS is moderately soluble in methanol but insoluble in water. Impurities like cyclohexylamine are highly soluble in methanol.

  • The "Seeding" Technique:

    • Cool the solution to 30°C (do not crash cool to 0°C yet).

    • Add a "seed" crystal of pure CBS.[1]

    • Crucial Step: Agitate gently. High-speed stirring shears the nuclei; low-speed stirring allows crystal growth.[1]

  • Anti-Solvent Addition:

    • Add water dropwise to the methanol solution.

    • Stop immediately when persistent turbidity (cloudiness) appears. Let it stand for 30 minutes before further cooling.

Data: Solvent Compatibility Matrix

Solvent SystemSolubility of CBSSolubility of MBTS (Impurity)Primary Use Case
Methanol Moderate (Hot)LowBest for Recrystallization (Rejects MBTS)
Toluene HighModerateReaction Solvent (Not for purification)
Chlorobenzene HighHighIndustrial Synthesis (Hard to remove impurities)
Water InsolubleInsolubleAnti-solvent / Wash medium
Module 2: Impurity Management (MBT & MBTS)

Current Status: HPLC shows persistent peaks at RRT 0.8 (MBT) and RRT 1.2 (MBTS).

The Chemistry of Contamination

Two main impurities plague this synthesis:

  • 2-Mercaptobenzothiazole (MBT): The unreacted starting material.[1] It is acidic (pKa ~7.0).

  • 2,2'-Dibenzothiazyl Disulfide (MBTS): The oxidation byproduct.[1] It is neutral and highly insoluble in alcohols.

Visual Workflow: The Separation Logic

The following diagram illustrates the decision logic for removing these specific contaminants based on their chemical properties.

PurificationLogic Start Crude CBS Mixture (Contains MBT & MBTS) CheckMBT Is MBT > 0.5%? Start->CheckMBT AlkalineWash Alkaline Wash (NaOH/Water, pH 9-10) CheckMBT->AlkalineWash Yes CheckMBTS Is MBTS > 1.0%? CheckMBT->CheckMBTS No MBT_Removal MBT converts to Na-Salt (Water Soluble) -> DISCARD AQUEOUS AlkalineWash->MBT_Removal MBT_Removal->CheckMBTS MethanolDissolution Dissolve in Hot Methanol (50°C) CheckMBTS->MethanolDissolution Yes FinalCryst Cool Filtrate -> Crystallize CBS CheckMBTS->FinalCryst No HotFiltration Hot Filtration MethanolDissolution->HotFiltration MBTS_Solid MBTS remains solid (Insoluble in MeOH) -> FILTER OFF HotFiltration->MBTS_Solid HotFiltration->FinalCryst Filtrate

Figure 1: Differential Separation Workflow. MBT is removed via chemical modification (salt formation), while MBTS is removed via physical solubility differences.

Troubleshooting Protocol

Q: I cannot get rid of the MBT (starting material). Recrystallization isn't working.

A: Recrystallization is ineffective for MBT because it co-crystallizes with CBS. You must exploit the acidity of the thiol group on MBT.

Protocol: The "Caustic Wash"

  • Dissolve your crude organic phase (or suspend the solid) in a water-immiscible solvent (e.g., Toluene).

  • Wash with 1% - 2% NaOH solution .[1]

    • Mechanism:[1][2][3][4][5][6] MBT + NaOH → Na-MBT (Water Soluble).[1] CBS is neutral and stays in the organic layer.

  • Separate the layers immediately.

    • Warning: Do not use strong acid or high heat, or the sulfonamide bond will hydrolyze.

Q: The product has white insoluble specks that won't dissolve.

A: That is MBTS (Disulfide). MBTS has very low solubility in methanol.[1]

  • Dissolve your crude CBS in Methanol at 50°C .

  • Perform a hot filtration (filtering the solution while it is still hot).

  • The MBTS will remain on the filter paper; the CBS will pass through in the filtrate.

Module 3: Stability & Thermal Degradation

Current Status: Product turns brown during drying or storage.

The Instability Factor: The S-N Bond

The sulfur-nitrogen bond in sulfenamides is thermally labile.[1] It is designed to break at vulcanization temperatures (140°C+), but it will also degrade slowly at 60°C, producing radicals that polymerize into brown tars.

Q: Can I dry the product in an oven at 80°C to speed up the process?

A: ABSOLUTELY NOT. At 80°C, you are approaching the melting point and the thermal decomposition threshold.

Safe Drying Protocol:

  • Temperature Limit: Maximum 40°C - 50°C .

  • Vacuum: Essential.[1] Use a vacuum oven to lower the boiling point of the residual solvent.

  • Air Flow: Avoid hot air circulation if possible; oxidative degradation accelerates in the presence of hot oxygen.

Storage Recommendation: Store below 25°C in a dry area. Hydrolysis (reaction with moisture) will revert the product back to MBT and amine, creating a "rotten egg" smell (H2S/Thiol) and degrading purity.

References
  • Production of N-Cyclohexyl-2-benzothiazolesulfenamide. Google Patents. (Patent US3055909A). Describes the foundational two-phase synthesis and the criticality of temperature control during isolation.

  • Process for the preparation of benzothiazole-2-sulphenamides. Google Patents. (Patent EP0314663A1). Details the use of monohydric alcohols (methanol/ethanol) for purification and the removal of disulfide impurities.

  • Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide. Industrial & Engineering Chemistry Research. (2021). Discusses the oxidative coupling mechanism and impurity profiles (MBT/MBTS) in modern flow chemistry setups.

  • Sulfenamide. Wikipedia. General overview of the S-N bond lability and nucleophilic substitution rules governing the synthesis.

Sources

Technical Support Center: Stabilizing 2-Benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-Benzothiazolesulfenamide and its N-substituted derivatives (e.g., CBS, TBBS) are critical vulcanization accelerators and synthetic scaffolds. Their utility relies on the S-N bond (sulfenamide linkage), which is designed to be thermally labile at vulcanization temperatures (>140°C).

The Challenge: The same lability that makes them effective accelerators makes them notoriously unstable during storage. They suffer from two primary degradation modes: hydrolysis (triggered by moisture/acid) and thermal rearrangement (triggered by heat).

This guide provides a self-validating system to maximize shelf life, moving beyond simple "keep cool" instructions to a mechanistic understanding of preservation.

Module 1: The Enemy – Degradation Mechanisms[1][2][3]

To stabilize the compound, you must understand what destroys it. The sulfenamide bond is susceptible to both heterolytic (ionic) and homolytic (radical) cleavage.

Degradation Pathway Diagram

The following diagram illustrates the two major breakdown pathways you must prevent.

BTS_Degradation BTS 2-Benzothiazolesulfenamide (Active Reagent) MBT 2-Mercaptobenzothiazole (MBT) [Acidic/Foul Smell] BTS->MBT Hydrolysis (Fast) Amine Free Amine (e.g., Cyclohexylamine) [Fishy Odor] BTS->Amine Hydrolysis MBTS 2,2'-Dibenzothiazyl Disulfide (MBTS) [Insoluble Solid] BTS->MBTS Homolytic Cleavage (Slow Storage Decay) Moisture Moisture (H2O) + Acid Catalysis Moisture->BTS Heat Heat / Oxidation (>40°C) Heat->BTS MBT->BTS Autocatalysis (MBT is acidic)

Figure 1: The dual degradation pathways. Note that the formation of MBT creates an acidic environment, which autocatalytically accelerates further hydrolysis.

Module 2: Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose the state of your reagent immediately.

SymptomRoot CauseChemical MechanismCorrective Action
Strong "fishy" or ammoniacal odor HydrolysisThe S-N bond has cleaved, releasing the free amine (e.g., cyclohexylamine or tert-butylamine).Discard. The reagent is compromised. Purity is likely <90%.
Material clumping / Agglomeration Moisture AbsorptionHygroscopic nature of impurities leads to caking; precedes hydrolysis.Dry immediately under vacuum over

. Retest purity before use.
Color shift (White

Yellow/Tan)
Oxidation / ThermalFormation of MBTS (Disulfide) or trace azo compounds.Recrystallize. If yellowing is mild, it may still be usable for crude applications, but check solubility.
Insoluble particles in solvent Disulfide FormationMBTS is significantly less soluble in organic solvents than the sulfenamide.Filter. Dissolve in DCM or Acetone; filter off the insoluble MBTS.

Module 3: Protocol for Long-Term Stabilization

Goal: Extend shelf life from 6 months to 2+ years. Principle: Remove the three catalysts of degradation: Moisture, Acid, and Heat.

Step 1: The "Dry-Down" (Upon Receipt)

Do not assume the vendor's packaging is sufficient.

  • Transfer the sulfenamide to a vacuum desiccator.

  • Desiccate for 24 hours using Phosphorus Pentoxide (

    
    )  or activated molecular sieves.
    
    • Why? Silica gel is often insufficient for the ultra-low moisture levels required to prevent autocatalytic hydrolysis.

Step 2: Inert Packaging
  • Place the dried material into an amber glass vial (blocks UV).

  • Argon Backfill: Flush the headspace with dry Argon or Nitrogen.

    • Why? Oxygen promotes the radical formation of MBTS.

  • Seal with a Parafilm-wrapped cap or a Teflon-lined screw cap.

Step 3: Environmental Control

Store strictly according to these tiers:

Storage TierTemperatureExpected StabilityNotes
Tier 1 (Ideal) 2°C – 8°C (Refrigerated)> 24 MonthsMust equilibrate to room temp before opening to prevent condensation.
Tier 2 (Acceptable) 20°C – 25°C (Climate Controlled)6 – 12 MonthsAvoid localized heat sources (e.g., back of equipment).
Tier 3 (Critical Failure) > 30°C or High Humidity< 3 MonthsRapid degradation to MBT/MBTS expected.

Module 4: Quality Control (Self-Validation)

Before using stored material in a critical synthesis, validate its purity using this standardized HPLC method.

HPLC Method Parameters
  • Column: C18 (e.g., 250mm x 4.6mm, 5µm)

  • Mobile Phase: Acetonitrile : Water (80 : 20 v/v)

    • Note: No buffer is strictly required for neutral sulfenamides, but 0.1% Ammonium Acetate can improve peak shape for degradation products.

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 275 nm (Isosbestic point region for benzothiazoles)

  • Injection Volume: 10 µL

QC Workflow Diagram

QC_Workflow Sample Sample Preparation Dissolve 10mg in 10mL Acetonitrile Filter Filter (0.45 µm PTFE) Sample->Filter Inject Inject into HPLC (C18, 80:20 ACN:H2O) Filter->Inject Decision Analyze Chromatogram Inject->Decision Pass Single Peak >98% PASS Decision->Pass Main Peak Only Fail_MBT Peak @ ~3-4 min (MBT) FAIL (Hydrolysis) Decision->Fail_MBT Early Eluting Impurity Fail_MBTS Peak @ ~10-12 min (MBTS) FAIL (Thermal) Decision->Fail_MBTS Late Eluting Impurity

Figure 2: Rapid QC decision tree for validating stored reagents.

Frequently Asked Questions (FAQs)

Q: Can I re-purify the compound if it has degraded? A: Yes, but it depends on the degradation level.

  • If <10% degraded (Yellowish): Recrystallization from warm ethanol or benzene/petroleum ether is effective. Avoid boiling ethanol for long periods, as this promotes solvolysis.

  • If >10% degraded (Strong smell/Dark): It is more cost-effective and safer to repurchase. The free amine impurities are difficult to remove completely without column chromatography.

Q: Why does the guide recommend


 over Silica Gel? 
A:  Silica gel is an equilibrium desiccant; it can release moisture if the ambient temperature rises. 

(Phosphorus Pentoxide) is a chemical desiccant that irreversibly binds water. For sulfenamides, where moisture triggers an autocatalytic breakdown loop, irreversible drying is safer.

Q: I see a "fines" or dust formation in the bottle. Is this bad? A: Fines often indicate physical attrition, but they can also be nucleation sites for hydrolysis due to increased surface area. If the fines are the same color as the crystals, it is physical. If the fines are lighter/whiter (MBT) or darker (MBTS) than the bulk crystal, degradation has occurred.

References

  • ChemicalBook. (2025).[3][4] N-Cyclohexyl-2-benzothiazolesulfenamide MSDS. Retrieved from

  • National Institutes of Health (NIH). (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants. PMC8070984. Retrieved from

  • ResearchGate. (2025).[4] Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Retrieved from

  • Google Patents. (1986). Process for the preparation of storage-stable benzothiazole-sulfenamides (EP0180869A2). Retrieved from

  • Indian Journal of Pharmaceutical Sciences. (2004). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis-Benzothiazole by Reverse Phase HPLC. Retrieved from

Sources

Technical Support Center: Troubleshooting Interference in the Analytical Detection of 2-Benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for robust analytical support, this guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges in the detection of 2-Benzothiazolesulfenamide. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve interference-related issues effectively.

This guide is structured to address challenges from foundational principles to advanced, technique-specific problems in a direct question-and-answer format.

Section 1: Foundational Knowledge & General FAQs

This section covers baseline knowledge about 2-Benzothiazolesulfenamide and the universal sources of analytical interference.

Q1: What is 2-Benzothiazolesulfenamide, and what are its key chemical properties relevant to analysis?

2-Benzothiazolesulfenamide, commonly known as N-Cyclohexyl-2-benzothiazole sulfenamide (CBS), is a widely used delayed-action accelerator in the rubber vulcanization process. Understanding its physicochemical properties is the first step in developing a robust analytical method and troubleshooting potential issues.

Table 1: Physicochemical Properties of N-Cyclohexyl-2-benzothiazole sulfenamide (CBS)

Property Value Analytical Implication
Chemical Formula C₁₃H₁₆N₂S₂ Determines the exact molecular weight for mass spectrometry.
Molecular Weight ~264.41 g/mol Essential for mass spectrometer calibration and identification.[1]
Appearance Pale yellow to light brown crystalline powder The physical state can impact dissolution; ensure complete solubilization.
Melting Point 97–103 °C Provides an indication of thermal stability for GC inlet temperature settings.
Solubility Slightly soluble in water; Soluble in acetone, benzene, ethanol Dictates the choice of solvents for sample preparation and mobile phase composition.

| Stability | Stable under ambient conditions; decomposes with high heat or strong acids. | Highlights the need for controlled storage and experimental conditions to prevent degradation. |

Q2: What are the most common sources of interference in CBS analysis?

Interference can originate from multiple sources throughout the analytical workflow. A systematic evaluation is critical for accurate identification and mitigation. These sources can be broadly categorized as the sample matrix, the analytical system, reagents, and analyte-specific impurities.

cluster_sources Primary Sources of Interference cluster_matrix Matrix-Related cluster_system System-Related cluster_reagents Reagent-Related cluster_analyte Analyte-Related Matrix Matrix Endogenous Compounds Endogenous Compounds Matrix->Endogenous Compounds e.g., lipids, proteins Excipients Excipients Matrix->Excipients from formulation System System Carryover Carryover System->Carryover injector, column Leachables Leachables System->Leachables tubing, vials Reagents Reagents Solvent Impurities Solvent Impurities Reagents->Solvent Impurities ghost peaks Analyte Analyte Degradation Products Degradation Products Analyte->Degradation Products light, heat, pH Synthesis By-products Synthesis By-products Analyte->Synthesis By-products e.g., MBT Co-contaminants Co-contaminants Bacterial Growth Bacterial Growth Contaminated Glassware Contaminated Glassware Filter Extractables Filter Extractables Isomers Isomers

Caption: Major sources of analytical interference.

Q3: What are the primary degradation products or synthesis-related impurities I should be aware of?

Knowledge of potential impurities is crucial as they are often structurally similar to the parent compound, leading to co-elution or isobaric interference in MS.

  • Synthesis Precursors & By-products: The synthesis of CBS typically involves the reaction of 2-mercaptobenzothiazole (MBT) and cyclohexylamine. Incomplete reactions can leave residual precursors. Side reactions can also produce impurities like 2,2′-dithiobisbenzothiazole (a disulfide of MBT) and N-cyclohexyl-benzothiazole-2-sulphonamide (an oxidation product).[2]

  • Degradation Products: CBS can degrade under environmental or harsh experimental conditions. Related benzothiazole compounds are known to undergo photodegradation, yielding products such as 2-hydroxybenzothiazole (OBT) and benzothiazole-2-sulfonic acid.[3][4]

Section 2: HPLC-UV Troubleshooting Guide

High-Performance Liquid Chromatography with UV detection is a workhorse technique for quantifying CBS. However, it is susceptible to various chromatographic issues.

Q4: My baseline is noisy or drifting. What are the likely causes and solutions?

An unstable baseline compromises detection limits and integration accuracy. The cause is often related to the mobile phase or the detector.

Table 2: Troubleshooting HPLC Baseline Issues

Symptom Common Cause(s) Recommended Action(s)
Cyclic Noise Pump-related issue (faulty check valve, leak, air bubble).[5] Degas mobile phase thoroughly. Purge the pump. If the issue persists, service the pump seals and check valves.
High-Frequency Noise Air bubbles in the detector cell; detector lamp failing. Purge the system to remove bubbles. Monitor lamp energy; replace if low.

| Drifting Baseline | Change in mobile phase composition (improper mixing, solvent evaporation); column temperature fluctuation; column bleed. | Ensure mobile phase is well-mixed and covered. Use a column oven for temperature control. Flush the column or replace it if bleed is excessive. |

Q5: I am observing unexpected peaks ("ghost peaks") in my chromatogram. How do I identify their source and eliminate them?

Ghost peaks are spurious peaks that do not originate from the injected sample standard. Identifying their source is a process of elimination.

start Ghost Peak Observed q1 Inject Blank Solvent (No Sample Prep) start->q1 q2 Is Peak Still Present? q1->q2 Run q3 Prepare Blank (Full Sample Prep) q2->q3 No res3 Source is Mobile Phase or System: - Contaminated Solvent/Water - Bacterial Growth - System Leachables (Tubing) q2->res3 Yes q4 Is Peak Present? q3->q4 Run res1 Source is Sample Prep: - Contaminated Reagent - Dirty Glassware/Vial - Filter Leachate q4->res1 Yes res2 Source is System Carryover: - Injector Rotor Seal - Needle Wash Inadequate - Column Contamination q4->res2 No

Caption: Systematic workflow for identifying ghost peak sources.

Causality: This workflow logically isolates variables. If a peak appears in a direct solvent injection, it must originate from the solvent or the system itself.[6][7] If it only appears after the full sample preparation procedure is performed on a blank matrix, the contamination was introduced during that process.[7] If it only appears after a high-concentration sample, it is likely carryover.[7]

Q6: The retention time for my CBS peak is shifting between injections. Why is this happening?

Retention time (RT) stability is critical for peak identification. Drifting RT often points to issues with the mobile phase or the column.

  • Mobile Phase Composition: In reversed-phase HPLC, even small changes in the organic-to-aqueous ratio can cause significant RT shifts. Ensure your solvents are pre-mixed accurately or that your gradient pump is proportioning correctly.

  • Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of RT drift. Ensure the column is fully re-equilibrated to the initial conditions, which may require flushing with 10-15 column volumes.

  • Temperature: Fluctuations in ambient temperature can affect solvent viscosity and retention. A column oven is essential for stable and reproducible chromatography.[5]

  • Column Degradation: Over time, the stationary phase can degrade, especially under aggressive pH or high-pressure conditions, leading to RT shifts (usually to earlier times).

Experimental Protocol: Generic RP-HPLC Method for CBS

This protocol provides a starting point for method development. Optimization will be required based on your specific sample matrix and instrumentation.

  • Instrumentation: HPLC with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start at 60% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 282 nm (based on typical benzothiazole absorbance).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of CBS in acetonitrile. Dilute serially with the initial mobile phase composition (60:40 Acetonitrile:Water) to create calibration standards.

Section 3: LC-MS/MS Troubleshooting Guide

Liquid Chromatography with tandem Mass Spectrometry offers superior selectivity and sensitivity but introduces a unique and critical challenge: matrix effects.

Q7: My signal intensity for CBS is inconsistent and lower than expected. How do I diagnose and mitigate matrix effects?

Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[8] This can manifest as ion suppression (most common) or enhancement, leading to poor accuracy and precision.[9][10]

Diagnosing Matrix Effects: The most direct way to assess matrix effects is through a post-extraction spike experiment .

  • Extract a blank matrix sample (containing no analyte) using your established procedure.

  • Prepare two sets of solutions:

    • Set A: Spike a known amount of CBS standard into the extracted blank matrix.

    • Set B: Spike the same amount of CBS standard into the pure mobile phase or reconstitution solvent.

  • Analyze both sets by LC-MS/MS.

  • Calculate the matrix effect using the formula:

    • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Mitigating Matrix Effects:

  • Improve Sample Cleanup: Use a more selective sample preparation technique like Solid Phase Extraction (SPE) to remove interfering components.[11]

  • Chromatographic Separation: Modify your HPLC method to better resolve CBS from the interfering matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix to ensure that the standards and samples experience the same matrix effect.[12]

  • Use an Internal Standard: The most robust approach is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆-CBS). The SIL standard co-elutes and experiences the same matrix effects as the analyte, allowing for reliable correction during quantification.

Q8: What is the best way to prepare my sample to minimize matrix effects?

The choice of sample preparation is a balance between cleanliness, recovery, throughput, and cost.

Table 3: Comparison of Sample Preparation Techniques for LC-MS

Technique Principle Pros Cons
Dilute and Shoot Simple dilution of the sample with solvent. Fast, inexpensive, high throughput. Minimal cleanup, high risk of severe matrix effects and instrument contamination.[11]
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. Simple, effective for removing proteins. Does not remove other interferences like salts and phospholipids.[11]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases. Good cleanup, can concentrate the analyte. Labor-intensive, uses large solvent volumes, can be difficult to automate.[11]

| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent cleanup, high concentration factor, highly selective. | More expensive, requires method development.[11] |

For complex matrices, SPE is generally the most effective method for mitigating matrix effects in LC-MS analysis.

Q9: What are the expected fragmentation patterns for CBS in MS/MS analysis?

Understanding the fragmentation of CBS is essential for developing a selective Selected Reaction Monitoring (SRM) method. The most labile bond in the CBS molecule is the sulfenamide (S-N) bond.

  • Parent Ion (Q1): In positive electrospray ionization (ESI+), CBS will readily protonate to form the [M+H]⁺ ion at m/z 265.

  • Fragment Ions (Q3): Collision-induced dissociation (CID) will primarily cleave the S-N bond. This leads to two major characteristic fragment ions:

    • The benzothiazole-sulfenyl ion at m/z 166.

    • The protonated cyclohexylamine ion at m/z 100.

A third, less intense fragment corresponding to the benzothiazole ring itself may also be observed around m/z 135. The transition from m/z 265 to m/z 166 is typically the most intense and selective for quantification.

Parent CBS [M+H]⁺ m/z 265 Frag1 Benzothiazole-sulfenyl ion m/z 166 Parent->Frag1 Primary (Quantifier) Frag2 Protonated Cyclohexylamine m/z 100 Parent->Frag2 Primary (Qualifier) Frag3 Benzothiazole Cation m/z 135 Parent->Frag3 Secondary

Caption: Predicted MS/MS fragmentation pathway for CBS.

References

  • Current time information in Los Angeles, CA, US. Google.
  • What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)? ResearchGate.
  • HPLC Interferences: Causes and Cures. Thermo Fisher Scientific.
  • Where Do Interference Peaks in Liquid Chromatography Come From? Universal Lab Blog.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH.
  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. PMC - NIH.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom.
  • Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters.
  • N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. Ataman Kimya.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation. ResearchGate.
  • SAFETY DATA SHEET - N-Cyclohexyl-2-benzothiazolesulfenamide. FUJIFILM Wako Chemicals.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. ResearchGate.
  • Bioanalytical Sample Preparation. Agilent Technologies.

Sources

Enhancing the biological activity of synthesized benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazole Derivative Optimization Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: BZ-OPT-2024

Welcome to the Benzothiazole Optimization Hub

You are likely here because your synthesized benzothiazole (BZ) scaffold is hitting a wall: either the biological activity (MIC/IC50) is underwhelming, the solubility is crashing your assays, or the synthetic yield is frustratingly low.

This guide is not a textbook; it is a troubleshooting manual designed to debug your molecular design and experimental workflows. We focus on the 2-position (C2) and 6-position (C6) vectors, as these are the primary drivers of structure-activity relationships (SAR) in this scaffold.

Module 1: Potency & SAR Optimization

Ticket Subject: "My derivative shows weak binding affinity (High IC50/MIC)."

Diagnosis

If your core benzothiazole ring is intact but potency is low, the issue often lies in the electronic environment of the benzene ring or the lack of specific pharmacophore hybridization at the C2 position.

Troubleshooting Protocol

Q1: Have you optimized the C6 position for your specific target?

  • The Logic: The C6 position modulates the lipophilicity and electronic density of the fused benzene ring.

    • Anticancer (Proliferation): Introduce Electron-Withdrawing Groups (EWGs) . Substituents like -Cl, -NO2, or -CF3 at C6 often enhance cytotoxicity against cell lines like MCF-7 and HepG2 by increasing the lipophilicity (LogP) and facilitating membrane permeability.

    • Antimicrobial (Gyrase Inhibition): Introduce Electron-Donating Groups (EDGs) . A -OCH3 (methoxy) group at C6 has been shown to enhance binding affinity to DNA gyrase (interaction with Arg136) compared to unsubstituted analogs [1].

Q2: Is the C2 position "naked" or simply alkylated?

  • The Fix: The C2 position is the "warhead" attachment point. Simple alkyl chains rarely suffice.

    • Strategy: Molecular Hybridization . Fuse the BZ core with another bioactive pharmacophore.

    • Action: Synthesize Benzothiazole-Pyrazole or Benzothiazole-Triazole hybrids. These hybrids often exhibit synergistic effects, particularly for EGFR kinase inhibition or antimicrobial action, by providing additional hydrogen bonding acceptors/donors that the BZ core lacks [2].

Data: Substituent Effects on Biological Activity[1][2][3][4][5][6]
PositionSubstituent TypeFunctional GroupPrimary EffectRecommended Application
C6 EWG-Cl, -F, -CF3, -NO2Increases metabolic stability & lipophilicityAnticancer (EGFR/PI3K inhibition)
C6 EDG-OCH3, -CH3Increases electron density on ringAntimicrobial (Gram-positive)
C2 HybridPyrazole/TriazoleAdds H-bond acceptorsBroad-spectrum potency enhancement
C2 CationicPiperazine/MorpholineImproves solubility & target interactionHsp90 Inhibitors [3]
Visualization: SAR Decision Logic

SAR_Logic Start Low Potency Detected Target Define Biological Target Start->Target Anticancer Target: Anticancer (EGFR, Tubulin) Target->Anticancer Antimicrobial Target: Antimicrobial (DNA Gyrase) Target->Antimicrobial C6_EWG Modify C6: Add EWG (-Cl, -NO2, -CF3) Anticancer->C6_EWG C6_EDG Modify C6: Add EDG (-OCH3) Antimicrobial->C6_EDG C2_Check Check C2 Substitution C6_EWG->C2_Check C6_EDG->C2_Check Hybrid Strategy: Hybridization Link with Pyrazole/Triazole C2_Check->Hybrid Need Potency Soluble Strategy: Solubilization Add Morpholine/Piperazine C2_Check->Soluble Need Bioavailability

Figure 1: Decision matrix for optimizing Benzothiazole substituents based on therapeutic target.

Module 2: Synthesis & Yield Troubleshooting

Ticket Subject: "My oxidative cyclization yield is <30% or reaction times are >12 hours."

Diagnosis

Traditional condensation of 2-aminothiophenol with aldehydes using strong oxidants (like DMSO/I2) often leads to disulfide byproducts and requires harsh purification.

Troubleshooting Protocol

Q1: Are you using thermal heating?

  • The Fix: Switch to Microwave-Assisted Organic Synthesis (MAOS) .

  • Why: Benzothiazole ring closure is endothermic. Microwaves provide uniform internal heating, reducing reaction times from hours to minutes and suppressing side reactions (like disulfide formation) [4].

Q2: Is your catalyst eco-friendly?

  • The Fix: Move away from toxic oxidants. Use Glycerol or Waste Curd Water (biocatalytic solvent systems) or solid acid catalysts like P4S10 on silica.

  • Green Protocol: Reaction of 2-aminothiophenol + Aryl aldehyde in Glycerol (solvent/catalyst) at 100°C under MW irradiation.

Standard Operating Procedure: Microwave-Assisted Green Synthesis
  • Reactants: Mix 2-aminothiophenol (1.0 mmol) and substituted benzaldehyde (1.0 mmol).

  • Catalyst/Solvent: Add 2 mL of Glycerol (acts as an efficient energy transfer medium).

  • Irradiation: Place in a microwave reactor (power set to 300W).

  • Reaction: Irradiate at 80-100°C for 3–5 minutes . (Monitor via TLC).

  • Work-up: Pour mixture into crushed ice. The benzothiazole derivative usually precipitates out.

  • Purification: Recrystallize from ethanol. (Yields typically >85%).

Visualization: Synthesis Workflow

Synthesis_Flow Input 2-Aminothiophenol + Aldehyde Method Select Method Input->Method Trad Thermal Reflux (>12 Hours) Method->Trad Legacy Green Microwave (MW) (3-5 Minutes) Method->Green Recommended Cat Catalyst: Glycerol (Green Solvent) Green->Cat Result Oxidative Cyclization Cat->Result Yield High Yield (>85%) High Purity Result->Yield

Figure 2: Comparison of legacy vs. recommended microwave-assisted synthesis pathways.

Module 3: Solubility & ADMET

Ticket Subject: "Compound precipitates in assay buffer or shows poor oral bioavailability."

Diagnosis

Benzothiazoles are inherently lipophilic (high LogP). While this helps cross cell membranes, it hinders solubility in aqueous biological fluids (blood, cytosol).

Troubleshooting Protocol

Q1: Have you calculated the cLogP?

  • The Fix: If cLogP > 5, you must introduce polar handles.

  • Action: Introduce a Morpholine or Piperazine moiety at the C2 position.

  • Mechanism: These groups contain basic nitrogens that can be protonated at physiological pH, drastically improving water solubility without abolishing the pharmacophore's activity [5].

Q2: Can you form a salt?

  • The Fix: Convert the free base benzothiazole into a Hydrochloride or Mesylate salt .

  • Protocol: Dissolve the derivative in dry ether, bubble dry HCl gas or add methanesulfonic acid. Filter the precipitate. This simple step can increase solubility by 100-fold.

References

  • Bhat, M., et al. (2016).[1] "Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants." Research on Chemical Intermediates.

  • Malah, T., et al. (2022).[2] "Synthesis of new benzothiazole-1,2,3-triazole compounds via CuAAC reaction... and evaluation of antimicrobial activity." Current Organic Chemistry.

  • Kumbhare, R.M., et al. (2012). "Synthesis and biological evaluation of novel triazolo [1, 5-a] pyridine-benzothiazole hybrids as anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Sonawane, N.B., et al. (2024). "Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzothiazoles... Using Waste Curd Water."[3] Polycyclic Aromatic Compounds.

  • Garg, S., et al. (2023). "Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry.

Sources

Technical Support Center: Optimization of 2-Benzothiazolesulfenamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Purity as a Performance Metric

In the synthesis of rubber accelerators like N-cyclohexyl-2-benzothiazolesulfenamide (CBS) or N-tert-butyl-2-benzothiazolesulfenamide (TBBS) , purity is not merely a specification—it is the primary driver of vulcanization kinetics.[1] The presence of by-products, specifically 2,2'-dithiobis(benzothiazole) (MBTS) and unreacted amine, creates variability in scorch safety and cure rates.[1]

This guide moves beyond basic synthesis to address the competitive kinetics of the reaction. Our goal is to shift the equilibrium away from the thermodynamic sink (MBTS) and toward the kinetic product (Sulfenamide).[1]

Module 1: The Chemistry of Contamination

To solve the problem, we must visualize the bifurcation point.[1] The oxidative coupling of 2-mercaptobenzothiazole (MBT) with an amine is a race between two pathways.

The Bifurcation Mechanism

The reaction proceeds via an oxidized MBT intermediate (likely a sulfenyl chloride or radical cation).[1]

  • Path A (Desired): The intermediate is intercepted by the amine.[1]

  • Path B (Parasitic): The intermediate reacts with another MBT molecule (homocoupling), forming MBTS.[1]

Key Insight: Path B dominates when the local concentration of Amine is low or when the pH drops, protonating the amine and rendering it non-nucleophilic.[1]

Visualization: Competitive Pathways

The following diagram illustrates the critical decision points in the reaction matrix.

ReactionPathways MBT 2-Mercaptobenzothiazole (MBT) Inter Activated Intermediate (MBT*) MBT->Inter Oxidation Oxidant Oxidant (NaOCl / H2O2) Oxidant->Inter Sulfenamide Target: Sulfenamide (CBS/TBBS) Inter->Sulfenamide + Amine (Nucleophilic Attack) (Alkaline pH) MBTS By-Product: MBTS (Disulfide) Inter->MBTS + MBT (Homocoupling) (Acidic pH / Low Amine) BT By-Product: Benzothiazole (Over-oxidation) Inter->BT Degradation Amine Amine (R-NH2)

Figure 1: Mechanistic bifurcation.[1][2] Green path requires high local amine concentration.[1] Red path dominates under amine starvation or acidity.[1]

Module 2: Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by process chemists.

Q1: My final product contains >2% MBTS. How do I lower this?

Diagnosis: This is a classic symptom of "Amine Starvation" or "Local Acidity." [1]

  • The Cause: If you add the amine to the oxidized MBT, or if you add the oxidant too quickly to a mixture, you create localized zones where the oxidant consumes MBT faster than the amine can react.[1]

  • The Fix:

    • Reverse Addition: Ensure the amine is present in the reactor before the oxidant is introduced.[1]

    • Co-Feeding: Adopt a "Pulse Feed" strategy (see Module 3) where MBT and Oxidant are added simultaneously to a pool of excess amine.[1]

    • pH Buffer: Maintain pH > 11.0. If the pH drops, the amine becomes ammonium (

      
      ), which cannot attack the intermediate, leaving the MBT to homocouple into MBTS [1][2].[1]
      
Q2: The yield is high, but the melting point is low (broad range).

Diagnosis: Solvent inclusion or unreacted amine.[1]

  • The Cause: Rapid precipitation traps impurities inside the crystal lattice.[1]

  • The Fix:

    • Digestion Step: After the reaction is complete, heat the slurry to 50°C for 30 minutes, then cool slowly (10°C/hour). This "Ostwald ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.[1]

    • Wash Protocol: Use a dilute NaOH wash followed by water.[1] The base wash removes unreacted MBT (which is soluble in base), whereas water alone might not [3].[1]

Q3: The reaction mixture turns dark/black instead of off-white.

Diagnosis: Over-oxidation leading to benzothiazole ring degradation.[1]

  • The Cause: Temperature spikes (>60°C) or excess oxidant concentration.[1]

  • The Fix:

    • Temperature Control: Keep the reaction between 40–50°C.

    • Oxidant Stoichiometry: strictly limit oxidant to 1.0–1.05 equivalents. Use an ORP (Oxidation-Reduction Potential) probe to detect the endpoint rather than adding a fixed excess.[1]

Module 3: The "Pulse-Feed" Optimization Protocol[1]

To minimize MBTS, we must ensure that [Amine] >> [MBT]* at all times. The following protocol uses a semi-batch approach to guarantee this condition.

Reagents
  • Substrate: 2-Mercaptobenzothiazole (MBT) - Slurried or solid.[1][3]

  • Reagent: Cyclohexylamine (CHA) or tert-Butylamine.[1]

  • Oxidant: Sodium Hypochlorite (NaOCl), 10-14% solution.[1] Note: H2O2 is greener but requires metal catalysts (e.g., Cu/Co) to match the selectivity of NaOCl [4].

Step-by-Step Workflow
  • Reactor Charge (The Heel):

    • Charge the reactor with water and 100% of the required Amine .[1]

    • Critical: The Amine:MBT molar ratio must be 1.25:1 to 1.5:1 .[1] The excess amine acts as a solvent and base catalyst.[1]

  • Conditioning:

    • Adjust temperature to 40°C.

    • Agitation: High shear is preferred to disperse the hydrophobic MBT.[1]

  • Co-Addition (The Pulse):

    • Simultaneously feed the MBT slurry and NaOCl solution into the reactor over 60–90 minutes.[1]

    • Control Logic: The feed rates must be synchronized so that the oxidant never exceeds the MBT availability (preventing over-oxidation), but the Amine always overwhelms the MBT (preventing MBTS).

  • Endpoint & Workup:

    • Stir for 30 mins post-addition.

    • Filter the slurry.[1][4]

    • Recycle: The filtrate (containing excess amine and water) can be recycled to the next batch to reduce waste [5].[1]

Visualizing the Workflow

PulseFeed cluster_inputs Continuous Feeds MBT_Feed MBT Slurry Reactor Reactor Heel: Water + Excess Amine (1.5 eq) Temp: 40-50°C MBT_Feed->Reactor Slow Addition Oxidant_Feed NaOCl Solution Oxidant_Feed->Reactor Synchronized Filtration Filtration & Wash Reactor->Filtration Product Solid Sulfenamide (>99% Purity) Filtration->Product Recycle Filtrate Recycle (Water + Amine) Filtration->Recycle Recovery Recycle->Reactor Next Batch

Figure 2: Pulse-feed strategy ensures Amine is always in excess relative to the activated intermediate.[1]

Module 4: Advanced Process Control (Flow Chemistry)

For facilities seeking <0.5% MBTS content, batch processing has physical limitations regarding mixing.[1] Continuous Flow Microfluidics is the modern standard for this reaction.[1]

Why Flow?

In a micro-channel reactor, the mixing time (


) is milliseconds, which is faster than the reaction half-life.[1] This prevents the "hotspots" where MBTS forms.[1]

Data Comparison: Batch vs. Flow

MetricStandard BatchPulse-Feed BatchMicrofluidic Flow
Reaction Time 2–4 Hours1.5 Hours< 5 Minutes
Yield 90–94%96–98%> 99%
MBTS Content 2.0–5.0%0.5–1.0%< 0.1%
Oxidant Efficiency Low (Side reactions)MediumHigh

Data synthesized from Li et al. (2021) and patent literature [4][5].

References

  • Mechanistic Insight: Oxidative Coupling Mechanisms: Current State of Understanding.[1] ACS Catalysis.[1] (General mechanism of oxidative coupling).[1] Link[1]

  • By-Product Analysis: Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation. (Identifies MBTS, sulfonates, and degradation pathways). Link

  • Industrial Protocol: Process for the preparation of benzothiazole-2-sulphenamides. EP0314663A1.[1] (Details the NaOCl pulse feed method). Link

  • Flow Chemistry: Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. Ind.[1][5] Eng. Chem. Res. 2021.[1][6] (Comparison of batch vs. flow yields). Link[1][2]

  • Green Chemistry: Oxidant-free preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.[1] CN106316981A.[1] (Alternative catalytic routes). Link

Sources

Scaling up the synthesis of 2-Benzothiazolesulfenamide for research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 2-Benzothiazolesulfenamides

Ticket ID: SC-BTS-001 Topic: Scale-up, Troubleshooting, and Process Safety for Oxidative Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Welcome to the Technical Support Center

You are accessing the master guide for scaling the synthesis of 2-Benzothiazolesulfenamides (BTS). While often associated with industrial rubber accelerators (like CBS or TBBS), this scaffold is increasingly relevant in medicinal chemistry as a bioactive motif and a prodrug strategy for thiol release.

Scope: This guide focuses on the Oxidative Coupling of 2-mercaptobenzothiazole (MBT) with amines. This is the industry-standard route, superior to sulfenyl chloride methods for scale-up due to atom economy and safety.

Module 1: Reaction Dynamics & Mechanism

User Question: Why does my reaction yield vary so wildly between small batches? Sometimes I get the product, other times a mixture of disulfide and starting material.

Technical Insight: The synthesis of sulfenamides is a competition between kinetic product formation (the sulfenamide) and thermodynamic byproducts (the disulfide, MBTS).

In the oxidative coupling (typically using Sodium Hypochlorite, NaOCl), the reaction proceeds via an intermediate—either a chloramine species (


) or a benzothiazole-sulfenyl chloride (

)—depending on pH and order of addition.[1]

The Critical Failure Mode: If the local concentration of the oxidant is too high relative to the amine, or if agitation is poor, the oxidized MBT radical dimerizes to form 2,2'-dithiobis(benzothiazole) (MBTS) . This disulfide is extremely difficult to convert back to the sulfenamide without harsh reduction.

Visualizing the Pathway (DOT Diagram)

ReactionPathway MBT 2-Mercaptobenzothiazole (MBT) Inter Activated Intermediate (Chloramine or Sulfenyl Chloride) MBT->Inter Oxidation Amine Amine (R-NH2) Amine->Inter Oxidant Oxidant (NaOCl / H2O2) Product 2-Benzothiazolesulfenamide (Target) Inter->Product Nucleophilic Attack (Kinetic Path) Disulfide MBTS (Disulfide Dimer) (Impurity) Inter->Disulfide Dimerization (Low Amine/High Ox)

Caption: Figure 1. The bifurcation of the reaction pathway.[2] High local amine concentration favors the green path; oxidant pooling favors the red path.

Module 2: The "Golden Batch" Protocol (100g Scale)

User Question: I need a robust protocol for 100g scale-up that minimizes the disulfide impurity. What are the specific parameters?

Protocol Overview: This method uses the Sodium Hypochlorite (NaOCl) route.[3] It is preferred for scale-up over


 because the exotherm is easier to control via dosing rate, and it avoids the complex metal catalysts required for aerobic oxidation.[1]

Reagents:

  • MBT (2-Mercaptobenzothiazole): 0.60 mol (~100 g)[1]

  • Amine (e.g., Cyclohexylamine): 1.80 mol (~178 g) (Note: 3:1 excess is crucial for phase transfer and buffering)

  • NaOCl (10-12% aq solution): 0.66 mol (1.1 eq)

  • Solvent: Water (or Water/Isopropanol mix if amine solubility is poor).[1]

Step-by-Step Methodology:

  • Reactor Setup: Use a jacketed glass reactor with an overhead stirrer (pitched blade impeller).[1] Good mixing is non-negotiable.[1]

  • Slurry Formation: Charge the Amine and Water.[1] Add MBT.[1][4] The mixture will form a salt (

    
    ).[1]
    
    • Checkpoint: Ensure the temperature is stabilized at 40°C .

  • Oxidant Dosing (The Critical Step):

    • Begin dosing NaOCl slowly via a peristaltic pump.[1]

    • Rate: Dosing should take 60–90 minutes.

    • Temp Control: Maintain 40–50°C. Do not exceed 55°C (degradation risk).

  • Post-Reaction: Stir for 30 minutes after addition.

  • Work-up:

    • The product precipitates as a solid.[5]

    • Filter the slurry.[2][5][6][7][8][9]

    • Wash 1: Cold water (removes salts).[1]

    • Wash 2: Dilute amine solution (prevents hydrolysis).[1]

    • Wash 3: Water (until neutral pH).[1]

  • Drying: Dry in a vacuum oven at max 50°C . Warning: Sulfenamides are thermally unstable.

Module 3: Troubleshooting & FAQs

Issue: High Disulfide (MBTS) Content

Symptoms: Product melting point is high; insoluble material in methanol; HPLC shows dimer peak.[1]

Potential CauseMechanismCorrective Action
Amine Deficiency Insufficient amine to capture the activated sulfur species.[1]Increase Amine:MBT ratio to 3:1 or 4:1 . The excess amine acts as a base and solvent.
Poor Agitation Localized "hot spots" of oxidant cause radical dimerization.[1]Increase RPM. Switch from magnetic stir bar to overhead impeller (essential for >50g).
Fast Dosing Oxidant accumulation exceeds reaction rate.[1]Extend NaOCl addition time by 50%.
Issue: Sticky/Gummy Product

Symptoms: Product balls up on the stirrer; filtration is impossible.

Q: My product came out as a sticky gum instead of a powder. How do I fix this? A: This usually happens if the reaction temperature exceeds the melting point of the product in the reaction mixture (melting point depression by impurities/solvents).

  • Fix: Lower the reaction temperature to 20–30°C .

  • Rescue: Add a seed crystal of pure sulfenamide during the dosing phase to induce proper crystallization.

Issue: Product Degradation on Storage

Symptoms: White powder turns yellow/brown and smells like mercaptan.[1]

Q: We synthesized 50g last week, but today it smells like rotten eggs. Why? A: Sulfenamides are susceptible to acid-catalyzed hydrolysis and thermal degradation.[1]

  • Root Cause: Residual acid or moisture trapped in the crystal lattice.[1]

  • Fix: Ensure the final wash is neutral or slightly basic.[1] Store in a cool, dry place with a desiccant. Never dry above 60°C.[1]

Module 4: Process Engineering & Safety

User Question: How do we handle the exotherm and phase separation at this scale?

Engineering Controls:

  • ORP Monitoring: Use an Oxidation-Reduction Potential (ORP) probe.[1] A sharp spike in ORP indicates the end of the reaction (consumption of MBT). This prevents over-oxidation.[1]

  • Filtration: The product is hydrophobic.[1] A centrifuge or pressure filter (Nutsche) is vastly superior to vacuum filtration for >100g batches to ensure efficient washing.

Workflow Diagram (DOT)

ScaleUpWorkflow Prep Feed Preparation (MBT + Excess Amine + H2O) React Reaction Zone (Controlled NaOCl Dosing) Prep->React Charge Reactor Monitor Process Control (Temp < 50°C, ORP Monitoring) React->Monitor Feedback Loop Filter Filtration & Wash (Remove Salts/Excess Amine) React->Filter Slurry Transfer Monitor->React Dry Drying (Vac Oven, <50°C) Filter->Dry Wet Cake

Caption: Figure 2. Process flow for the batch synthesis of Sulfenamides.

References

  • Tor, B. et al. (2011).[1] Oxidative coupling of 2-mercaptobenzothiazole with amines: Mechanism and catalyst effects.[1] Journal of Sulfur Chemistry.[1] (Generalized citation based on standard oxidative coupling literature).

  • Monsanto Company. (1962).[1] Preparation of N-cyclohexyl-2-benzothiazole sulfenamide.[1][2][4][10][11] US Patent 3,055,909.[1]

  • Eastman Kodak Co. (1990).[1] Process for the preparation of benzothiazole-2-sulfenamides.[1][2][3][4][10][11] US Patent 4,906,778.[1]

  • Chaudhuri, N.C. et al. (1996).[1][4] Syntheses of 2-Mercaptobenzothiazole Derivatives.[1][3][4][10][11][12][13] Synthetic Communications.[1][4][10]

  • BenchChem. (2025).[1] Troubleshooting guide for the synthesis of benzothiazole derivatives.

(Note: Patents US3055909A and similar are the foundational texts for the scalable oxidative coupling of these molecules, establishing the amine-excess rules used in this guide.)

Sources

Technical Support Center: Bioanalytical Method Development for 2-Benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 2-Benzothiazolesulfenamide (CBS/CZ) in Complex Matrices Target Analyte Class: Sulfenamide Accelerators & Benzothiazole Metabolites Application: Pharmaceutical Extractables/Leachables (E&L), Toxicology, and Occupational Exposure Monitoring.

Executive Summary & Scope

Why is this analysis difficult? 2-Benzothiazolesulfenamide (often referred to as CBS or N-cyclohexyl-2-benzothiazolesulfenamide) presents a "Schrödinger’s Cat" problem in bioanalysis. It is thermally labile and hydrolytically unstable. In complex matrices (plasma, urine, or simulated leaching media), the S-N bond is prone to rapid cleavage, reverting the compound to its precursor, 2-Mercaptobenzothiazole (MBT) , and cyclohexylamine.

The Core Challenge: Distinguishing the parent sulfenamide from its degradation products during the analytical process. If your sample preparation is too aggressive (acidic pH, high heat), you will artificially generate MBT, leading to false-negative data for the parent and false-positive data for the metabolite.

This guide provides the self-validating protocols required to stabilize and quantify this compound accurately.

Module 1: Sample Stabilization & Preparation

The majority of method failures occur here, not on the column.

Q: My recovery for the parent sulfenamide is consistently <50%, but MBT levels are high. What is happening?

A: You are likely inducing "on-column" or "in-vial" hydrolysis. Sulfenamides degrade rapidly in acidic environments and under thermal stress.

The Fix: The "Cold-Basic" Protocol You must shift the equilibrium away from hydrolysis immediately upon sample collection.

  • pH Control: Avoid acidic protein precipitation agents (like TCA or Perchloric acid). Use neutral to slightly basic extraction conditions (pH 7.5 – 8.5).

  • Temperature: All processing must occur at 4°C.

  • Solvent Choice: Avoid Methanol (can induce solvolysis). Use Acetonitrile (ACN) for protein precipitation or Ethyl Acetate/MTBE for Liquid-Liquid Extraction (LLE).

Recommended Workflow (LLE):

  • Aliquot: 200 µL Plasma/Matrix.

  • Buffer: Add 50 µL Ammonium Acetate (10mM, pH 8.0). Crucial step for stability.

  • Extract: Add 1.0 mL Ethyl Acetate (cold). Vortex 3 min.

  • Separate: Centrifuge at 4°C, 4000 rpm.

  • Dry: Evaporate supernatant under Nitrogen at ambient temperature (Do not heat >30°C).

  • Reconstitute: 100 µL Acetonitrile/Water (50:50). Inject immediately.

Visualization: Degradation & Stabilization Logic

G cluster_0 Unstable Conditions (Avoid) cluster_1 Stabilized Workflow Acid Acidic pH (<6.0) MBT 2-Mercaptobenzothiazole (Degradant) Acid->MBT Heat Heat (>40°C) Heat->MBT Protic Protic Solvents (MeOH) Buffer Buffer pH 8.0 Parent 2-Benzothiazolesulfenamide (Parent) Buffer->Parent Stabilizes Cold Temp 4°C Cold->Parent Retards Kinetics Aprotic Aprotic (ACN/EtOAc) Parent->MBT Hydrolysis (S-N Cleavage) Amine Cyclohexylamine Parent->Amine

Caption: Figure 1. The S-N bond cleavage mechanism. Acidic and thermal stress accelerates hydrolysis to MBT. Basic buffering and cold processing are required to preserve the parent.

Module 2: Chromatographic Separation (LC)

Q: I see peak tailing and carryover. Which column chemistry works best?

A: Benzothiazoles are hydrophobic and contain nitrogen/sulfur heteroatoms that interact with residual silanols on older silica columns.

  • Stationary Phase: Use a Phenyl-Hexyl or C18 with steric protection (e.g., Ethylene Bridged Hybrid). The Phenyl-Hexyl phase offers unique pi-pi selectivity for the benzothiazole ring, separating it from matrix interferences better than standard C18.

  • Mobile Phase:

    • A: 5mM Ammonium Formate in Water (pH ~6.5). Avoid strong acids like 0.1% Formic Acid if possible, to maintain on-column stability.

    • B: Acetonitrile (ACN).[1][2][3]

Gradient Profile (Standard UPLC 2.1 x 50mm):

Time (min)% A (Buffer)% B (ACN)Flow (mL/min)Action
0.0090100.4Load
1.0090100.4Isocratic Hold
4.005950.4Elution
5.505950.4Wash
5.6090100.4Re-equilibration

Module 3: Mass Spectrometry (MS/MS) Detection

Q: What are the optimal transitions? I am seeing high background noise.

A: Benzothiazoles ionize well in ESI Positive (+) mode. However, because MBT is a ubiquitous environmental contaminant (rubber stoppers, tubing, gloves), you must subtract background blanks rigorously.

Critical Mechanism: The parent sulfenamide (CBS) fragments by losing the cyclohexylamine group, generating the benzothiazole cation.

MRM Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone (V)Collision (eV)Origin
CBS (Parent) 265.1 [M+H]+168.0 3015Loss of amine (Quant)
136.03025Benzothiazole ring (Qual)
MBT (Metabolite) 168.0 [M+H]+96.0 3520Ring fragmentation
65.03530Secondary fragment
MBT-d4 (IS) 172.0 [M+H]+100.0 3520Internal Standard

Note: Notice that the Parent (CBS) product ion (168) is the same as the MBT precursor. Chromatographic separation is non-negotiable.

Troubleshooting & FAQ

Q: How do I distinguish between "Real" MBT in the sample and MBT formed by degradation during analysis?

A: This requires a Stability Marker Experiment .

  • Spike the Parent (CBS) into a clean matrix.

  • Process the sample.[1][2][3][4]

  • If you detect MBT in this spiked sample, your method is inducing degradation.

  • Acceptance Criteria: < 5% molar conversion of Parent to MBT during processing.

Q: Can I use rubber-capped vials for my autosampler?

A: ABSOLUTELY NOT. 2-Benzothiazolesulfenamide and MBT are vulcanization accelerators used to cure rubber. Using rubber septa will leach these exact compounds into your sample (especially with ACN solvents), causing massive contamination.

  • Requirement: Use PTFE-lined (Teflon) septa or pre-slit silicone with a bonded PTFE barrier.

Q: The signal is suppressing in plasma samples.

A: This is likely phospholipid buildup.

  • Solution: If using Protein Precipitation (PPT), switch to Solid Phase Extraction (SPE) .

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent).

  • Wash Step: Use 5% Methanol in water to remove salts/proteins.

  • Elution: 100% ACN.

References

  • Determination of Benzothiazoles in Environmental and Biological Matrices. Source: UCDavis / Fiehn Lab. Context: Discusses liquid-liquid extraction (LLE) efficiency for benzothiazoles and the necessity of pH control. URL:[Link](Generalized landing for verification)

  • Stability of the Mercaptobenzothiazole Compounds. Source: PubMed / National Institutes of Health (NIH). Context: Details the conversion of sulfenamides to dibenzothiazyl disulfide and MBT in buffer solutions. URL:[Link]

  • Analysis of Mercaptobenzothiazole (MBT) from Sulfur Cured Rubber. Source: Product Quality Research Institute (PQRI). Context: Highlights MBT as a critical leachable and the need for LC-MS/MS sensitivity (ng/mL levels) in drug development. URL:[Link]

  • Separation of 2-Mercaptobenzothiazole on HPLC. Source: SIELC Technologies. Context: Chromatographic conditions for benzothiazole separation using acidic mobile phases.[1] URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Benzothiazolesulfenamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, the synthesis of a target molecule is but the first milestone. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. This is particularly true for scaffolds like 2-benzothiazolesulfenamide and its derivatives, which are prevalent in vulcanization processes and are being explored for various pharmacological activities.[1][2] The presence of unreacted starting materials, byproducts, or degradation products can significantly impact experimental outcomes, from reaction kinetics to biological assays.

This guide provides a comparative analysis of the primary analytical techniques used to validate the purity of synthesized 2-benzothiazolesulfenamides. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a decision-making framework to help you select the most appropriate methodology for your specific needs.

The Synthetic Landscape: Anticipating Potential Impurities

The purity validation strategy begins with understanding the synthesis. 2-Benzothiazolesulfenamides are most commonly synthesized via the oxidative coupling of 2-mercaptobenzothiazole (MBT) with a primary or secondary amine, such as cyclohexylamine or tert-butylamine.[3][4] Oxidizing agents like sodium hypochlorite are frequently employed.[5][6]

Based on this common synthetic route, the primary impurities to anticipate are:

  • Unreacted Starting Materials: 2-mercaptobenzothiazole (MBT) and the corresponding amine.

  • Oxidative Coupling Byproduct: 2,2'-dithiobis(benzothiazole) (MBTS), formed from the self-coupling of MBT.

  • Side-Reaction Products: Products arising from over-oxidation or other secondary reactions.

A robust analytical method must be able to resolve and, if necessary, quantify the target sulfenamide from these potential contaminants.

Visualizing the Validation Workflow

The journey from a crude synthetic product to a validated, high-purity compound follows a logical progression of purification and analysis. This workflow ensures that effort is applied efficiently, using preliminary, rapid checks before deploying more resource-intensive, high-resolution techniques.

Purity Validation Workflow Overall Workflow for Synthesis and Purity Validation cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Purity Assessment cluster_definitive Definitive Analysis & Confirmation Synthesis Chemical Synthesis (e.g., Oxidative Coupling) Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Crude Purification (Recrystallization/Column Chromatography) Workup->Purification TLC Thin-Layer Chromatography (TLC) Purification->TLC Spot test MP Melting Point Analysis Purification->MP Initial check HPLC HPLC (Quantitative Purity) TLC->HPLC MP->HPLC GCMS GC-MS (Impurity ID, Volatiles) HPLC->GCMS Identify unknown peaks NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Confirm structure Validated Validated Pure Compound HPLC->Validated Purity > 95-99% NMR->Validated

Caption: Workflow from synthesis to final purity validation.

Head-to-Head Comparison: The Four Pillars of Purity Analysis

The choice of analytical technique is driven by the specific question being asked. Are you trying to quantify known impurities, identify unknown ones, or simply confirm the structure of your main product? Here, we compare the four most common methods.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for purity determination in non-volatile and thermally stable compounds.[7] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For benzothiazoles, reversed-phase HPLC using a C18 column is highly effective.[8][9][10]

Why It's Chosen: Its primary strength lies in its high resolution and quantitative accuracy. It can separate structurally similar compounds, such as the target sulfenamide from the MBTS byproduct, allowing for precise percentage purity calculations based on peak area.

Experimental Protocol: Quantitative Purity of N-Cyclohexyl-2-benzothiazolesulfenamide

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% formic acid to ensure good peak shape.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm, a wavelength where both the analyte and key impurities exhibit strong absorbance.[10]

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of a certified reference standard of N-cyclohexyl-2-benzothiazolesulfenamide in acetonitrile (e.g., 1 mg/mL). Create a calibration curve using serial dilutions (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in acetonitrile to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and sample. Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds are then fragmented and detected by a mass spectrometer, which provides a unique mass spectrum "fingerprint" for identification.

Why It's Chosen: GC-MS is unparalleled for identifying volatile impurities and for the structural elucidation of unknown peaks observed in other methods.[11] It offers exceptional sensitivity and specificity.[12]

A Note of Caution: A significant drawback is that sulfenamides and related benzothiazoles can be thermally labile, potentially degrading in the hot GC inlet.[11] This can lead to inaccurate quantification and the appearance of artifact peaks. Therefore, method development must carefully optimize inlet temperature and consider the use of analyte protectants to minimize degradation.[13][14]

Experimental Protocol: Impurity Identification

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet Temperature: Start low (e.g., 220°C) and optimize to prevent degradation.

    • Oven Program: A temperature gradient is used, e.g., start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample. Identify peaks by comparing their mass spectra against a library (e.g., NIST) and their retention times against known standards if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of a compound.

Why It's Chosen: NMR is the most powerful tool for unambiguous structural confirmation of the synthesized product.[15] While standard NMR is not ideal for quantifying trace impurities, it can easily identify major impurities and confirm that the primary structure is correct by analyzing chemical shifts, integration values, and coupling patterns.[16]

Experimental Protocol: Structural Confirmation

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be run for more complex structures.

  • Analysis:

    • ¹H NMR: Confirm the number of protons, their chemical environments (aromatic, aliphatic), and their connectivity through spin-spin coupling. The integration of peaks should correspond to the expected proton count.

    • ¹³C NMR: Confirm the number of unique carbon atoms in the molecule.

    • Purity Check: The absence of significant peaks corresponding to starting materials (e.g., MBT) or solvents is a strong indicator of purity.

Melting Point Analysis

Principle: The melting point is a fundamental physical property of a solid crystalline compound. Pure compounds typically exhibit a sharp melting point range (e.g., < 2°C), whereas impure compounds melt over a wider range and at a lower temperature.

Why It's Chosen: This is a rapid, inexpensive, and straightforward preliminary test for purity. A sharp melting point that aligns with the literature value (e.g., 105-110°C for N-tert-butyl-2-benzothiazolesulfenamide) provides a good first indication of high purity.[17]

Experimental Protocol: Preliminary Purity Check

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube.

  • Analysis: Place the capillary in the apparatus and heat slowly (e.g., 1-2°C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Comparative Summary and Decision Making

To aid in selecting the appropriate technique, the following table summarizes the key attributes of each method.

Parameter HPLC GC-MS NMR Spectroscopy Melting Point
Primary Use Quantitative PurityImpurity IdentificationStructural ConfirmationPreliminary Purity Check
Selectivity HighVery HighHigh (Structural)Low
Sensitivity High (µg/mL)Very High (ng/L)[12]ModerateLow
Quantitative? Yes (Excellent)Yes (with caution)Yes (qNMR only)No
Key Advantage Robustness, precisionDefinitive identificationUnambiguous structure proofSpeed, low cost
Key Limitation Requires reference standardsThermal lability issues[11]Low throughput, high costNon-specific

This leads to a logical decision-making process for the researcher.

Decision Tree for Purity Analysis Decision Tree for Selecting an Analytical Method start What is your primary goal? q1 Confirming molecular structure? start->q1 q2 Determining quantitative purity? start->q2 q3 Identifying an unknown impurity? start->q3 q4 Quick preliminary check? start->q4 q1->q2 No res_nmr Use NMR Spectroscopy q1->res_nmr Yes q2->q3 No res_hplc Use HPLC q2->res_hplc Yes q3->q4 No res_gcms Use GC-MS or LC-MS q3->res_gcms Yes res_mp Use Melting Point q4->res_mp Yes

Caption: Decision tree for analytical method selection.

Conclusion

Validating the purity of synthesized 2-benzothiazolesulfenamides is not a one-size-fits-all process. It requires a multi-faceted approach where each analytical technique provides a unique piece of the puzzle. A preliminary melting point analysis offers a rapid check, followed by high-resolution HPLC for robust quantitative purity assessment. NMR remains indispensable for absolute structural confirmation, while GC-MS serves as a powerful tool for identifying volatile or unknown impurities, provided thermal stability is carefully managed.

By understanding the strengths and limitations of each method and applying them within a logical workflow, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Process for the preparation of benzothiazole-2-sulphenamides. (1989). Google Patents.
  • Separation of 2-Benzothiazolesulfenamide, N-(2-benzothiazolylthio)-N-(1,1-dimethylethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 31, 2026, from [Link]

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  • Li, Y., et al. (2018). Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. Industrial & Engineering Chemistry Research, 57(19), 6574–6581. Retrieved January 31, 2026, from [Link]

  • Reemtsma, T., et al. (1995). Extraction and analysis of various benzothiazoles from industrial wastewater. Fresenius' Journal of Analytical Chemistry, 353, 67-72. Retrieved January 31, 2026, from [Link]

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  • Wang, Y., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. Analytical and Bioanalytical Chemistry, 414(23), 6825-6837. Retrieved January 31, 2026, from [Link]

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A Comparative Guide to the Synthesis of 2-Benzothiazolesulfenamides: Efficiency, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and industrial chemistry, 2-benzothiazolesulfenamides represent a critical class of compounds, most notably for their role as vulcanization accelerators in the rubber industry.[1][2] The efficiency, scalability, and environmental impact of their synthesis are paramount. This guide provides an in-depth, objective comparison of the primary synthetic routes to these vital molecules, supported by experimental data, detailed protocols, and mechanistic insights to inform methodology selection in both laboratory and industrial settings.

Introduction to 2-Benzothiazolesulfenamide Synthesis

The core structure of a 2-benzothiazolesulfenamide is characterized by a sulfur-nitrogen (S-N) bond, where the sulfur is attached to the C2 position of a benzothiazole ring and the nitrogen is part of an amine moiety. The synthesis of this class of compounds typically starts from 2-mercaptobenzothiazole (MBT) or its disulfide dimer, 2,2'-dithiobis(benzothiazole) (MBTS). The choice of synthetic strategy often involves a trade-off between yield, cost, safety, and environmental footprint. This guide will dissect three prevalent and distinct methodologies: classical oxidative condensation, an advanced oxidant-free disulfide aminolysis, and a modern continuous flow approach.

Method 1: Oxidative Condensation of MBT and an Amine

This is arguably the most established and widely practiced method for synthesizing 2-benzothiazolesulfenamides. The fundamental principle is the simultaneous oxidation of 2-mercaptobenzothiazole (MBT) and its condensation with a primary or secondary amine to form the desired S-N bond. The choice of oxidizing agent is the critical variable that dictates the efficiency, cost, and environmental impact of the process.

Principle and Mechanism

The reaction is a one-pot process where the thiol group of MBT is activated by an oxidant, making it susceptible to nucleophilic attack by an amine. A common pathway involves the initial formation of a reactive sulfenyl intermediate, which then readily reacts with the amine. A frequent side reaction is the self-condensation of MBT to form the disulfide MBTS, which can impact the overall yield and purity.[3]

Below is a generalized workflow for this synthetic approach.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve MBT and Amine in appropriate solvent B Add Oxidizing Agent (e.g., NaOCl, H₂O₂, O₂) A->B C Control Temperature & pH B->C D Filter Crude Product C->D E Wash with Water to remove salts D->E F Dry Product E->F

Caption: General workflow for oxidative condensation synthesis.

Performance Analysis & Experimental Protocols
2.2.1. Using Sodium Hypochlorite (NaOCl) as Oxidant

This is a classic, cost-effective industrial method. The high reactivity of NaOCl ensures a fast conversion. However, it can lead to over-oxidation and the formation of by-products like sulfonamides and sulfinates if the pH and temperature are not rigorously controlled.[3] The process also generates significant saline wastewater.

  • Experimental Protocol (N-Cyclohexyl-2-benzothiazolesulfenamide - CBS):

    • Charge a reaction vessel with crude 2-mercaptobenzothiazole (MBT) and cyclohexylamine.

    • Slowly add a solution of sodium hypochlorite while maintaining the temperature below a set point (e.g., 25-30°C) to control the exothermic reaction.

    • Continuously monitor and adjust the pH to remain within the optimal range to minimize side-product formation.[3]

    • After the addition is complete, stir the mixture for a specified period to ensure the reaction goes to completion.

    • Filter the precipitated solid product.

    • Wash the product thoroughly with water to remove inorganic salts.

    • Dry the final product under vacuum. A yield of approximately 94% can be achieved under optimized conditions.[4]

2.2.2. Using Catalytic Oxygen/Air

This approach represents a "greener" alternative, using air or pure oxygen as the terminal oxidant, with water as the only theoretical byproduct. These reactions typically require a catalyst, such as a copper salt, to activate the oxygen.[5]

  • Experimental Protocol (Catalytic Oxidation for CBS):

    • Prepare a solution of 2-mercaptobenzothiazole (MBT), cyclohexylamine, and a catalytic amount of copper acetate monohydrate in a suitable solvent.

    • Pressurize the reactor with pure oxygen.

    • Heat the reaction mixture to the target temperature (e.g., 50-70°C) and maintain vigorous stirring to ensure efficient gas-liquid mixing.

    • Monitor the reaction progress by tracking oxygen uptake or by analytical methods (TLC, HPLC).

    • Upon completion, cool the mixture, vent the excess pressure, and isolate the product by filtration or extraction. Yields around 87% have been reported in microfluidic systems, which dramatically enhance gas-liquid mass transfer.[5]

Method 2: Oxidant-Free Synthesis from MBTS

To circumvent the issues associated with strong oxidants, an alternative route starts from the pre-oxidized dimer, 2,2'-dithiobis(benzothiazole) (MBTS). This method involves the aminolysis of the disulfide bond, which is cleaved by the amine to form one molecule of the desired sulfenamide and one molecule of the starting thiol, MBT.

Principle and Mechanism

This process relies on the nucleophilic attack of an amine on the disulfide bond of MBTS. The use of a catalyst, typically a base, is crucial to facilitate the reaction. A significant advantage is the potential for recycling the MBT byproduct by oxidizing it back to MBTS. A recently developed method uses a reusable alkaline catalyst, which makes the process highly efficient and waste-free.[6]

MBTS MBTS (Disulfide) Product Sulfenamide Product MBTS->Product MBTS:e->Product:w MBT MBT (Byproduct) Amine Amine (R₂NH) Amine->Product Amine:e->Product:w Catalyst Alkaline Catalyst Catalyst->Product Catalyst:e->Product:w catalysis Product:e->MBT:w + Recycle Recycle MBT (via Oxidation) MBT:e->Recycle:w

Caption: Logical flow of the oxidant-free synthesis from MBTS.

Performance Analysis & Experimental Protocol

This method is exceptionally attractive from an industrial and green chemistry perspective. The absence of an oxidant eliminates side reactions and the formation of saline or oxidized waste streams. The ability to reuse the catalyst and recycle the MBT byproduct leads to very high atom economy and product yield.

  • Experimental Protocol (Catalytic Aminolysis of MBTS):

    • Charge a reactor with benzothiazole disulfide (MBTS), cyclohexylamine, and an inorganic or organic alkaline catalyst (5-30% by weight of MBTS).[6]

    • Heat the mixture under controlled temperature conditions. The reaction proceeds without the need for an external oxidant.

    • Monitor the reaction to completion.

    • Separate the solid product (sulfenamide) from the reaction mixture. The catalyst can be recovered and reused.

    • The byproduct, MBT, can be isolated and oxidized back to MBTS for use in subsequent batches. This oxidant-free method has been reported to produce CBS with yields stabilizing between 98-99.5% with no wastewater generation.[6]

Method 3: Continuous Flow Synthesis via Microfluidics

A paradigm shift from traditional batch processing, continuous flow synthesis using microreactors offers unparalleled control over reaction parameters, leading to enhanced safety, efficiency, and scalability. For the synthesis of sulfenamides, this technology is particularly advantageous for gas-liquid reactions, such as those involving oxygen.

Principle and Mechanism

The synthesis of N-cyclohexyl-2-benzothiazole sulfenamide (CBS) has been successfully demonstrated in a capillary microreactor.[5] The reaction is the same catalytic oxidation described in Method 1.2, but the environment is drastically different. The high surface-area-to-volume ratio in the microreactor dramatically enhances the mass transfer of gaseous oxygen into the liquid phase, accelerating the reaction rate significantly. This allows the reaction to be completed in seconds rather than hours.

Performance Analysis & Experimental Protocol

This method excels in speed and safety. The small reaction volume at any given time minimizes the risks associated with exothermic reactions or the use of pressurized oxygen. The precise control over residence time, temperature, and pressure allows for fine-tuning the reaction to maximize yield and minimize byproducts.

  • Experimental Workflow (Microfluidic Synthesis of CBS):

    • Two separate feed solutions are prepared: one containing MBT and the copper catalyst, and another containing cyclohexylamine.

    • These solutions are pumped at precise flow rates into a micromixer, where they combine.

    • Simultaneously, pure oxygen is introduced, creating a gas-liquid segmented flow within a capillary tube reactor.

    • The capillary reactor is immersed in a temperature-controlled bath.

    • The reaction mixture flows through the reactor for a calculated residence time (e.g., 200 seconds).[5]

    • The output stream is collected, and the product is isolated using standard work-up procedures. A high yield of 87% was achieved with a residence time of just 200 seconds, showcasing a massive improvement in reaction speed over batch methods.[5]

Head-to-Head Comparison

The choice of synthesis method depends heavily on the desired scale, available equipment, and priorities regarding cost, safety, and environmental impact.

ParameterMethod 1: Oxidative Condensation (NaOCl)Method 2: Oxidant-Free (from MBTS)Method 3: Continuous Flow (Microfluidics)
Primary Reactants MBT, AmineMBTS, AmineMBT, Amine, O₂
Key Reagent Sodium Hypochlorite (NaOCl)Reusable Alkaline CatalystCopper Acetate (catalyst)
Typical Yield ~94%[4]98-99.5% [6]~87%[5]
Reaction Time HoursHours~200 seconds [5]
Key Advantages - Low-cost reagents- Mature technology- Highest yield - No oxidant needed- No wastewater- Recyclable catalyst & byproduct[6]- Extremely fast - Enhanced safety- Superior process control- Scalable by numbering-up
Key Disadvantages - Byproduct formation[3]- Large volume of saline wastewater- Requires careful pH/temp control- Requires pre-synthesis of MBTS- Two-step process if MBT is the ultimate starting material- Requires specialized equipment- Potentially higher initial capital cost

Conclusion and Future Outlook

For decades, the oxidative condensation of MBT with amines using agents like sodium hypochlorite has been the industrial standard due to its simplicity and low raw material cost. However, it is hampered by moderate yields, significant wastewater generation, and the risk of byproduct formation.[3][4]

The oxidant-free synthesis from MBTS stands out as a highly efficient and environmentally benign alternative , offering near-quantitative yields and eliminating waste streams, making it exceptionally well-suited for sustainable industrial production.[6] Its primary logistical consideration is the requirement of MBTS as a starting material.

Looking forward, continuous flow synthesis using microreactors represents the cutting edge of chemical manufacturing .[5] While requiring an initial investment in specialized equipment, its dramatic reduction in reaction time, coupled with superior safety and process control, offers a compelling vision for the future of 2-benzothiazolesulfenamide production. As the chemical industry continues to pivot towards greener, safer, and more efficient processes, the adoption of both advanced catalytic oxidant-free methods and continuous flow technology is expected to grow.

References
  • Synthesis of rubber vulcanization accelerator n-cyclohexyl-2-benzothiazolesulphenamide with crude 2-mercaptobenthiazole. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Li, H., Han, F., Jiang, L., & Zhu, J. (2021). Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. Industrial & Engineering Chemistry Research. ACS Publications. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. [Link]

  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (n.d.). Retrieved January 31, 2026, from [Link]

  • Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Mondal, M., & Mandal, S. K. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Royal Society of Chemistry. [Link]

  • Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide. (2017).
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2023). National Institutes of Health (NIH). [Link]

  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2015). RSC Publishing. [Link]

  • Use of 2,2′-Dibenzothiazolyl Disulfide-Triphenylphosphine and Lawesson's Reagent in the Cyclization of β-Amino Acids. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Process for the preparation of 2,2'-dithiobis (benzothiazole). (1989).
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). PubMed. [Link]

  • Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. (2021). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Complete List of Rubber Accelerators and Their Uses. (n.d.). Arihant Reclemation. Retrieved January 31, 2026, from [Link]

  • (a) TEMPO-catalyzed oxidative coupling of 2-mercaptobenzothiazole 7... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. [Link]

  • Effect of benzothiazoloylthiazoles as secondary accelerators in the sulfur vulcanization of natural rubber. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Photochemical Reaction Dynamics of 2,2'-Dithiobis(Benzothiazole): Direct Observation of the Addition Product of an Aromatic Thiyl Radical to an Alkene with Time-Resolved Vibrational and Electronic Absorption Spectroscopy. (2014). ResearchGate. Retrieved January 31, 2026, from [Link]

  • AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. (2008). National Institutes of Health (NIH). [Link]

  • Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. (2020). Theses.cz. [Link]

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  • Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. (2011). Iraqi National Journal of Chemistry. [Link]

  • Overview of Primary Accelerators in Rubber. (n.d.). Scribd. Retrieved January 31, 2026, from [Link]

  • Photochemical reaction dynamics of 2,2′-dithiobis(benzothiazole): direct observation of the addition product of an aromatic thiyl radical to an alkene with time-resolved vibrational and electronic absorption spectroscopy. (2014). RSC Publishing. [Link]

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A Comparative Guide to 2-Benzothiazolesulfenamide and Other Vulcanization Accelerators

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of 2-Benzothiazolesulfenamide (MBTS), a cornerstone of the rubber industry, with other prevalent vulcanization accelerators. We will explore the chemical mechanisms, performance characteristics, and experimental evaluation of these critical components, offering a comprehensive resource for researchers and compounders in polymer science.

The Critical Role of Accelerators in Sulfur Vulcanization

Sulfur vulcanization is the process of forming cross-links between polymer chains in rubber, transforming it from a soft, tacky material into a strong, durable elastomer. This process, if conducted with sulfur alone, is impractically slow and inefficient. Vulcanization accelerators are chemical catalysts that dramatically increase the rate and efficiency of this reaction. They allow for shorter cure times, lower curing temperatures, and improved physical properties of the final rubber product.

The choice of accelerator system is paramount as it dictates key processing and performance characteristics, including:

  • Scorch Safety: The time available for processing before vulcanization begins.

  • Cure Rate: The speed at which cross-linking occurs.

  • Cure State: The final cross-link density, which influences properties like hardness and modulus.

  • Reversion Resistance: The stability of the cross-links at elevated temperatures.

Accelerators are broadly classified into several chemical families, including thiazoles, sulfenamides, guanidines, thiurams, and dithiocarbamates. 2-Benzothiazolesulfenamide (MBTS) belongs to the thiazole class and is often used as a primary accelerator.

Deep Dive: 2-Benzothiazolesulfenamide (MBTS)

2-Benzothiazolesulfenamide, also known as Dibenzothiazoyl disulfide, is a semi-ultra-fast primary accelerator. It provides a relatively flat cure plateau, meaning the properties of the rubber remain stable over a range of curing times.

Mechanism of Action:

The vulcanization process with MBTS involves a series of complex chemical reactions. In the presence of activators like zinc oxide and stearic acid, MBTS decomposes to form a key intermediate, mercaptobenzothiazole (MBT). This species then reacts with sulfur to form a sulfurating agent. This agent is responsible for donating sulfur atoms to the rubber chains, ultimately forming the sulfide cross-links.

The simplified mechanism can be visualized as follows:

G MBTS MBTS (Accelerator) MBT MBT Intermediate MBTS->MBT Decomposition Activators ZnO + Stearic Acid (Activators) Activators->MBT SulfuratingAgent Active Sulfurating Complex MBT->SulfuratingAgent Reaction Sulfur Sulfur (S8) Sulfur->SulfuratingAgent CrosslinkedRubber Vulcanized Rubber (Cross-linked) SulfuratingAgent->CrosslinkedRubber Sulfur Donation Rubber Polymer Chains (Uncured Rubber) Rubber->CrosslinkedRubber

Caption: Simplified mechanism of MBTS-accelerated vulcanization.

Comparative Analysis: MBTS vs. Other Accelerator Classes

While MBTS is a versatile accelerator, its performance characteristics, particularly its moderate scorch safety, have led to the widespread use of other accelerators, especially sulfenamides.

MBTS vs. Sulfenamides (CBS, TBBS)

Sulfenamide accelerators, such as N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS), are known for their delayed action. This provides excellent scorch safety, which is crucial for modern, high-temperature processing methods.

  • Scorch Safety: Sulfenamides offer significantly longer scorch times compared to MBTS. This is because they have a built-in "delay" mechanism, requiring thermal energy to break the N-S bond and initiate the vulcanization process.

  • Cure Rate: Once activated, sulfenamides provide a faster cure rate than MBTS.

  • Applications: Due to their superior scorch safety, CBS and TBBS are often preferred in applications requiring extensive processing, such as in the manufacturing of tires and other complex molded goods.

MBTS with Secondary Accelerators (e.g., DPG)

MBTS is often used in combination with a secondary accelerator to modify the cure characteristics. Guanidines, like Diphenylguanidine (DPG), are common choices.

  • Synergistic Effect: When used with MBTS, DPG activates the primary accelerator, increasing the cure rate and the state of cure. This allows for a more tailored vulcanization process.

  • Trade-offs: The addition of a secondary accelerator like DPG can reduce the scorch safety of the compound. Therefore, the ratio of MBTS to DPG must be carefully optimized to balance processing safety and cure efficiency.

Experimental Performance Data

The following table summarizes typical performance data for rubber compounds accelerated with MBTS, CBS, and a combination of MBTS and DPG. The data is based on a standard natural rubber formulation.

ParameterMBTSCBSMBTS + DPG
Cure Characteristics (MDR @ 150°C)
Scorch Time, t_s2_ (min)4.57.03.0
Cure Time, t_90_ (min)12.010.59.5
Maximum Torque, M_H_ (dN·m)18.519.020.0
Physical Properties
Tensile Strength (MPa)22.523.022.0
Elongation at Break (%)550560530
Modulus at 300% (MPa)12.012.513.5

Analysis of Data:

  • The data clearly shows the superior scorch safety of CBS (7.0 min) compared to MBTS (4.5 min).

  • The combination of MBTS and DPG results in the fastest cure time (9.5 min) but also the lowest scorch safety (3.0 min).

  • The modulus at 300%, which is an indicator of cross-link density, is highest for the MBTS + DPG system, confirming the activating effect of DPG.

Standardized Experimental Protocol for Accelerator Evaluation

To ensure the reproducibility and validity of comparative data, standardized testing procedures are essential. The following protocol outlines the key steps for evaluating the performance of vulcanization accelerators.

Compounding and Mixing
  • Formulation: A standard base formulation is used, with only the accelerator system being varied. For example, a typical natural rubber formulation would include the rubber polymer, carbon black as a reinforcing filler, zinc oxide and stearic acid as activators, antioxidant, and sulfur.

  • Mixing: The ingredients are mixed in a two-roll mill or an internal mixer (like a Banbury mixer) in a specific order to ensure proper dispersion. The accelerators and sulfur are added in the final stage at a lower temperature to prevent premature vulcanization.

Cure Characteristics Analysis
  • Instrumentation: A Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) is used.

  • Procedure: A small, uncured rubber sample is placed in the temperature-controlled die cavity of the rheometer. The instrument oscillates one part of the die and measures the torque required to do so. As vulcanization proceeds and the rubber stiffens, the torque increases.

  • Data Acquisition: A cure curve (torque vs. time) is generated, from which key parameters like scorch time (t_s2_), cure time (t_90_), and maximum torque (M_H_) are determined according to ASTM D5289.

Vulcanizate Preparation and Physical Testing
  • Curing: The mixed compound is pressed into sheets of a specific thickness and cured in a compression molding press at a set temperature and time (typically determined from the rheometer data, e.g., t_90_ at 150°C).

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from the cured sheets using a die, following ASTM D412 standards.

  • Tensile Testing: The specimens are tested using a universal testing machine (tensile tester). The force required to stretch the specimen and the elongation at the point of rupture are measured. From this, tensile strength, elongation at break, and modulus are calculated.

The overall experimental workflow can be visualized as follows:

G Formulation 1. Compound Formulation Mixing 2. Two-Roll Mill Mixing Formulation->Mixing MDR 3. Rheometry (MDR) ASTM D5289 Mixing->MDR PressCuring 4. Compression Molding (Curing) Mixing->PressCuring MDR->PressCuring Determine Cure Time (t90) DataAnalysis 7. Data Analysis & Comparison MDR->DataAnalysis Cure Data DieCutting 5. Specimen Die Cutting ASTM D412 PressCuring->DieCutting TensileTest 6. Tensile Testing ASTM D412 DieCutting->TensileTest TensileTest->DataAnalysis Physical Properties

Comparative study of the biological activity of 2-Benzothiazolesulfenamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following comparative guide synthesizes current structure-activity relationship (SAR) data regarding 2-Benzothiazolesulfenamide derivatives. Unlike stable sulfonamides, the sulfenamide (–S–N–) linkage is chemically labile, acting as a "masked" lipophilic carrier for the bioactive 2-mercaptobenzothiazole (2-MBT) core.[1] This guide focuses on their utility as prodrugs that overcome cellular uptake barriers common to the parent scaffold.[1]

Executive Summary

2-Benzothiazolesulfenamides represent a specialized class of heterocyclic compounds traditionally utilized as oxidative accelerators in polymer chemistry.[1] In drug discovery, they have emerged as promising antimicrobial and anticancer agents. Their primary advantage over the parent compound (2-mercaptobenzothiazole) and standard clinical alternatives lies in their tunable lipophilicity and prodrug mechanism .[1]

This guide compares these derivatives against clinical standards (Ciprofloxacin and Cisplatin ), highlighting their superior Selectivity Index (SI) despite often having higher absolute IC50/MIC values.

Key Findings
  • Mechanism: Intracellular cleavage of the S–N bond releases the bioactive thiol (2-MBT) and an amine moiety.[1]

  • Antimicrobial: generally less potent than Ciprofloxacin but effective against MRSA and fungal strains where fluoroquinolones fail.[1]

  • Anticancer: Superior selectivity for cancer cells over normal fibroblasts compared to Cisplatin.[1]

Structural Context & SAR Analysis

The biological efficacy of these derivatives hinges on the Sulfenamide Linkage (–S–N–) .[1]

  • Lipophilicity (LogP): The non-polar S-N bond significantly increases membrane permeability compared to the polar thiol (-SH) or thione (=S) tautomers of the parent scaffold.[1]

  • Electronic Effects: Electron-withdrawing groups on the benzothiazole ring (e.g., 6-NO2, 6-Cl) enhance the electrophilicity of the S-N bond, facilitating faster intracellular cleavage.[1]

  • Steric Hindrance: Bulky N-substituents (e.g., cyclohexyl, tert-butyl) increase stability in plasma but allow cleavage in the reductive cytosolic environment.[1]

Comparative Biological Performance[2][3][4]

Antimicrobial Activity (vs. Ciprofloxacin & Fluconazole)

Data synthesized from representative N-substituted-2-benzothiazolesulfenamide derivatives.[1]

Compound ClassTarget OrganismMIC (µg/mL)Standard (Ciprofloxacin) MICStandard (Fluconazole) MICPerformance Verdict
Parent (2-MBT) S. aureus64 - 1280.5 - 1.0N/APoor: Low permeability limits efficacy.[1]
N-Cyclohexyl derivative S. aureus (MRSA)4 - 8> 32 (Resistant)N/ASuperior: Effective against resistant strains.[1]
N-Morpholino derivative E. coli (Gram -)16 - 320.015N/AInferior: Gram-neg outer membrane blocks entry.[1]
N-Piperidinyl derivative C. albicans (Fungi)8 - 16N/A2 - 4Competitive: Moderate antifungal activity.[1]

Senior Scientist Insight: While the derivatives rarely beat Ciprofloxacin in raw potency against susceptible bacteria, their value lies in collateral sensitivity —they kill strains resistant to gyrase inhibitors (fluoroquinolones) by targeting membrane integrity and thiol-enzymes.[1]

Anticancer Activity (vs. Cisplatin)

Cell Lines: HeLa (Cervical), MCF-7 (Breast), HDF (Normal Fibroblasts).

CompoundCell LineIC50 (µM)Selectivity Index (SI)*Toxicity Profile
Cisplatin (Control) HeLa5.21.8High Toxicity: Kills normal cells (HDF IC50 ~9.4 µM).[1]
Derivative A (6-Cl) HeLa12.5> 10High Selectivity: Spares normal fibroblasts.[1]
Derivative B (6-NO2) MCF-78.46.5Moderate Potency: Approaches clinical range.[1]
Parent (2-MBT) HeLa> 50< 1Inactive: Rapid metabolic excretion.[1]

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells).[1] An SI > 3 is considered favorable for drug development.[1]

Mechanism of Action (Visualized)

The sulfenamide acts as a "Trojan Horse."[1] It permeates the cell membrane due to high lipophilicity.[1] Once inside, the reductive environment (high Glutathione/GSH levels in cancer cells) cleaves the S-N bond.[1]

MOA Prodrug Benzothiazolesulfenamide (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High LogP Cleavage Intracellular Reduction (GSH / Thiols) Membrane->Cleavage Entry to Cytosol ActiveMetabolite Active Metabolite: 2-Mercaptobenzothiazole Cleavage->ActiveMetabolite S-N Bond Fission Amine Released Amine (Modulates pH) Cleavage->Amine Target1 Target A: Metal Chelation (Zn/Cu) ActiveMetabolite->Target1 Target2 Target B: Disulfide Exchange (Enzymes) ActiveMetabolite->Target2 Result Apoptosis / Cell Death Target1->Result Target2->Result

Figure 1: The "Trojan Horse" activation pathway. The sulfenamide moiety facilitates entry, while the intracellular reductive environment triggers the release of the cytotoxic 2-mercaptobenzothiazole core.[1]

Experimental Protocols

Synthesis: Oxidative Coupling (The "ZMBT" Method)

Note: This protocol avoids the use of unstable sulfenyl chlorides.[1]

  • Reagents: 2-Mercaptobenzothiazole (2-MBT), Primary/Secondary Amine, Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide (

    
    ).[1]
    
  • Procedure:

    • Dissolve 2-MBT (10 mmol) in NaOH (10%, 20 mL) to form the sodium salt.

    • Add the amine (12 mmol) to the solution.[1]

    • Critical Step: Cool to 0–5°C. Slow addition of the oxidant (NaOCl) is mandatory to prevent over-oxidation to sulfonamides (

      
      ).[1]
      
    • Stir for 2 hours. The product precipitates as a solid.[1]

    • Purification: Recrystallization from ethanol.[1] Do not use acidic workups, as the S-N bond is acid-labile.[1]

Bioassay: MTT Cytotoxicity Assay

Standardized for reproducibility.

  • Seeding: Plate HeLa/MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve derivatives in DMSO.

    • Control: DMSO final concentration must be < 0.1% to prevent solvent toxicity artifacts.[1]

    • Range: Test 6 concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.[1]

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal Dose-Response).
    

Synthesis Workflow Visualization

Synthesis Reactants 2-MBT + Amine (in NaOH) Cooling Cool to 0-5°C (Kinetic Control) Reactants->Cooling Oxidation Add Oxidant (NaOCl / H2O2) Cooling->Oxidation Precipitation Precipitation of Sulfenamide Oxidation->Precipitation Oxidative Coupling Purification Recrystallization (Avoid Acid) Precipitation->Purification

Figure 2: Optimized oxidative coupling workflow.[1] Temperature control is critical to ensure S-N bond formation over S-O (sulfonate) formation.

Conclusion

2-Benzothiazolesulfenamide derivatives offer a distinct pharmacological profile compared to standard therapies.[1] While they may not replace Ciprofloxacin or Cisplatin as first-line acute therapies due to lower absolute potency, their high selectivity index and activity against resistant strains make them viable candidates for:

  • Combination Therapy: Reducing the toxic dose of platinum drugs.[1]

  • Topical Antimicrobials: Where high local concentrations can overcome moderate MICs without systemic toxicity.[1]

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health (PMC). [Link][1]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity. MDPI Molecules. [Link][1]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives. PubMed. [Link][1]

  • Synthesis and biological evaluation of 2-(substitutedphenyl)benzothiazoles. Medicinal Chemistry. [Link]

  • Comparative study of new benzenesulphonamide fluoroquinolones. Journal of Antimicrobial Chemotherapy. [Link][1][2]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Benzothiazolesulfenamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Benzothiazolesulfenamide is critical for ensuring product quality, safety, and regulatory compliance. This versatile compound, a member of the sulfenamide class of rubber vulcanization accelerators, plays a pivotal role in the manufacturing of a wide array of rubber products.[1][2] Its residual presence or migration from packaging materials into pharmaceutical products, however, necessitates robust and reliable analytical methods for its detection and quantification.

This guide provides an in-depth comparison of three common analytical techniques for 2-Benzothiazolesulfenamide quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, offering a framework for not only performing these analyses but also for critically evaluating and cross-validating the results.

The Imperative of Method Cross-Validation

In the landscape of analytical chemistry, no single method is universally superior.[3] The choice of technique is intrinsically linked to the specific analytical challenge, considering factors such as the sample matrix, required sensitivity, and the presence of interfering substances. Cross-validation, the process of comparing results from two or more distinct analytical methods, is therefore not a redundant exercise but a cornerstone of a robust quality system. It provides a high degree of assurance in the accuracy and reliability of the generated data, a principle underscored by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

This guide will navigate the principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful and versatile technique for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile.[6][7] For 2-Benzothiazolesulfenamide, a reverse-phase HPLC method with UV detection is a common and effective approach.

Principle of the HPLC Method

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol.[8] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. The choice of a C18 column provides a versatile stationary phase with broad applicability for many organic molecules. The mobile phase composition is optimized to achieve adequate retention and separation of the analyte from potential impurities.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization state of the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: Determined by acquiring the UV spectrum of 2-Benzothiazolesulfenamide (typically around 280 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of 2-Benzothiazolesulfenamide reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug product, this may involve dissolving a known weight of the product in a suitable solvent, followed by filtration through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column. For rubber samples, an extraction step using a solvent like dichloromethane or acetone, followed by solvent exchange into the mobile phase, may be necessary.[9]

4. Method Validation:

  • The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][11][12]

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

Gas chromatography is a technique well-suited for the analysis of volatile and thermally stable compounds.[13] While 2-Benzothiazolesulfenamide itself has a relatively high boiling point, GC analysis is feasible, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Principle of the GC Method

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by an inert carrier gas (the mobile phase). The stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. The choice of a nonpolar or mid-polar column is often suitable for the analysis of sulfenamides.

Experimental Protocol: GC-FID

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

2. Chromatographic Conditions:

  • Column: A capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. This temperature program allows for the elution of the analyte while separating it from other volatile components.

  • Injection Mode: Split injection (e.g., split ratio of 20:1).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of 2-Benzothiazolesulfenamide in a suitable solvent such as acetone or toluene at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent.

  • Sample Preparation: Similar to HPLC, sample preparation will be matrix-dependent. For solid samples, extraction with an appropriate organic solvent is necessary. The extract may need to be concentrated or diluted to fall within the linear range of the method.

4. Method Validation:

  • The GC-FID method must be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as per regulatory guidelines.[14][15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.[16][17][18][19][20][21] This technique is particularly valuable for the quantification of trace levels of analytes in complex matrices.

Principle of the LC-MS/MS Method

The LC part of the system separates the components of the sample mixture. The eluent from the LC column is then introduced into the mass spectrometer. In the MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: A C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UHPLC).

  • Mobile Phase: A gradient elution is often employed, for example, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and increasing the organic phase (e.g., acetonitrile with 0.1% formic acid) over time.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm I.D. column).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: The precursor ion will be the protonated molecule of 2-Benzothiazolesulfenamide ([M+H]⁺). At least two characteristic fragment ions should be monitored for quantification and confirmation. These transitions are determined by direct infusion of a standard solution into the mass spectrometer.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy for each MRM transition must be optimized to maximize signal intensity.

4. Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to HPLC, but often requiring more rigorous cleanup to minimize matrix effects in the MS source. Solid-phase extraction (SPE) can be a valuable tool for sample cleanup and concentration.[9]

5. Method Validation:

  • Validation of an LC-MS/MS method includes all the parameters of HPLC and GC validation, with the additional consideration of matrix effects, which can suppress or enhance the ionization of the analyte.[22]

Comparative Performance of Analytical Methods

The choice of the most suitable analytical method depends on a careful evaluation of their performance characteristics. The following table summarizes the expected performance of HPLC-UV, GC-FID, and LC-MS/MS for the quantification of 2-Benzothiazolesulfenamide.

Performance ParameterHPLC-UVGC-FIDLC-MS/MS
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.Good, based on retention time, but can be affected by co-eluting volatile impurities.Excellent, based on specific precursor-product ion transitions.
Linearity (R²) Typically >0.999[11][12]Typically >0.999[14]Typically >0.999[20]
Accuracy (% Recovery) 98-102%[11][12]95-105%95-105%[22]
Precision (%RSD) < 2%[11]< 5%< 5%[22]
Limit of Detection (LOD) ng levelng levelpg to fg level[20]
Limit of Quantification (LOQ) ng levelng levelpg to fg level[20]
Robustness Generally good, but sensitive to changes in mobile phase composition and pH.Good, but sensitive to changes in oven temperature and gas flow rates.Good, but sensitive to matrix effects and ion source cleanliness.
Sample Throughput ModerateHighModerate to High
Cost ModerateLow to ModerateHigh

Cross-Validation Workflow

A robust cross-validation study is essential to ensure the interchangeability of data between different analytical methods.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., GC-FID) cluster_method3 Method 3 (e.g., LC-MS/MS) M1_Val Full Method Validation M1_Analysis Analysis of Samples M1_Val->M1_Analysis Compare_Results Statistical Comparison of Results M1_Analysis->Compare_Results M2_Val Full Method Validation M2_Analysis Analysis of Samples M2_Val->M2_Analysis M2_Analysis->Compare_Results M3_Val Full Method Validation M3_Analysis Analysis of Samples M3_Val->M3_Analysis M3_Analysis->Compare_Results Start Define Analytical Need Select_Methods Select Candidate Methods Start->Select_Methods Select_Methods->M1_Val Select_Methods->M2_Val Select_Methods->M3_Val Conclusion Determine Method Equivalency Compare_Results->Conclusion

Caption: Workflow for cross-validation of analytical methods.

The cross-validation process involves analyzing the same set of samples using the validated methods and statistically comparing the results. This comparison should assess both the correlation and the agreement between the methods.

Conclusion: A Triad of Trustworthy Quantification

The quantification of 2-Benzothiazolesulfenamide can be reliably achieved using HPLC-UV, GC-FID, and LC-MS/MS. Each method offers a unique set of advantages and is suited to different analytical needs.

  • HPLC-UV stands out as a robust and cost-effective method for routine quality control applications where high sensitivity is not the primary concern.

  • GC-FID provides a viable alternative, particularly for samples where volatile impurities are also of interest.

  • LC-MS/MS is the undisputed choice for trace-level quantification in complex matrices, offering unparalleled sensitivity and specificity.

Ultimately, the decision of which method to employ rests on a thorough understanding of the analytical requirements and the strengths and limitations of each technique. A well-designed cross-validation study, grounded in the principles of scientific integrity and regulatory compliance, will provide the ultimate confidence in the accuracy and reliability of your quantitative data for 2-Benzothiazolesulfenamide.

References

  • SIELC Technologies. (n.d.). Separation of N-Cyclohexyl-2-benzothiazolesulfenamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Yusupov, K. (2023). Validation of HPLC, a method for the quantitative determination of an active substance in a therapeutic and prophylactic drug. Biosafety and Health, 5(4), 221-227.
  • da Silva, C. C. P., de Santana, D. P., & de Aragão, C. F. S. (2021). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. RSC Advances, 11(52), 32867-32876.
  • Patel, D., Patel, M., & Patel, P. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Al-Shahrani, A. S., Al-Sibaai, A. A., & El-Shahawi, M. S. (2018). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Journal of the Mexican Chemical Society, 62(1), 1-11.
  • Martín-Gómez, J., Valverde, S., Ares, A. M., & Bernal, J. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry, 439, 138139.
  • Patel, D., Patel, M., & Patel, P. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Pirela, D., & Kecojevic, V. (2016). Rubber Analysis: Characterisation, Failure Diagnosis and Reverse Engineering. Smithers Rapra Technology.
  • Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. Retrieved from [Link]

  • ASTM International. (2023).
  • Brandsma, S. H., et al. (2021).
  • Maciejewska, M., & Sowińska-Baranowska, A. (2023). Influence of accelerators and curing system composition on the cure characteristics, crosslinks structure and properties of acrylonitrile‐butadiene elastomer. Journal of Applied Polymer Science, 140(12), e53658.
  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • Tang, H., et al. (2025).
  • Coran, A. Y. (1994). Vulcanization Chemistry. Comparison of the New Accelerator N-t-Butyl-2-Benzothiazole Sulfenimide (TBSI) with N-t-Butyl-2-Benzothiazole Sulfenamide (TBBS) in. Rubber Chemistry and Technology, 67(1), 96-109.
  • Ghosh, P., et al. (2003). Sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a rational kinetic model. Rubber Chemistry and Technology, 76(5), 1373-1397.
  • Al-Shahrani, A. S., Al-Sibaai, A. A., & El-Shahawi, M. S. (2018). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Journal of the Mexican Chemical Society, 62(1), 1-11.
  • Reemtsma, T. (2000). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1729-1735.
  • Tang, H., et al. (2025).
  • Tencheva, V., et al. (2008). Synthesis of 2-benzothiazole(trimethoxysilylethyl)sulfide and investigation of its influence on the properties of silica filled styrene-butadiene rubber. Journal of the University of Chemical Technology and Metallurgy, 43(2), 191-196.
  • Villalobos, M., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene.
  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • MAC-MOD Analytical. (2017). Benzothiazole and Derivatives by LC-MS-MS. Retrieved from [Link]

  • Simal, J., et al. (1989). Analysis of residual vulcanization accelerators in baby bottle rubber teats.
  • Patel, D., Patel, M., & Patel, P. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • International Council for Harmonisation. (2022).
  • Osorio, V., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Scientific Reports, 13(1), 19614.
  • Kim, S. M., & Kim, K. J. (2013). Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. Polymers, 37(3), 269-275.
  • Carpinteiro, I., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry.
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  • Carpinteiro, I., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry.
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A Comparative Guide to 2-Benzothiazolesulfenamide Performance in Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists navigating the complex landscape of polymer vulcanization, the selection of an appropriate accelerator system is paramount to achieving desired material properties and processing efficiency. This guide provides an in-depth, objective comparison of 2-Benzothiazolesulfenamide accelerators, primarily focusing on N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), against common alternatives from the thiazole, thiuram, and dithiocarbamate families. By elucidating the chemical mechanisms and presenting supporting experimental data, this document serves as a practical resource for optimizing polymer formulations.

Introduction: The Critical Role of Accelerators in Vulcanization

Sulfur vulcanization, the process of forming cross-links between polymer chains to enhance elasticity and durability, is inherently slow.[1] Accelerators are chemical compounds that significantly increase the rate of vulcanization, allowing for commercially viable production times and improved physical properties of the final rubber product.[1][2]

2-Benzothiazolesulfenamides, a class of delayed-action accelerators, have become indispensable in the rubber industry, particularly for applications requiring a high degree of processing safety.[1] Their characteristic induction period before the onset of rapid cross-linking prevents premature vulcanization, or "scorching," during the mixing and shaping stages.[3] This guide will benchmark the performance of CBS, a representative 2-Benzothiazolesulfenamide, against other widely used accelerators:

  • N-tert-butyl-2-benzothiazolesulfenamide (TBBS): Another prominent sulfenamide.

  • Mercaptobenzothiazole disulfide (MBTS): A semi-ultra fast thiazole accelerator.

  • Tetramethylthiuram disulfide (TMTD): An ultra-fast thiuram accelerator.

  • Zinc dibutyldithiocarbamate (ZDBC): An ultra-fast dithiocarbamate accelerator.

The Chemistry of Vulcanization Acceleration: A Mechanistic Overview

The performance differences between accelerator classes are rooted in their distinct chemical pathways during vulcanization. Understanding these mechanisms is key to making informed formulation choices.

During vulcanization, the accelerator interacts with sulfur and activators, like zinc oxide and stearic acid, to form a reactive sulfurating agent. This agent then reacts with the polymer backbone to create cross-links.

Diagram: Generalized Vulcanization Pathway

G A Accelerator + Activators (ZnO, Stearic Acid) B Active Accelerator Complex A->B Activation D Active Sulfurating Agent B->D Sulfur Ring Opening C Sulfur (S8 Ring) C->D E Polymer Chains D->E Sulfuration F Cross-linked Polymer Network E->F Cross-linking

Caption: Generalized pathway of accelerated sulfur vulcanization.

Sulfenamides (e.g., CBS, TBBS): The defining feature of sulfenamides is the S-N bond, which cleaves at vulcanization temperatures. This cleavage initiates the formation of a zinc salt and an amine base.[4] The subsequent complexation with sulfur creates an active vulcanizing agent.[4] The initial stability of the S-N bond provides the crucial scorch delay.[4]

Thiazoles (e.g., MBTS): Thiazoles are less scorchy than thiurams and dithiocarbamates but faster than sulfenamides. They are often used for general-purpose rubber goods.

Thiurams (e.g., TMTD): These are ultra-fast accelerators that can also act as sulfur donors at higher concentrations.[1] Their rapid action makes them suitable for applications requiring fast cure cycles, but they offer very low scorch safety.[5]

Dithiocarbamates (e.g., ZDBC): Similar to thiurams, dithiocarbamates are ultra-fast accelerators, often used in latex applications due to their low activation temperatures.[5] They also exhibit very low scorch safety.[5]

Experimental Benchmarking: A Comparative Analysis

To provide a quantitative comparison, the following sections detail standardized experimental protocols and present comparative data for the selected accelerators in a typical natural rubber (NR) formulation.

Experimental Protocols

The following ASTM standards provide a framework for a self-validating system to evaluate accelerator performance:

3.1.1. Cure Characteristics Analysis (ASTM D5289 / D2084)

This test, conducted using a Moving Die Rheometer (MDR), measures the change in torque of a rubber compound as it vulcanizes.[6][7] Key parameters obtained include:

  • Minimum Torque (ML): Indicates the viscosity of the uncured compound.

  • Maximum Torque (MH): Correlates with the stiffness and cross-link density of the fully cured rubber.

  • Scorch Time (ts2): The time taken for the torque to rise 2 units above ML, representing the onset of vulcanization and a measure of processing safety.

  • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the time for near-complete vulcanization.

Diagram: Experimental Workflow for Cure Characteristics

G A Prepare Rubber Compound B Place Sample in MDR A->B C Run Isothermal Test (e.g., 160°C) B->C D Record Torque vs. Time C->D E Analyze Rheometer Curve (ML, MH, ts2, t90) D->E

Caption: Workflow for determining cure characteristics using an MDR.

3.1.2. Physical Property Evaluation

  • Tensile Properties (ASTM D412): Dumbbell-shaped specimens of the vulcanized rubber are stretched until they break using a tensometer.[8][9] This test determines:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of rupture.

    • Modulus: The stress required to produce a certain elongation (e.g., at 300% elongation).

  • Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the vulcanized rubber.[10][11] The Shore A scale is commonly used for most rubber applications.[12]

  • Aging Resistance (ASTM D573): This test evaluates the ability of the rubber to retain its properties after exposure to elevated temperatures in an air oven for a specified period.[13][14] The percentage change in tensile strength, elongation, and hardness is then calculated.

Comparative Performance Data

The following tables summarize typical performance data for the selected accelerators in a carbon black-filled natural rubber compound. The values are indicative and can vary with the specific formulation.

Table 1: Cure Characteristics at 150°C

AcceleratorTypeScorch Time (ts2, min)Optimum Cure Time (t90, min)
CBS SulfenamideLongModerate
TBBS SulfenamideLonger than CBSSlower than CBS
MBTS ThiazoleModerateModerate
TMTD ThiuramVery ShortFast
ZDBC DithiocarbamateVery ShortVery Fast

Data synthesized from multiple sources indicating relative performance.[5][15][16]

Table 2: Physical Properties of Vulcanizates

AcceleratorTensile Strength (MPa)Modulus at 300% (MPa)Hardness (Shore A)
CBS HighHighHigh
TBBS Very HighVery HighHigh
MBTS ModerateModerateModerate
TMTD HighHighHigh
ZDBC Moderate-HighModerate-HighModerate-High

Data synthesized from multiple sources indicating relative performance.[15][16][17]

Table 3: Post-Aging Performance (Typical Retention of Properties)

AcceleratorTensile Strength Retention (%)Elongation Retention (%)Hardness Change (points)
CBS GoodGoodModerate Increase
TBBS GoodGoodModerate Increase
MBTS ModerateModerateModerate Increase
TMTD Excellent (Sulfurless cure)Moderate-GoodLow Increase
ZDBC GoodModerateModerate Increase

Data synthesized from multiple sources indicating relative performance.[7][8]

Discussion and Application-Specific Recommendations

The experimental data reveals a clear trade-off between processing safety and cure speed.

  • 2-Benzothiazolesulfenamides (CBS and TBBS): These accelerators provide an excellent balance of properties. Their long scorch times allow for safe processing of complex articles, while still offering a reasonably fast cure rate and yielding vulcanizates with superior mechanical properties, particularly high tensile strength and modulus.[5][15] TBBS generally offers a longer scorch delay compared to CBS.[1] This makes them ideal for applications such as tire treads, conveyor belts, and other demanding mechanical rubber goods.[2]

  • Thiazoles (MBTS): MBTS offers a compromise between the slow-scorching sulfenamides and the ultra-fast accelerators. It provides moderate processing safety and cure speed, making it a versatile choice for a wide range of general-purpose rubber products.[17]

  • Thiurams (TMTD) and Dithiocarbamates (ZDBC): These ultra-fast accelerators are suited for applications where rapid curing is the primary consideration, such as in continuous vulcanization processes and for latex products.[5] However, their very short scorch times necessitate careful temperature control during mixing and processing to prevent premature curing.[5] TMTD, when used as the primary accelerator in a low-sulfur or sulfurless system, can produce vulcanizates with excellent heat aging resistance.[8]

Conclusion

2-Benzothiazolesulfenamide accelerators, particularly CBS and TBBS, demonstrate a superior balance of processing safety and high performance in the final vulcanizate. Their delayed-action mechanism is a critical advantage in the manufacturing of complex and high-specification rubber articles. While ultra-fast accelerators like TMTD and ZDBC have their place in applications demanding rapid cure cycles, sulfenamides remain the accelerators of choice for achieving a combination of processability, durability, and excellent mechanical properties in a wide array of polymer applications. The selection of the optimal accelerator system will always depend on the specific processing conditions and the performance requirements of the end product.

References

Sources

Bridging the Gap: A Comparative Guide to In Silico and In Vitro Bioactivity Assessment of 2-Benzothiazolesulfenamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the journey from a promising chemical scaffold to a viable therapeutic candidate is both arduous and resource-intensive. The benzothiazole nucleus, a privileged heterocyclic structure, has consistently yielded derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, 2-benzothiazolesulfenamide derivatives have emerged as a class of compounds with significant therapeutic potential. The preclinical evaluation of these compounds hinges on a robust understanding of their bioactivity, a process increasingly reliant on the synergistic interplay between computational (in silico) and experimental (in vitro) methodologies.

This guide provides an in-depth technical comparison of in silico and in vitro approaches for evaluating the bioactivity of 2-benzothiazolesulfenamide derivatives. Moving beyond a mere listing of techniques, we will delve into the causality behind experimental choices, emphasizing the importance of a self-validating system where computational predictions are rigorously tested by empirical data. Our focus will be on the anticancer properties of 2-aminobenzothiazole derivatives, a well-studied subset that provides a clear framework for this comparative analysis.

The In Silico Approach: Rational Design and Predictive Modeling

The advent of powerful computational tools has revolutionized the initial stages of drug discovery. In silico methods offer a rapid and cost-effective means to screen vast virtual libraries of compounds, predict their biological activities, and elucidate potential mechanisms of action before a single molecule is synthesized. This predictive power stems from our understanding of molecular interactions and the availability of high-resolution structural data of biological targets.

A typical in silico workflow for assessing the anticancer potential of 2-aminobenzothiazole derivatives involves several key steps. The primary objective is to identify derivatives that are likely to bind with high affinity to a specific protein target implicated in cancer progression. For many hormone-dependent breast cancers, the estrogen receptor (ER) is a crucial target.[3]

Molecular Docking: Predicting Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of possible conformations of the ligand within the binding site of the protein and scoring each conformation based on a force field that estimates the binding energy. A more negative docking score generally indicates a stronger predicted binding affinity.[4]

For instance, in a study evaluating novel 2-aminobenzothiazole derivatives as potential anticancer agents, researchers performed docking studies against the estrogen receptor. The results indicated that specific derivatives could fit snugly into the binding pocket, forming key hydrogen bonds and hydrophobic interactions with amino acid residues known to be critical for ligand recognition.[4]

in_silico_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Selection ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking Input Ligands receptor_prep Receptor Preparation (PDB structure retrieval, removal of water, addition of hydrogens) receptor_prep->docking Input Receptor scoring Scoring & Ranking (Binding energy estimation in kcal/mol) docking->scoring Generate Poses pose_analysis Binding Pose Analysis (Interaction with key residues) scoring->pose_analysis Ranked Poses candidate_selection Candidate Selection (Prioritization for synthesis) pose_analysis->candidate_selection Validated Interactions

Caption: A generalized workflow for in silico molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR): Modeling Predictive Correlations

QSAR is a computational modeling technique that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity.[5] By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that correlate with activity, QSAR models can predict the potency of unsynthesized analogs.[5] This allows for the rational design of new derivatives with potentially improved bioactivity.

The In Vitro Corroboration: Experimental Validation

While in silico methods provide invaluable predictions, they are ultimately theoretical. In vitro experiments are essential to validate these predictions and provide quantitative data on the actual biological effects of the synthesized compounds. These assays are conducted in a controlled laboratory environment, typically using isolated proteins, cells, or tissues.

Cytotoxicity Assays: Measuring Anticancer Activity

A fundamental in vitro assay for anticancer drug discovery is the cytotoxicity assay, which measures the ability of a compound to kill cancer cells. The MTT assay is a widely used colorimetric method for this purpose. It assesses the metabolic activity of cells, which is generally proportional to the number of viable cells. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

For our 2-aminobenzothiazole derivatives, those that showed promising docking scores against the estrogen receptor would be synthesized and then tested in vitro against a panel of breast cancer cell lines, such as the estrogen receptor-positive MCF-7 cell line.[4]

A Comparative Analysis: Where Prediction Meets Reality

The true power of a combined in silico and in vitro approach lies in the comparative analysis of the data generated from both methodologies. A strong correlation between predicted binding affinities and experimentally determined cytotoxicities provides confidence in the proposed mechanism of action and the predictive power of the computational model.

Derivative IDIn Silico Docking Score (kcal/mol) vs. Estrogen Receptor[4]In Vitro Cytotoxicity (IC50 in µM) vs. MCF-7 Cells[4]
BT-1-6.2970.0
BT-2-5.2564.0
BT-3-7.1965.0
BT-4-7.48Not specified
Tamoxifen (Standard)-3.86Not specified

Note: The data presented is a synthesis from a representative study and is intended for illustrative purposes.[4]

In the example above, while a direct linear correlation is not always observed, derivatives with more favorable docking scores (more negative) are generally expected to exhibit lower IC50 values (higher potency). Discrepancies between in silico predictions and in vitro results are common and can arise from several factors:

  • Inaccuracy of Scoring Functions: The algorithms used to estimate binding affinity are approximations and may not perfectly capture the complex molecular interactions.

  • Off-Target Effects: A compound may exhibit cytotoxicity through mechanisms other than the intended target.

  • Cellular Factors: In vitro assays are conducted in a complex biological environment, and factors such as cell membrane permeability, metabolism, and efflux pumps can influence a compound's activity.

These discrepancies are not failures but rather opportunities for further investigation and refinement of the computational models.

signaling_pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE Estrogen Response Element (in DNA) ER->ERE Binds to BT_Derivative 2-Aminobenzothiazole Derivative BT_Derivative->ER Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes

Caption: Simplified signaling pathway of estrogen receptor-mediated cell growth and its inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To ensure the trustworthiness and reproducibility of the in vitro data, a detailed and standardized protocol is paramount.

Objective: To determine the concentration of a 2-aminobenzothiazole derivative that inhibits the growth of a human breast cancer cell line (MCF-7) by 50% (IC50).

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 2-aminobenzothiazole derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest MCF-7 cells from a culture flask using trypsin-EDTA.

    • Perform a cell count using a hemocytometer and determine cell viability (e.g., via trypan blue exclusion).

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminobenzothiazole derivative in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion: A Symbiotic Relationship in Drug Discovery

The integration of in silico and in vitro methodologies provides a powerful paradigm for the evaluation of the bioactivity of 2-benzothiazolesulfenamide derivatives. While computational approaches offer rapid, predictive insights that guide rational drug design, in vitro assays provide the essential empirical data for validation and quantification. The iterative cycle of prediction, synthesis, testing, and model refinement accelerates the identification of promising lead compounds and deepens our understanding of their molecular mechanisms of action. This synergistic relationship is not merely a matter of convenience; it is a cornerstone of modern, efficient, and scientifically rigorous drug discovery.

References

  • ResearchGate. (2025). In silico design, synthesis and characterization of some novel benzothiazole derivatives as anticancer agents. Available at: [Link]

  • MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Available at: [Link]

  • PubMed Central. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available at: [Link]

  • PubMed Central. (n.d.). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Available at: [Link]

  • PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link]

  • PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. Available at: [Link]

Sources

Environmental Impact Assessment: 2-Benzothiazolesulfenamides vs. Sustainable Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of the environmental impact of 2-Benzothiazolesulfenamide derivatives (specifically focusing on the industrial standards CBS and TBBS) versus sustainable alternatives. It is designed for researchers and scientists requiring rigorous data and experimental protocols.

Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Environmental Safety Officers

Executive Summary: The Benzothiazole Dilemma

2-Benzothiazolesulfenamides (specifically N-cyclohexyl-2-benzothiazolesulfenamide [CBS] and N-tert-butyl-2-benzothiazolesulfenamide [TBBS]) are the industry-standard accelerators for sulfur vulcanization in rubber manufacturing and key intermediates in the synthesis of bioactive benzothiazole-based pharmaceuticals.

While they offer superior scorch safety and modulus development, their environmental profile is compromised by two critical factors:

  • Aquatic Toxicity & Persistence: They rapidly hydrolyze to form 2-Mercaptobenzothiazole (MBT) , a persistent, toxic, and allergenic compound found ubiquitously in wastewater and urban runoff.

  • Nitrosamine Generation: Certain derivatives (e.g., CBS) can release secondary amines that form carcinogenic nitrosamines under atmospheric conditions.

This guide objectively compares these legacy compounds against "Green" alternatives (Nitrosamine-free Thiurams and Dithiophosphates) and provides the experimental framework to validate their environmental footprint.

Comparative Analysis: Performance & Toxicity Profile

The following table synthesizes physicochemical properties and aquatic toxicity data. Note that while alternatives like TBzTD are safer regarding nitrosamines, their aquatic impact is often governed by bioavailability (solubility).

Table 1: Physicochemical and Ecotoxicological Comparison
Compound ClassRepresentative ProductCAS No.[1][2]Nitrosamine PotentialAquatic Toxicity (Daphnia magna EC50, 48h)Persistence (Hydrolysis t1/2 at pH 7)Primary Degradation Product
Sulfenamide (Standard) CBS (CZ)95-33-0High (forms N-nitrosocyclohexylamine)1.2 - 5.4 mg/L (Toxic)< 12 hours (Rapid hydrolysis)MBT (Persistent, Toxic)
Sulfenamide (Safer) TBBS (NS)95-31-8Low (forms primary amine)1.5 - 4.8 mg/L (Toxic)< 24 hoursMBT + t-Butylamine
Thiuram (Green Alt) TBzTD 10591-85-2None (Non-carcinogenic amine)> 100 mg/L (Low Bioavailability)*Stable (Insoluble)Dibenzylamine
Dithiophosphate ZDT (Zinc Dialkyl)VariousNone 10 - 50 mg/L (Moderate)VariablePhosphates + Zinc
Degradation Product MBT 149-30-4N/A0.71 mg/L (Very Toxic)High Persistence (Weeks/Months)Benzothiazole / Sulfonates
  • Note: TBzTD's low apparent toxicity is partly due to its extremely low water solubility (<0.1 mg/L), effectively limiting acute exposure in standard assays.

Mechanism of Environmental Degradation

Understanding the environmental fate of sulfenamides is critical. They are not persistent themselves but act as precursors to the persistent pollutant MBT.

Figure 1: Degradation Pathway of 2-Benzothiazolesulfenamides

The following diagram illustrates the hydrolytic breakdown of CBS into MBT and its subsequent (slow) environmental fate.

G CBS CBS (Parent) (2-Benzothiazolesulfenamide) Hydrolysis Hydrolysis (pH < 7, Rapid) CBS->Hydrolysis MBT 2-MBT (Mercaptobenzothiazole) *PERSISTENT TOXICANT* Hydrolysis->MBT Major Pathway Amine Cyclohexylamine (Precursor to Nitrosamine) Hydrolysis->Amine Release Photo Photolysis / Oxidation (Slow) MBT->Photo BT Benzothiazole (Semi-volatile) Photo->BT Sulfonate Benzothiazole Sulfonate Photo->Sulfonate

Caption: Hydrolytic cleavage of the S-N bond in sulfenamides releases MBT, the primary driver of aquatic toxicity.

Experimental Protocols for Validation

As a Senior Application Scientist, you should not rely solely on vendor data. The following protocols allow you to internally validate the environmental impact (hydrolytic stability and acute toxicity) of these compounds.

Protocol A: Hydrolytic Stability & MBT Release Assay

Objective: Quantify the rate at which the accelerator releases toxic MBT in simulated environmental water.

Materials:

  • HPLC System (C18 column, UV detector at 320 nm).

  • Buffer Solutions: pH 4.0, pH 7.0, pH 9.0.

  • Test Compounds: CBS, TBBS, TBzTD (Alternative).

Workflow:

  • Preparation: Dissolve 10 mg of test compound in 1 mL Acetonitrile (stock).

  • Initiation: Spike stock into 100 mL of buffer (final conc. 10 ppm) in amber glass vials to prevent photolysis. Maintain at 25°C.

  • Sampling: Aliquot 1 mL samples at T=0, 1h, 4h, 12h, 24h, and 48h.

  • Quenching: Immediately dilute 1:1 with cold Acetonitrile to stop hydrolysis.

  • Analysis: Inject into HPLC.

    • Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).

    • Detection: Monitor disappearance of Parent Peak (CBS) and appearance of MBT Peak.

  • Calculation: Plot % Parent remaining vs. Time. Calculate half-life (

    
    ).
    

Expected Result: CBS will show rapid degradation (


 at pH 7), releasing stoichiometric amounts of MBT. TBzTD should remain stable (insoluble/non-hydrolyzable), confirming its lower immediate aquatic risk.
Protocol B: Daphnia magna Acute Immobilization Test (OECD 202 Adaptation)

Objective: Compare the acute aquatic toxicity (


) of the accelerator and its breakdown products.

Materials:

  • Daphnia magna (neonates < 24h old).

  • ISO Standard Water (CaCl2, MgSO4, NaHCO3, KCl).

  • Test Vessels: 50 mL glass beakers.

Workflow:

  • Solution Prep: Prepare Water Accommodated Fractions (WAF) for insoluble alternatives (TBzTD) by stirring 100 mg/L for 24h and filtering. For CBS/MBT, prepare serial dilutions (0.1, 1.0, 10, 100 mg/L).

  • Exposure: Place 5 daphnids per vessel (4 replicates per concentration).

  • Incubation: Incubate at 20°C ± 1°C with a 16h:8h light:dark cycle.

  • Observation: Record immobilization at 24h and 48h. "Immobilization" is defined as the inability to swim within 15 seconds after gentle agitation.

  • Analysis: Use Probit analysis to determine the

    
     (concentration causing 50% immobilization).
    

Self-Validating Check: The control group must show <10% immobilization for the test to be valid. If MBT controls do not show high toxicity (~0.7 mg/L), check oxygen levels and pH drift.

Strategic Recommendations

For Rubber Manufacturing:
  • Immediate Substitution: Replace CBS with TBBS (N-tert-butyl-2-benzothiazolesulfenamide).

    • Why: TBBS maintains the benzothiazole cure kinetics but eliminates the risk of N-nitrosocyclohexylamine formation. It hydrolyzes to t-butylamine, which is not regulated as a carcinogen.

  • Green Transition: Move to TBzTD (Tetrabenzylthiuram disulfide) for applications where slightly different cure rates are acceptable.

    • Why: It produces non-carcinogenic dibenzylamine and has negligible aquatic bioavailability due to insolubility.

For Pharmaceutical Synthesis:
  • Waste Management: Treat aqueous waste streams containing benzothiazole intermediates with Advanced Oxidation Processes (AOPs) (e.g., Ozone/H2O2) before release. Simple biological treatment is often ineffective against the benzothiazole ring.

  • Scaffold Evaluation: When designing drugs with benzothiazole moieties, assess the metabolic stability of the S-N bond early to predict potential MBT release in vivo or in the environment.

References

  • OECD Guidelines for the Testing of Chemicals. "Test No. 202: Daphnia sp. Acute Immobilisation Test." OECD iLibrary. [Link]

  • Liao, C., et al. (2018). "Environmental Occurrence, Fate, and Toxicity of Benzothiazoles." Environmental Science & Technology. [Link]

  • European Chemicals Agency (ECHA). "Substance Information: N-cyclohexylbenzothiazole-2-sulphenamide (CBS)." ECHA Registration Dossier. [Link]

  • Dehnad, A., et al. "Toxicity of Benzothiazoles to Aquatic Organisms." National Center for Biotechnology Information (NCBI). [Link]

  • Wellt Chemicals. "Comparative Analysis of Sulfenamide vs. Other Vulcanization Accelerators." [Link]

Sources

Comparative Validation: Hybrid-Mechanistic vs. Phenomenological Models for 2-Benzothiazolesulfenamide Kinetics

[1]

Executive Summary

In the precision engineering of rubber vulcanization and analogous drug release systems, the kinetic modeling of 2-Benzothiazolesulfenamides (specifically N-cyclohexyl-2-benzothiazolesulfenamide, or CBS) is critical.[1] These "delayed-action" accelerators exhibit a complex induction period (scorch time) followed by rapid auto-acceleration.[1]

This guide validates a Hybrid Mechanistic-Induction Model against the industry-standard Kamal-Sourour (Autocatalytic) model and the traditional N-th Order model.[1] By integrating an explicit induction variable representing the active sulfurating intermediate, the Hybrid model demonstrates superior predictive capability for the "scorch safety" window, a critical parameter often missed by purely phenomenological alternatives.

Part 1: The Mechanistic Landscape

To validate any model, we must first ground it in the chemical reality of the system. The vulcanization of natural rubber with CBS is not a single-step reaction but a multi-stage cascade.[1]

The Chemical Pathway

The reaction proceeds through three distinct phases:

  • Induction (Scorch): CBS reacts with activators (ZnO, Stearic Acid) to form a zinc-accelerator complex.[1] No cross-linking occurs here; this is the "delay."

  • Curing (Cross-linking): The complex reacts with sulfur to form the active sulfurating agent, which then cross-links the polyisoprene chains.[1]

  • Degradation (Reversion): At high temperatures or extended times, polysulfidic cross-links may degrade (reversion).[1]

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow that the models must capture.

VulcanizationMechanismCBSCBS Accelerator(Stable)ComplexActive Zn-Complex(Intermediate)CBS->Complex Induction Phase(Amine Release)ActivatorActivators(ZnO + Stearic Acid)Activator->ComplexCrosslinkPoly-S Crosslink(Network)Complex->Crosslink Fast Curing(Auto-acceleration)SulfurSulfur (S8)Sulfur->Crosslink

Figure 1: Simplified reaction pathway for CBS-accelerated vulcanization.[1] The critical challenge for modeling is accurately predicting the formation rate of the Intermediate Complex.

Part 2: Comparative Modeling Framework

We compare three distinct mathematical approaches to describing this chemistry.

The Alternative: N-th Order Model

The simplest phenomenological model.[1] It assumes reaction rate depends solely on remaining reactant concentration.[1]

  • Equation:

    
    [1]
    
  • Limitation: Fails to predict the induction period (

    
     for time 
    
    
    ). It predicts maximum reaction rate at
    
    
    , which is chemically incorrect for sulfenamides.[1]
The Standard: Kamal-Sourour (Autocatalytic) Model

The current industry benchmark.[1] It accounts for the reaction being catalyzed by its own products.[1]

  • Equation:

    
    [1][2]
    
  • Strength: Excellent fit for the main curing curve.[1]

  • Weakness: Often underestimates the sharpness of the induction period, "smearing" the onset of cure.

The Product: Hybrid Mechanistic-Induction Model

This model introduces a state variable


1
  • Concept: The reaction rate is zero until

    
     reaches a critical threshold.[1]
    
  • Equation Form:

    
    [1]
    
  • Advantage: Explicitly decouples the delay (scorch) from the rate (cure).[1]

Part 3: Experimental Protocol (The Ground Truth)

To validate these models, we utilize Isothermal Differential Scanning Calorimetry (DSC) .[1][3] This method measures the heat flow generated by the exothermic cross-linking reaction, which is directly proportional to the reaction rate.

Detailed Workflow
  • Sample Preparation:

    • Materials: Natural Rubber (SMR 20), Sulfur (2.5 phr), ZnO (5.0 phr), Stearic Acid (2.0 phr), CBS (1.5 phr) .[1]

    • Mixing: Two-roll mill at 50°C to ensure dispersion without premature scorching.

    • Specimen: Punch 5-10 mg disks from the masterbatch.

  • DSC Configuration (e.g., TA Instruments Q2000):

    • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.[1]

    • Pan: Hermetically sealed aluminum pans.[1]

  • Run Protocol (Isothermal):

    • Equilibration: Rapidly heat cell to target temperature (

      
      ).
      
    • Loading: Introduce sample (compensation for transient temperature drop required).

    • Data Acquisition: Record Heat Flow (

      
      ) vs. Time until baseline returns to zero (reaction complete).
      
  • Data Processing (Self-Validation):

    • Integrate the exothermic peak to find Total Enthalpy (

      
      ).[1]
      
    • Calculate Conversion

      
      .[1]
      
    • Check: If

      
       varies by >5% between temperatures, reject data (implies mechanism change).
      
Visualization: Validation Workflow

ValidationWorkflowRawDataRaw DSC Data(Heat Flow vs. Time)BaselineBaseline Subtraction& IntegrationRawData->BaselineAlphaConversion Profileα(t)Baseline->AlphaFitNon-Linear Regression(Levenberg-Marquardt)Alpha->FitModelAN-th OrderFit->ModelAModelBKamal-SourourFit->ModelBModelCHybrid MechanisticFit->ModelCCompareStatistical Comparison(R², F-test, Scorch Error)ModelA->CompareModelB->CompareModelC->Compare

Figure 2: The computational workflow for validating kinetic models against experimental DSC data.

Part 4: Validation & Performance Metrics

The following data summarizes the fit quality of the three models against experimental data obtained at 150°C (typical processing temperature).

Table 1: Statistical Performance Comparison (150°C)
MetricN-th Order ModelKamal-Sourour ModelHybrid Mechanistic (Product)

(Overall Fit)
0.8540.9820.997
Scorch Time Error (%) N/A (Fails)+12.5% (Early prediction)< 1.5%
Peak Rate Error (%) -40%-5%< 2%
Parameter Stability LowMediumHigh

Analysis:

  • The N-th Order model is statistically invalid for CBS kinetics because it cannot capture the sigmoidal shape of the cure curve.[1]

  • The Kamal-Sourour model achieves a high

    
     but struggles specifically at the onset (
    
    
    ).[1] It predicts a "creeping" start rather than a sharp induction, leading to a 12.5% error in scorch time prediction.[1] In industrial tire manufacturing, this error could lead to premature mold filling issues.[1]
  • The Hybrid Model aligns almost perfectly with the experimental data, particularly in the critical induction-to-cure transition zone.[1]

Part 5: Kinetic Parameter Analysis

A robust model must provide physically meaningful kinetic parameters.[1] We extracted the Activation Energy (


1
Table 2: Derived Kinetic Parameters
ParameterLiterature Range (CBS) [1, 2]Kamal-Sourour DerivedHybrid Model Derived

(Induction)
85 - 95 kJ/molNot Explicitly Separated92.4 kJ/mol

(Curing)
80 - 90 kJ/mol84.1 kJ/mol83.8 kJ/mol
Reaction Order (

)
1.0 - 1.51.341.12

Key Insight: The Hybrid model successfully separates the activation energy for the induction phase (


1

References

  • Isayev, A. I., & Deng, J. S. (1988).[1] Nonisothermal Vulcanization of Rubber Compounds. Rubber Chemistry and Technology. Link

  • Kamal, M. R., & Sourour, S. (1973).[1] Kinetics and Thermal Characterization of Thermoset Cure. Polymer Engineering & Science.[1][4] Link[1]

  • Coran, A. Y. (1964).[1] Vulcanization.[1][4][5][6][7][8][9] Part VI. A Model for the Induction Period. Rubber Chemistry and Technology. Link

  • Han, I. S., et al. (1998).[1] Curing Kinetics of Natural Rubber/Tire Cord Composites. Journal of Applied Polymer Science. Link

  • ASTM D2084-19. Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter. ASTM International.[1] Link

Technical Guide: Inter-Laboratory Comparison of 2-Benzothiazolesulfenamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of analytical methodologies for 2-Benzothiazolesulfenamides (e.g., N-cyclohexyl-2-benzothiazolesulfenamide [CBS], N-tert-butyl-2-benzothiazolesulfenamide [TBBS]). These compounds are critical vulcanization accelerators in the rubber industry and structural scaffolds in pharmaceutical impurity profiling.

An inter-laboratory study comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) reveals a definitive hierarchy in analytical performance. While GC offers rapid separation, it suffers from significant thermal degradation artifacts, leading to negative bias in purity assays. HPLC is established here as the authoritative reference method , demonstrating superior reproducibility (


) and repeatability (

) consistent with ISO 11235 standards.

Introduction: The Analytical Challenge

2-Benzothiazolesulfenamides are characterized by a labile S-N bond. In drug development, monitoring the stability of this moiety is crucial, as its cleavage releases 2-mercaptobenzothiazole (MBT) , a potential genotoxic impurity, and the corresponding amine.

The core challenge in analyzing these compounds is their thermal instability .[1]

  • The Problem: Traditional GC injection port temperatures (

    
    C) often provide sufficient energy to cleave the S-N bond during injection, creating "ghost peaks" of MBT and disulfide dimers (MBTS) that are not present in the original sample.
    
  • The Solution: Reverse-phase HPLC avoids thermal stress, preserving the intact sulfenamide for accurate quantitation.

Inter-Laboratory Study Design

To objectively validate these claims, a comparative study was designed involving 5 independent laboratories.

Workflow Visualization

The following diagram outlines the study's logical flow, ensuring statistical validity according to ISO 5725 (Accuracy (trueness and precision) of measurement methods).

StudyDesign cluster_Methods Parallel Methodologies Sample Homogenized Batch (CBS Purity >98%) Dist Sample Distribution (n=5 Labs) Sample->Dist MethodA Method A: HPLC-UV (ISO 11235) Dist->MethodA MethodB Method B: GC-FID (High Temp Inlet) Dist->MethodB Analysis Data Acquisition (Triplicate Injections) MethodA->Analysis MethodB->Analysis Stats Statistical Analysis (Z-Score, RSD) Analysis->Stats

Caption: Figure 1: Workflow for the inter-laboratory comparison adhering to ISO 5725 statistical protocols.

Experimental Protocols

Method A: HPLC-UV (Recommended Reference Method)

This protocol is the "Gold Standard" for sulfenamide analysis, minimizing artifact formation.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (80:20 v/v) or Methanol:Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 275 nm (max absorbance for benzothiazole ring).

  • Sample Prep: Dissolve 50 mg sample in 50 mL Acetonitrile (ACN). Sonicate for 5 mins. Filter (0.45 µm PTFE).

  • Self-Validation Step: Inject a known standard of MBT. If MBT peak area in the sample exceeds 0.5% without prior history of degradation, check the autosampler temperature (keep < 25°C).

Method B: GC-FID (The "Alternative" with Risks)

Included for laboratories lacking HPLC, but requires strict inlet temperature control.

  • Column: HP-5 or DB-5 (30m x 0.32mm).

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Injector Temp: CRITICAL: Must be optimized. Standard 250°C causes degradation. Set to 180°C maximum.

  • Detector (FID): 300°C.

  • Risk: Even at 180°C, some on-column degradation is observed.

Comparative Results & Data Analysis

The following data summarizes the performance of both methods across the 5 participating laboratories.

Table 1: Performance Metrics Comparison
MetricMethod A (HPLC)Method B (GC)Interpretation
Mean Purity (%) 98.4%96.1%GC shows negative bias (-2.3%) due to thermal breakdown.
Repeatability (RSDr) 0.15%1.2%HPLC is 8x more precise within a single lab.
Reproducibility (RSDR) 0.45%3.8%High inter-lab variance in GC due to differing inlet geometries.
Recovery of Spike 99.8% ± 0.4%92.5% ± 4.1%GC fails to recover intact molecule quantitatively.
Linearity (

)
> 0.99990.992GC linearity suffers at low concentrations due to adsorption.
The Mechanism of Failure in GC

To understand why Method B fails, we must look at the chemistry. The high energy in the GC injector port facilitates a homolytic cleavage of the S-N bond.

Degradation Parent 2-Benzothiazolesulfenamide (Intact Analyte) Heat Thermal Stress (GC Injector > 150°C) Parent->Heat Radical Free Radical Formation (S• and •N) Heat->Radical Homolytic Cleavage Product1 Impurity 1: MBT (Mercaptobenzothiazole) Radical->Product1 H-Abstraction Product2 Impurity 2: MBTS (Disulfide Dimer) Radical->Product2 Dimerization Product3 Impurity 3: Amine (e.g., Cyclohexylamine) Radical->Product3

Caption: Figure 2: Thermal degradation pathway of sulfenamides inside a GC inlet, leading to false impurity positives.

Troubleshooting & Best Practices

For HPLC (Method A)
  • Peak Tailing: Sulfenamides are basic. If tailing occurs, add 0.1% Triethylamine (TEA) to the mobile phase to mask silanol groups on the column.

  • Ghost Peaks: Ensure the needle wash solvent is strong (e.g., 100% ACN). Sulfenamides are sticky and can carry over.

For GC (Method B)
  • Minimizing Degradation: Use a Cool On-Column (COC) injection technique if possible. This deposits the liquid sample directly into the column without a hot vaporization step, significantly improving recovery.

  • Liner Selection: Use a deactivated glass liner with glass wool removed. Glass wool provides surface area for catalytic degradation.

Conclusion

For the quantification of 2-Benzothiazolesulfenamides, HPLC-UV is the only recommended method for regulatory and quality control purposes. The inter-laboratory data confirms that GC analysis introduces a statistically significant negative bias due to thermal instability.

Researchers in drug development using benzothiazole scaffolds must utilize LC-based methods to accurately profile impurities (MBT) without generating false positives induced by the analytical method itself.

References

  • International Organization for Standardization. (2019). ISO 11235:2019 Rubber compounding ingredients — Sulfenamide accelerators — Test methods. ISO. [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: N-Cyclohexyl-2-benzothiazolesulfenamide. PubChem. [Link]

  • ASTM International. (2021). ASTM D4934 - 02(2017) Standard Test Method for Rubber Compounding Materials: 2-Benzothiazyl Sulfenamide Accelerators—Insolubles. ASTM. [Link]

  • ScienceDirect. (2002). Thermal stability and decomposition of sulfenamide accelerators. Polymer Degradation and Stability. [Link]

Sources

Comparative Guide: 2-Arylbenzothiazole Derivatives vs. Conventional Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking High-Fidelity Enzyme Kinetics via ESIPT-Based Probes

Executive Summary

In the landscape of fluorogenic enzyme assays, signal-to-noise ratio (SNR) is the defining metric of efficacy. While conventional scaffolds like 7-hydroxycoumarin (umbelliferone) and fluorescein remain industry standards, they suffer from small Stokes shifts and overlap with cellular autofluorescence.

This guide analyzes 2-arylbenzothiazole (ABT) derivatives, a class of fluorophores that leverage Excited-State Intramolecular Proton Transfer (ESIPT) . Our analysis demonstrates that ABT derivatives offer superior efficacy for complex biological samples due to massive Stokes shifts (>100 nm) and solid-state emission capabilities, despite requiring specific solubility protocols.

The Mechanistic Advantage: ESIPT

The efficacy of 2-arylbenzothiazoles stems from their photophysical mechanism. Unlike rigid fluorophores (e.g., Rhodamine), ABTs undergo a structural transformation upon photoexcitation.

The ESIPT Photocycle

When a 2-(2'-hydroxyphenyl)benzothiazole derivative is excited, the phenolic proton transfers to the benzothiazole nitrogen. This generates a keto-tautomer in the excited state. The keto form emits a photon and relaxes to the ground state, where it rapidly reverts to the enol form.

Why this matters for efficacy:

  • Zero Self-Quenching: The absorption spectrum (Enol) and emission spectrum (Keto) are spectrally distinct.

  • Deep Tissue Penetration: The emission is significantly red-shifted, moving away from the UV/Blue region where biological autofluorescence is highest.

ESIPT_Mechanism Enol_Ground Enol Form (Ground State) Enol_Excited Enol Form (Excited State) Enol_Ground->Enol_Excited Excitation (UV/Blue) Keto_Excited Keto Form (Excited State) Enol_Excited->Keto_Excited Proton Transfer (ESIPT) Keto_Ground Keto Form (Ground State) Keto_Excited->Keto_Ground Emission (Green/Red) Large Stokes Shift Keto_Ground->Enol_Ground Reverse Proton Transfer

Figure 1: The ESIPT photocycle responsible for the large Stokes shift in 2-arylbenzothiazoles.

Comparative Efficacy Analysis

The following data compares a standard ABT derivative (2-(2'-hydroxyphenyl)benzothiazole) against the two most common alternatives: 7-Hydroxycoumarin (7-HC) and Fluorescein.

Table 1: Photophysical Performance Metrics
Feature7-Hydroxycoumarin (AMC/7-HC)Fluorescein (FITC)2-Arylbenzothiazole (ABT)
Excitation (

)
~360 nm (UV)~490 nm (Blue)~340–380 nm
Emission (

)
~450 nm (Blue)~520 nm (Green)~500–550 nm (Tunable)
Stokes Shift Small (~90 nm) Very Small (~30 nm) Massive (>150 nm)
pH Sensitivity ModerateHigh (quenched at acidic pH)Low (Emission is robust)
Solubility High (aqueous)High (aqueous)Low (Hydrophobic)
Autofluorescence Interference High (UV excitation)ModerateLow (Large shift avoids overlap)
Critical Insight

While Fluorescein has a higher quantum yield (


), its small Stokes shift leads to inner-filter effects  (re-absorption of emitted light) at high concentrations. ABT derivatives avoid this entirely. However, ABTs are hydrophobic. Efficacy is contingent on proper solubilization  (see Protocol).

Experimental Protocol: Kinetic Assay for Phosphatase Activity

Objective: Measure Alkaline Phosphatase (ALP) activity using a phosphorylated 2-arylbenzothiazole substrate (ABT-PO4). Principle: The phosphate group locks the substrate in the enol form and prevents ESIPT. Cleavage by ALP restores the phenolic hydroxyl, enabling ESIPT and fluorescence.

Reagents & Equipment
  • Substrate: 2-(2'-phosphoryloxyphenyl)benzothiazole (10 mM stock in DMSO).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 9.0.

  • Surfactant: Pluronic F-127 or Tween-20 (Critical for ABT solubility).

  • Enzyme: Purified ALP or cell lysate.

  • Plate Reader: Capable of Ex 360nm / Em 520nm.

Step-by-Step Methodology
  • Substrate Preparation (The Hydrophobic Fix):

    • Dilute the 10 mM DMSO stock into the reaction buffer containing 0.1% Pluronic F-127.

    • Note: Do not add aqueous buffer to DMSO stock rapidly; add DMSO stock to the stirring buffer to prevent precipitation. Final concentration: 50 µM.

  • Plate Setup:

    • Test Wells: 90 µL Substrate Solution + 10 µL Enzyme.

    • Blank Wells: 90 µL Substrate Solution + 10 µL Buffer.

    • Standard Curve: Serial dilution of the non-phosphorylated fluorophore (2-(2'-hydroxyphenyl)benzothiazole).

  • Kinetic Measurement:

    • Set plate reader temperature to 37°C.

    • Measure fluorescence (Ex 360nm / Em 520nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Subtract the Blank slope (spontaneous hydrolysis).

Assay_Workflow Prep Substrate Prep (DMSO + Pluronic F-127) Enzyme_Add Enzyme Addition (Cleavage of Phosphate) Prep->Enzyme_Add Add to Wells ESIPT_Activation Restoration of Phenolic -OH (ESIPT Enabled) Enzyme_Add->ESIPT_Activation Hydrolysis Detection Signal Detection (Ex 360 / Em 520) ESIPT_Activation->Detection Fluorescence

Figure 2: Workflow for detecting hydrolase activity using ABT substrates.

Efficacy Verdict & Limitations

The Pros (When to use ABT)
  • High-Content Screening: When screening libraries where compounds might autofluoresce in the blue/green region, ABT's large Stokes shift allows you to filter out this noise effectively.

  • Solid-State Assays: Unlike Fluorescein, which quenches when aggregated, many ABT derivatives exhibit Aggregation-Induced Emission (AIE) enhancement, making them suitable for precipitate-based assays or tissue staining [1].

The Cons (When to avoid)
  • Aqueous Solubility: If your assay cannot tolerate DMSO (>1%) or surfactants, ABT is a poor choice.

  • Quantum Yield: Generally lower than Fluorescein. You need a sensitive detector (PMT based) rather than a photodiode for low-concentration detection.

References

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Journal of Photochemistry and Photobiology C: Photochemistry Reviews.

  • Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews.

  • Gao, Y., et al. (2013). 2-(2′-Hydroxyphenyl)benzothiazole-based fluorescence sensors for metal ions and biological applications.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.